Product packaging for Fmoc-D-Val-D-Cit-PAB(Cat. No.:)

Fmoc-D-Val-D-Cit-PAB

Cat. No.: B3003405
M. Wt: 601.7 g/mol
InChI Key: DALMAZHDNFCDRP-FQLXRVMXSA-N
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Description

Fmoc-D-Val-D-Cit-PAB is a useful research compound. Its molecular formula is C33H39N5O6 and its molecular weight is 601.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H39N5O6 B3003405 Fmoc-D-Val-D-Cit-PAB

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALMAZHDNFCDRP-FQLXRVMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Val-D-Cit-PAB: A Key Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Val-D-Cit-PAB is a crucial component in the rapidly advancing field of antibody-drug conjugates (ADCs). As a cleavable linker, it plays a pivotal role in the efficacy and safety of these targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of this compound, offering valuable insights for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a synthetic peptide-based linker. The structure consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a dipeptide sequence of D-Valine and D-Citrulline, and a p-aminobenzyl (PAB) spacer.

The Fmoc group serves as a protecting group during synthesis, which is removed in the final steps of ADC construction. The D-isomers of the amino acids are utilized to enhance stability against enzymatic degradation in systemic circulation. The Val-Cit dipeptide is specifically designed to be a substrate for cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells. The PAB spacer acts as a self-immolative unit, ensuring the efficient release of the cytotoxic payload upon cleavage of the dipeptide.

Physicochemical Properties
PropertyValueReference
Molecular Formula C33H39N5O6[1][2][3]
Molecular Weight 601.69 g/mol [1][4]
CAS Number 1350456-69-7
Appearance White to off-white solid
Purity >95% or >96%
Solubility Soluble in DMSO (100 mg/mL)
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Mechanism of Action in Antibody-Drug Conjugates

The functionality of this compound as a linker is integral to the targeted delivery and controlled release of cytotoxic drugs in ADCs. The following diagram illustrates the mechanism of action.

ADC_Mechanism Mechanism of Action of an ADC with a Cleavable Linker ADC Antibody-Drug Conjugate (in circulation) Binding Binding ADC->Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 1 Receptor Tumor-Specific Antigen Binding->TumorCell Endosome Endosome Internalization->Endosome 2 Lysosome Lysosome Endosome->Lysosome 3 Cleavage Linker Cleavage Lysosome->Cleavage 4 CathepsinB Cathepsin B CathepsinB->Cleavage DrugRelease Payload Release Cleavage->DrugRelease 5 Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis 6 Synthesis_Workflow General Synthesis Workflow for this compound cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: Spacer Conjugation cluster_step3 Step 3: Purification FmocVal Fmoc-D-Valine Coupling1 Peptide Coupling (e.g., HATU, HOBt) FmocVal->Coupling1 Cit D-Citrulline Cit->Coupling1 FmocValCit Fmoc-D-Val-D-Cit-OH Coupling1->FmocValCit Coupling2 Amide Bond Formation (e.g., EEDQ) FmocValCit->Coupling2 PAB p-Aminobenzyl alcohol (PAB-OH) PAB->Coupling2 FmocValCitPAB This compound Coupling2->FmocValCitPAB Purification Purification (e.g., Chromatography) FmocValCitPAB->Purification FinalProduct Pure this compound Purification->FinalProduct

References

A Technical Guide to the Mechanism of Action of Valine-Citrulline-PAB Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the mechanism of action for the Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linker system, a cornerstone of modern Antibody-Drug Conjugate (ADC) design. We will dissect the canonical intracellular cleavage pathway mediated by lysosomal proteases, the function of the self-immolative PAB spacer, and the critical role of amino acid stereochemistry. This guide specifically addresses the components of the "Fmoc-D-Val-D-Cit-PAB" structure, clarifying the role of the Fmoc group as a synthesis-related protecting group and explaining how the use of D-amino acids fundamentally alters the linker's biological function, likely rendering it non-cleavable by its intended enzyme targets. The document includes a summary of relevant quantitative data for standard L-amino acid linkers, detailed experimental protocols for key validation assays, and diagrams illustrating the core mechanisms and workflows.

Introduction to ADCs and the Role of Cleavable Linkers

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic payload directly to cancer cells. An ADC consists of three primary components: an antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a chemical linker that connects them.

The linker is a critical determinant of an ADC's efficacy and safety profile. It must be stable enough to remain intact in systemic circulation, preventing premature release of the toxic payload, but must be labile enough to efficiently release the payload upon reaching the target tumor cell. Cleavable linkers are designed to be broken by specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH or, most commonly, the presence of specific enzymes.

The Valine-Citrulline (Val-Cit) dipeptide linker is one of the most successful and widely used enzyme-cleavable systems. It is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1]

The Core Mechanism: L-Valine-L-Citrulline-PAB System

The canonical Val-Cit linker utilizes L-stereoisomer amino acids and is typically connected to a p-aminobenzyl carbamate (PABC or PAB) self-immolative spacer. The mechanism of payload release is a well-orchestrated, multi-step intracellular process.[2]

  • Binding and Internalization: The ADC circulates in the bloodstream and binds to its target antigen on the surface of a cancer cell.

  • Endocytosis and Lysosomal Trafficking: Upon binding, the cell internalizes the ADC-antigen complex via endocytosis, trafficking it through the endosomal pathway to the lysosome.

  • Enzymatic Cleavage: The acidic environment of the lysosome (pH 4.5-5.0) contains a high concentration of proteases. Cathepsin B and other cysteine cathepsins (such as K, L, and S) recognize and cleave the amide bond between the L-Citrulline and the PAB spacer.[2][3]

  • Self-Immolation: The cleavage unmasks an aniline nitrogen on the PAB spacer. This initiates a rapid, spontaneous 1,6-electronic cascade elimination of the PAB spacer.[4]

  • Payload Release: The self-immolation of the spacer liberates the cytotoxic payload in its original, unmodified, and fully active form, allowing it to exert its cell-killing effect (e.g., by binding to tubulin or DNA).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_cytosol Cytosol cluster_lysosome Lysosome (pH 4.5-5.0) ADC ADC in Circulation (Linker Stable) Receptor Tumor Antigen ADC->Receptor 1. Binding Payload_Target Payload Binds to Intracellular Target (e.g., Tubulin, DNA) ADC_Lysosome Internalized ADC Cleavage Cathepsin B Cleavage of Val-Cit Linker ADC_Lysosome->Cleavage 4. Enzymatic Cleavage Self_Immolation PAB Spacer Self-Immolation Cleavage->Self_Immolation 5. Self-Immolation Payload_Release Released Payload Self_Immolation->Payload_Release 6. Payload Release Payload_Release->Payload_Target 7. Target Engagement Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Internalization->ADC_Lysosome 3. Trafficking

Caption: Intracellular mechanism of action for a Val-Cit-PAB linked ADC.

Analysis of the this compound Linker

The specific query for "this compound" introduces two important variations from the canonical structure: the Fmoc group and the use of D-stereoisomer amino acids.

The Role of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group. Its role is confined to the chemical synthesis of the peptide linker. During synthesis, the Fmoc group protects the N-terminus of an amino acid to prevent unwanted side reactions while another amino acid is being coupled.

Crucially, the Fmoc group is removed in a process called deprotection, typically using a base like 20% piperidine in DMF, before the final linker-payload construct is conjugated to the antibody. Therefore, the Fmoc group is not present on the final, functional ADC and has no role in its biological mechanism of action.

The Critical Impact of D-Amino Acids

The use of D-Valine and D-Citrulline instead of the standard L-isomers fundamentally alters the linker's properties. Lysosomal proteases like cathepsins are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids.

Research has shown that dipeptide linkers made of D-amino acids are poor substrates for these enzymes. A study directly comparing the cytotoxic potencies of ADCs with different linkers found that an ADC with a D-Ala-D-Ala dipeptide linker exhibited significantly inferior activity compared to ADCs with L-amino acid dipeptide linkers. This strongly suggests that a D-Val-D-Cit linker would be highly resistant to cleavage by cathepsins.

Consequence: An ADC with a D-Val-D-Cit-PAB linker would not function as a cathepsin-cleavable system. Instead, it would behave like a non-cleavable linker . Payload release would not occur via the specific enzymatic cleavage and self-immolation cascade. Rather, it would depend on the complete proteolytic degradation of the entire antibody backbone within the lysosome. This process is generally slower and releases the payload with the linker and a terminal amino acid still attached (e.g., Cysteine-D-Val-D-Cit-PAB-Payload), which could negatively impact the payload's potency and ability to diffuse out of the cell.

Quantitative Data Summary

ParameterADC / PayloadCell LineIC50 (pM)Linker TypeReference
In Vitro Cytotoxicity Trastuzumab-MMAEHER2+14.3L-Val-Cit
Anti-HER2-IGNMultiplePotentL-Val-Gln
Anti-HER2-IGNMultipleInferior PotencyD-Ala-D-Ala
Plasma Stability L-Val-Cit ADCHuman PlasmaHigh Stability (>230 days)L-Val-Cit
L-Val-Cit ADCMouse PlasmaLow Stability (cleaved by Ces1C)L-Val-Cit
Glu-L-Val-Cit ADCMouse PlasmaHigh StabilityGlu-L-Val-Cit

Note: The data presented are illustrative and based on typical performance of L-Val-Cit and related linkers. The instability of L-Val-Cit in mouse plasma is a known issue due to the carboxylesterase Ces1c and is often addressed in preclinical studies by using transgenic mice or by modifying the linker (e.g., Glu-Val-Cit).

Key Experimental Protocols

Validating the performance of an ADC requires a suite of robust in vitro assays. Below are detailed protocols for two fundamental experiments.

Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This assay determines the potency (IC50) of an ADC by measuring cell viability after treatment.

Objective: To quantify the dose-dependent cytotoxicity of an ADC on antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative (e.g., MDA-MB-468) cell lines.

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • ADC, unconjugated antibody, and free payload stock solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1,000-10,000 cells per well in 50 µL of medium into a 96-well plate. Incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in culture medium. Add 50 µL of the diluted compounds to the respective wells, resulting in a final volume of 100 µL. Include untreated wells as a negative control.

  • Incubation: Incubate the plates for 72-120 hours, depending on the cell doubling time and payload mechanism.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium. Add 150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to completely dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curves and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Cytotoxicity_Assay_Workflow start Start seed_cells 1. Seed Cells (Ag+ and Ag-) in 96-well plates start->seed_cells incubate1 2. Incubate Overnight (Allow attachment) seed_cells->incubate1 treat_cells 3. Treat Cells (Serial dilutions of ADC, controls) incubate1->treat_cells incubate2 4. Incubate (72-120 hours) treat_cells->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4 hours) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO/SDS) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate analyze 9. Analyze Data (Calculate IC50) read_plate->analyze end End analyze->end

Caption: Experimental workflow for an in vitro ADC cytotoxicity assay.
Protocol: Cathepsin B-Mediated Linker Cleavage Assay

This assay directly measures the susceptibility of the linker to enzymatic cleavage.

Objective: To quantify the rate of payload release from an ADC upon incubation with purified Cathepsin B.

Materials:

  • ADC construct (e.g., 10 µM stock in PBS).

  • Purified human Cathepsin B.

  • Activation Buffer (e.g., 25 mM acetate buffer, pH 5.0, with 4 mM EDTA).

  • Assay Buffer (e.g., 100 mM MES buffer, pH 6.0, with 4 mM DTT).

  • Quenching Solution (e.g., Acetonitrile with an internal standard for LC-MS).

  • LC-MS/MS system for analysis.

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in Activation Buffer for 15 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1-2 µM) with Assay Buffer. Pre-warm to 37°C.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to a final concentration of ~20-50 nM.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately terminate the reaction by adding the aliquot to an excess of cold Quenching Solution. This precipitates the antibody and stops the enzyme.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of released payload relative to the internal standard.

  • Data Analysis: Plot the concentration of released payload over time to determine the cleavage rate.

Conclusion

The Val-Cit-PAB linker system is a powerful and clinically validated platform for achieving tumor-specific payload delivery in ADCs. Its mechanism relies on a precise sequence of ADC internalization, lysosomal trafficking, and Cathepsin B-mediated cleavage of the L-Val-L-Cit dipeptide, which triggers the rapid self-immolation of the PAB spacer to release the active drug.

This guide clarifies two critical aspects of the "this compound" nomenclature. First, the Fmoc group is a chemical tool used only during synthesis and is absent from the final drug product. Second, the use of D-amino acids is a pivotal design choice that fundamentally alters the mechanism. Due to the stereospecificity of lysosomal cathepsins, a D-Val-D-Cit linker is expected to be resistant to enzymatic cleavage, transforming the ADC into a non-cleavable system where payload release is reliant on slower, less efficient antibody degradation. This highlights the absolute necessity of considering amino acid stereochemistry in the design of effective, cleavable ADC linkers.

References

An In-depth Technical Guide to the Stability and Storage of Fmoc-D-Val-D-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the cleavable ADC linker, Fmoc-D-Val-D-Cit-PAB. The information herein is curated for professionals in drug development and chemical research who utilize this critical reagent in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutic agents. This document outlines the known stability profile, potential degradation pathways, and detailed protocols for stability assessment.

Introduction to this compound

This compound (9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate) is a key building block in the field of bioconjugation. It is a dipeptide-based linker, specifically designed for controlled drug release in targeted therapies. The valine-citrulline (Val-Cit) motif is engineered for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] The p-aminobenzyl (PAB) group serves as a self-immolative spacer, ensuring the traceless release of the conjugated payload. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus allows for its application in standard solid-phase peptide synthesis (SPPS) protocols.[3][4] Understanding the stability of this linker is paramount to ensure the integrity of the final ADC and its therapeutic efficacy.

Recommended Storage Conditions

The stability of this compound is highly dependent on its physical state (solid or in solution) and the storage environment. Adherence to recommended storage conditions is crucial to prevent degradation and ensure the reproducibility of experimental results.

Solid Form (Lyophilized Powder)

In its solid, lyophilized form, this compound is relatively stable. To maximize its shelf-life, it should be stored in a tightly sealed container, protected from light and moisture.

Storage TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.[5]
4°CUp to 2 yearsSuitable for intermediate-term storage.
Room TemperatureDays to WeeksStable for short periods, such as during shipping. Avoid prolonged exposure.

It is recommended to allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture onto the compound.

In-Solvent Storage

Once dissolved, the stability of this compound is significantly reduced. Stock solutions should be prepared in a suitable anhydrous solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). It is best practice to prepare fresh solutions for immediate use. If storage is necessary, aliquoting into single-use vials is strongly recommended to avoid repeated freeze-thaw cycles.

Storage TemperatureDurationRecommended Solvent
-80°CUp to 6 monthsAnhydrous DMF or DMSO
-20°CUp to 1 monthAnhydrous DMF or DMSO

Solutions should be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Stability Profile and Degradation Pathways

The chemical structure of this compound contains several moieties susceptible to degradation under specific conditions. The primary degradation pathways include enzymatic cleavage of the dipeptide linker and chemical degradation of the Fmoc group and peptide bonds.

Enzymatic Degradation

The Val-Cit dipeptide is the primary site of enzymatic degradation, which is the intended mechanism of action for drug release in ADCs.

  • Cathepsin B Cleavage : The peptide bond between citrulline and the PAB spacer is susceptible to cleavage by the lysosomal cysteine protease, cathepsin B. This enzymatic action initiates the self-immolation of the PAB spacer, leading to the release of the conjugated payload. While this is a desired outcome within the target cell, premature cleavage in systemic circulation can lead to off-target toxicity.

A diagram illustrating the enzymatic cleavage and subsequent payload release is provided below.

G Figure 1. ADC Internalization and Enzymatic Payload Release Pathway ADC ADC binds to cell surface antigen Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Endosome Formation of Endosome Endocytosis->Endosome Lysosome Fusion with Lysosome Endosome->Lysosome Cleavage Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release Self-immolation of PAB spacer Cleavage->Release Payload Active Payload Released Release->Payload

Figure 1. ADC Internalization and Enzymatic Payload Release Pathway
Chemical Degradation

Several chemical degradation pathways can affect the stability of this compound.

  • Hydrolysis :

    • Fmoc Group : The Fmoc protecting group is notoriously labile to basic conditions. It is readily cleaved by primary and secondary amines, such as piperidine, via a β-elimination mechanism. Exposure to even mildly basic aqueous solutions (pH > 8) can lead to the premature deprotection of the N-terminus. The molecule is generally stable in acidic to neutral aqueous solutions.

    • Peptide Bonds : The amide bonds of the dipeptide can undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures, leading to the cleavage of the linker.

    • Ureido Group : The ureido group of the citrulline residue may also be susceptible to hydrolysis under harsh conditions.

  • Oxidation : The citrulline residue and other parts of the molecule could be susceptible to oxidative degradation in the presence of reactive oxygen species. Storing under an inert atmosphere can mitigate this risk.

  • Photodegradation : The fluorenyl moiety of the Fmoc group is a chromophore that absorbs UV light, which can lead to photodegradation. Therefore, the compound and its solutions should be protected from light.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of the molecule to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Objective : To evaluate the stability of this compound under various stress conditions.

Materials :

  • This compound

  • HPLC grade water, acetonitrile (ACN), methanol (MeOH)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Trifluoroacetic acid (TFA) or Formic acid (FA) for mobile phase

  • HPLC system with a UV or DAD detector and a mass spectrometer (LC-MS) is recommended for peak identification.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter, calibrated oven, photostability chamber

Procedure :

  • Stock Solution Preparation : Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like ACN or a mixture of ACN and water.

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation : Store the solid compound and the stock solution at 60°C for 48 hours, protected from light.

    • Photostability : Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis : At specified time points, withdraw aliquots from each stress condition, quench the reaction if necessary (e.g., neutralization), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Data Evaluation : Analyze the samples by a stability-indicating HPLC method (see section 4.2). Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of any degradation products.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is capable of separating the intact this compound from its potential degradation products and impurities.

Objective : To develop and validate an HPLC method for the quantification of this compound and its degradation products.

Instrumentation and Conditions (Example) :

  • HPLC System : Agilent 1260 or equivalent with DAD detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% TFA in Water.

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient :

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 265 nm (for the Fmoc group) and 220 nm (for the peptide backbone).

  • Injection Volume : 10 µL.

Method Validation : The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

The workflow for a typical stability study is depicted below.

G Figure 2. Experimental Workflow for Stability Assessment cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Analyze at time points Base Base Hydrolysis Base->Analysis Analyze at time points Oxidation Oxidation (H₂O₂) Oxidation->Analysis Analyze at time points Thermal Thermal Stress Thermal->Analysis Analyze at time points Photo Photostability Photo->Analysis Analyze at time points Stock Prepare Stock Solution of this compound Stock->Acid Expose to stress Stock->Base Expose to stress Stock->Oxidation Expose to stress Stock->Thermal Expose to stress Stock->Photo Expose to stress Data Data Analysis: - % Degradation - Impurity Profiling - Degradation Pathway ID Analysis->Data

Figure 2. Experimental Workflow for Stability Assessment

Conclusion

The stability of this compound is a critical factor for its successful application in the synthesis of antibody-drug conjugates. In its solid form, the compound exhibits good stability when stored at or below -20°C, protected from light and moisture. In solution, its stability is limited, and storage at -80°C for short durations is recommended. The primary degradation pathways include enzymatic cleavage of the Val-Cit linker, which is the intended therapeutic mechanism, and chemical degradation through hydrolysis (especially of the base-labile Fmoc group), oxidation, and photolysis. A robust stability-indicating HPLC method, developed through forced degradation studies, is essential for monitoring the purity and integrity of this vital ADC linker. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and performance of this compound in their drug development endeavors.

References

The Lynchpin of Targeted Therapy: A Technical Guide to the PAB Self-Immolative Spacer in Drug Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyloxycarbonyl (PAB) self-immolative spacer is a cornerstone in the design of modern antibody-drug conjugates (ADCs), serving as a pivotal component that ensures the conditional and efficient release of cytotoxic payloads within target cancer cells.[1] Its elegant mechanism of action, predicated on a triggered electronic cascade, has been instrumental in the success of numerous clinically approved and investigational ADCs, contributing significantly to their therapeutic efficacy and safety profiles.[1][2] This technical guide provides an in-depth exploration of the PAB spacer's role, mechanism, and the experimental protocols used to validate its function in drug release.

The Core Mechanism: A Controlled Cascade for Payload Liberation

The primary function of the PAB self-immolative spacer is to act as a stable, covalent bridge between the antibody-targeting vehicle and a potent cytotoxic drug, which is rendered inactive while conjugated.[1] The design of the PAB linker system allows for a triggered, rapid, and irreversible decomposition—or "self-immolation"—only after the ADC has been internalized by the target cancer cell and a specific enzymatic cleavage event has occurred.[1]

This controlled release is initiated by the cleavage of a promoiety, frequently a dipeptide such as valine-citrulline (Val-Cit), by lysosomal enzymes like Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage unmasks an aniline nitrogen, which then initiates a rapid and irreversible 1,6-elimination reaction. This electronic cascade results in the fragmentation of the spacer, leading to the release of the unmodified cytotoxic drug in its fully active form.

The efficiency and kinetics of this self-immolation process are critical for the therapeutic efficacy and safety profile of the ADC. The PAB spacer's stability in systemic circulation (blood plasma, pH ~7.4) is crucial for minimizing off-target toxicity to healthy tissues.

PAB_Self_Immolation cluster_circulation Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_lysosome Lysosome (Acidic, Enzyme-Rich) ADC Antibody-Drug Conjugate (ADC) ADC_Internalized Internalized ADC ADC->ADC_Internalized Endocytosis Cathepsin_B Cathepsin B Cleavage Dipeptide Cleavage Cathepsin_B->Cleavage Enzymatic Action Unmasked_Aniline Unmasked Aniline Cleavage->Unmasked_Aniline Elimination 1,6-Elimination Cascade Unmasked_Aniline->Elimination Initiates Payload_Release Payload Release Elimination->Payload_Release CO2 CO2 Payload_Release->CO2 Quinone_Methide Quinone Methide Payload_Release->Quinone_Methide Active_Payload Active Cytotoxic Payload Payload_Release->Active_Payload

ADC internalization and payload release pathway.

Quantitative Analysis of PAB Spacer-Mediated Drug Release

The kinetics of drug release are a critical parameter in the evaluation of ADCs. The following tables summarize representative quantitative data for the cleavage of PAB-based linkers. It is important to note that direct comparative studies under identical conditions are limited, and these values should be considered illustrative.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

Peptide LinkerKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Val-Cit-PABC15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
GPLG-PABC12.12.11.74 x 10⁵

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific peptide linkers, experimental conditions, and fluorophore used.

Table 2: Plasma Stability of Dipeptide-Containing ADCs

Dipeptide LinkerHalf-life in Human Plasma (days)Half-life in Mouse Plasma (hours)
Phe-Lys-PABC3012.5
Val-Cit-PABC23080

Data sourced from a study on dipeptide-containing ADCs, highlighting the stability in different plasma environments.

Experimental Protocols for Validation of PAB Spacer Function

Validating the self-immolative mechanism and quantifying the release kinetics of the payload are critical steps in ADC development. The following are detailed methodologies for key experiments.

In Vitro Cathepsin B Cleavage Assay

This assay simulates the lysosomal environment to assess the enzymatic cleavage of the linker.

Objective: To quantify the rate of drug release from a PAB-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with PAB self-immolative linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • Quenching Solution: Acetonitrile

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC or LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare the Assay Buffer and Activation Buffer. Dilute the recombinant Cathepsin B to the desired concentration in Activation Buffer. A typical starting concentration is 10-50 nM. Prepare the ADC solution in Assay Buffer to a final concentration in the micromolar range (e.g., 1 µM).

  • Enzyme Activation: Pre-incubate the diluted Cathepsin B in Activation Buffer for 15 minutes at room temperature to ensure the enzyme is active.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.

  • Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Sample Preparation: Stop the reaction at each time point by adding an equal volume of cold acetonitrile to the aliquot. This will precipitate the remaining antibody and enzyme. Centrifuge the sample to pellet the protein and collect the supernatant, which contains the released payload.

  • Analysis: Analyze the supernatant by HPLC or LC-MS/MS to quantify the amount of released payload.

HPLC Analysis of Released Payload

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the components of the cleavage reaction.

Protocol:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV spectrophotometry at a wavelength appropriate for the payload.

  • Quantification: Determine the concentration of the free payload by integrating the peak areas and comparing them to a standard curve of the pure payload.

Mass Spectrometry Analysis of Cleavage Products

Mass spectrometry (MS) provides definitive identification of the cleavage products, confirming the self-immolative mechanism.

Protocol:

  • Sample Preparation: The supernatant from the cleavage assay is directly infused or injected into the LC-MS/MS system.

  • Ionization: Electrospray ionization (ESI) is commonly used.

  • Analysis: Acquire full scan mass spectra to identify the molecular ions of the expected released payload and linker byproducts. Perform tandem MS (MS/MS) to fragment the parent ions and confirm their structures.

experimental_workflow cluster_assay In Vitro Cleavage Assay cluster_analysis Analysis of Released Payload ADC_Sample ADC Sample Incubation Incubation at 37°C ADC_Sample->Incubation Cathepsin_B Activated Cathepsin B Cathepsin_B->Incubation Quenching Reaction Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant (Released Payload) Centrifugation->Supernatant HPLC HPLC Analysis Supernatant->HPLC LCMS LC-MS/MS Analysis Supernatant->LCMS Quantification Quantification HPLC->Quantification Identification Structural Identification LCMS->Identification

A typical experimental workflow for validating the PAB spacer mechanism.

Conclusion

The p-aminobenzyloxycarbonyl (PAB) self-immolative spacer remains a robust and reliable choice for the conditional release of payloads in antibody-drug conjugates. Its well-defined 1,6-elimination mechanism provides a predictable and efficient means of drug liberation within the target cell. The strategic combination of an enzyme-cleavable moiety with the PAB spacer ensures stability in circulation and triggered release in the tumor microenvironment, thereby widening the therapeutic window. Rigorous experimental validation, employing the detailed protocols outlined in this guide, is essential for the successful development of next-generation ADCs that leverage this elegant and effective drug release strategy.

References

An In-depth Technical Guide on Fmoc-D-Val-D-Cit-PAB for Targeted Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fmoc-D-Val-D-Cit-PAB linker, a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes complex biological and experimental processes.

Introduction to this compound in ADCs

This compound is a cleavable linker system widely utilized in the field of antibody-drug conjugates.[1] It connects a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets tumor-associated antigens. The linker is designed to be stable in systemic circulation, thereby minimizing off-target toxicity, and to be efficiently cleaved within the lysosomal compartment of cancer cells to release the cytotoxic agent.[2][3]

The core of this linker system consists of a dipeptide sequence, valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases, particularly cathepsin B.[][5] Cathepsin B is often overexpressed in various tumor types, making the Val-Cit linker a key element for tumor-selective payload release. The para-aminobenzyl carbamate (PAB) acts as a self-immolative spacer, which, upon cleavage of the Val-Cit moiety, rapidly releases the unconjugated, active drug. The fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group used during the chemical synthesis of the linker-payload construct.

Mechanism of Action

The therapeutic action of ADCs utilizing the this compound linker follows a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.

  • Binding and Internalization: The ADC circulates in the bloodstream and the monoclonal antibody component binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular organelle rich in hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide linker.

  • Payload Release: The cleavage of the amide bond between citrulline and the PAB spacer initiates a cascade of self-immolation of the PAB group, leading to the release of the active cytotoxic payload into the cytoplasm.

  • Induction of Cell Death: The released payload then exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to apoptosis of the cancer cell.

The released, often membrane-permeable payload can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Payload_Active Active Payload Cell_Death Cell Death Payload_Active->Cell_Death 5. Cytotoxicity ADC_Internalized Internalized ADC CathepsinB Cathepsin B ADC_Internalized->CathepsinB 3. Cleavage Payload_Released Released Payload Payload_Released->Payload_Active 4. Release into Cytoplasm CathepsinB->Payload_Released Receptor->ADC_Internalized 2. Internalization (Endocytosis)

Caption: Mechanism of action of an ADC with a Val-Cit linker.

Quantitative Data

The following tables summarize key quantitative data for ADCs utilizing Val-Cit and related cleavable linkers from various preclinical studies.

Table 1: In Vitro Cytotoxicity of ADCs with Peptide-Cleavable Linkers

Cell Line Target Antigen Linker Type Payload IC50 (pmol/L) Reference
HER2+ Cells HER2 Sulfatase-cleavable - 61
HER2+ Cells HER2 Sulfatase-cleavable - 111
HER2+ Cells HER2 Val-Ala - 92
HER2+ Cells HER2 Non-cleavable - 609
HER2+ Cells HER2 β-galactosidase-cleavable MMAE 8.8

| HER2+ Cells | HER2 | Val-Cit | MMAE | 14.3 | |

Table 2: Plasma Stability of ADCs with Different Linkers

Linker Type Plasma Source Incubation Time % Intact ADC / Stability Reference
Val-Cit Human 28 days No significant degradation
Glu-Val-Cit (EVCit) Human 28 days No significant degradation
Val-Cit Mouse 14 days < 5%
Glu-Val-Cit (EVCit) Mouse 14 days Almost no cleavage
Ser-Val-Cit (SVCit) Mouse 14 days ~30%
Sulfatase-cleavable Mouse 7 days High stability
Val-Ala Mouse 1 hour Hydrolyzed

| Val-Cit | Mouse | 1 hour | Hydrolyzed | |

Table 3: In Vivo Efficacy of ADCs in Xenograft Models

Xenograft Model Linker Type Dose Outcome Reference
Jeko-1 (Non-Hodgkin lymphoma) P1' tandem-cleavage Single i.v. bolus Superior efficacy
Granta 519 (Non-Hodgkin lymphoma) P1' tandem-cleavage 5 or 10 mg/kg Equal or better efficacy vs. vedotin
BxPC3 (Pancreatic) Linker 5-VC-PABC-MMAD 3 mg/kg -

| Human lymphoma | Cys-linked disulfide | 3 mg/kg | Tumor regression | |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of ADCs. The following protocols are adapted from established methodologies.

This assay evaluates the susceptibility of the ADC linker to cleavage by its target enzyme.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human Cathepsin B, activated (e.g., from EMD Millipore)

  • MES buffer (10 mM MES-Na, 40 µM DTT, pH 5.0)

  • Reaction quenching solution (e.g., strong acid)

  • LC-MS/MS system for analysis

Protocol:

  • Prepare the ADC solution at a concentration of 1 mg/mL in MES buffer.

  • Incubate the ADC solution at 37°C for 10 minutes to pre-warm.

  • Initiate the reaction by adding pre-warmed human cathepsin B solution (final concentration typically 20 ng/µL) to the ADC solution.

  • Incubate the reaction mixture at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact ADC and released payload.

  • Plot the percentage of cleaved ADC over time to determine the cleavage rate.

Cathepsin_Cleavage_Workflow ADC_prep 1. Prepare ADC in MES Buffer (pH 5.0) Pre_warm 2. Pre-warm ADC and Cathepsin B at 37°C ADC_prep->Pre_warm Reaction 3. Mix ADC and Cathepsin B to start reaction Pre_warm->Reaction Incubate 4. Incubate at 37°C Reaction->Incubate Sampling 5. Collect aliquots at time points Incubate->Sampling Quench 6. Quench reaction Sampling->Quench Analysis 7. Analyze by LC-MS/MS Quench->Analysis Data 8. Determine cleavage rate Analysis->Data

Caption: Experimental workflow for an in vitro ADC cleavage assay.

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibodies

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well. Incubate overnight at 37°C with 5% CO₂.

  • ADC Treatment: The following day, treat the cells with a serial dilution of the ADC. Include untreated controls and controls treated with a non-targeting ADC.

  • Incubation: Incubate the plates for 72-120 hours, depending on the payload's mechanism of action.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using a suitable curve-fitting model.

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Materials:

  • Antigen-positive cells

  • Antigen-negative cells labeled with a fluorescent protein (e.g., GFP)

  • Co-culture medium

  • 96-well plates

  • ADC

  • Flow cytometer or high-content imaging system

Protocol:

  • Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3).

  • ADC Treatment: Treat the co-culture with a serial dilution of the ADC.

  • Incubation: Incubate for 72-96 hours.

  • Analysis: Analyze the viability of the antigen-negative (fluorescent) cell population using flow cytometry or imaging.

  • Data Analysis: Determine the IC50 of the ADC on the antigen-negative cells in the co-culture to quantify the bystander effect.

Synthesis of Fmoc-Val-Cit-PAB Linker

An improved methodology for the synthesis of the Fmoc-Val-Cit-PAB linker has been developed to increase yield and avoid epimerization. The process generally involves the coupling of Fmoc-protected amino acids.

A reported synthesis route involves preparing Fmoc-Cit-PABOH, followed by the addition of piperidine to remove the Fmoc group, and then reacting the product with Fmoc-Val-OSu to form the dipeptide linker. This method has been reported to achieve an overall yield of 85%.

Linker_Synthesis_Pathway L_Citrulline L-Citrulline Fmoc_Cit_PABOH Fmoc-Cit-PABOH L_Citrulline->Fmoc_Cit_PABOH Multiple Steps Cit_PABOH Cit-PABOH Fmoc_Cit_PABOH->Cit_PABOH Piperidine in DMF Fmoc_Val_Cit_PABOH Fmoc-Val-Cit-PABOH (Final Linker) Cit_PABOH->Fmoc_Val_Cit_PABOH Fmoc_Val_OSu Fmoc-Val-OSu (Commercial) Fmoc_Val_OSu->Fmoc_Val_Cit_PABOH Coupling

Caption: Simplified synthesis pathway for Fmoc-Val-Cit-PABOH.

Conclusion

The this compound linker system is a cornerstone of modern ADC design, enabling the tumor-selective release of cytotoxic payloads. Its high stability in plasma and efficient cleavage by lysosomal enzymes like cathepsin B provide a wide therapeutic window. The methodologies and data presented in this guide offer a robust framework for researchers and drug developers to evaluate and optimize ADCs incorporating this linker technology, ultimately contributing to the advancement of targeted cancer therapies.

References

Fmoc-D-Val-D-Cit-PAB: A Technical Guide to a Cathepsin B-Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-D-Val-D-Cit-PAB, a critical component in the development of Antibody-Drug Conjugates (ADCs). It covers its chemical properties, suppliers, and its application as a cleavable linker, including a detailed look at its mechanism of action and relevant experimental protocols.

Core Compound Data

This compound is a dipeptide-based linker designed for specific cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells. This targeted release mechanism enhances the therapeutic window of potent cytotoxic agents by minimizing systemic exposure.

PropertyValueReference
CAS Number 1350456-69-7[1]
Molecular Formula C₃₃H₃₉N₅O₆[1]
Molecular Weight 601.7 g/mol [1]
Purity Typically >96%[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, DMF
Storage Recommended at -20°C for long-term storage

Commercial Suppliers

A variety of chemical suppliers offer this compound for research and development purposes. Notable suppliers include:

  • MedChemExpress

  • Precise PEG

  • Immunomart

  • DC Chemicals Limited

  • Liwei Peptide

Mechanism of Action in Antibody-Drug Conjugates

The Valine-Citrulline (Val-Cit) dipeptide within the linker is the key to its functionality. This specific sequence is recognized and cleaved by Cathepsin B, a protease highly active within the lysosomal compartment of cells.[] The use of D-amino acids (D-Valine and D-Citrulline) can enhance the linker's stability against other proteases in systemic circulation.

The general workflow for an ADC utilizing a Val-Cit-PAB linker is as follows:

  • Circulation and Targeting: The ADC circulates in the bloodstream and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Inside the lysosome, the high concentration of Cathepsin B leads to the cleavage of the amide bond between Citrulline and the p-aminobenzyl carbamate (PAB) spacer.

  • Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous 1,6-elimination reaction in the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell. This "self-immolative" characteristic ensures that the payload is released in its active form.

  • Induction of Apoptosis: The released payload exerts its cytotoxic effect, leading to cell death.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a general experimental workflow for the synthesis and application of an ADC with a this compound linker.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for an ADC with a cleavable linker.

ADC_Synthesis_Workflow start Start Materials: This compound Cytotoxic Payload Antibody step1 1. Payload Conjugation to Linker (e.g., amide bond formation) start->step1 step2 2. Deprotection of Fmoc Group (e.g., using piperidine) step1->step2 step3 3. Activation of Linker-Payload (e.g., for reaction with antibody) step2->step3 step4 4. Conjugation to Antibody (e.g., via lysine or cysteine residues) step3->step4 end_product Purified Antibody-Drug Conjugate (ADC) step4->end_product

Caption: General workflow for the synthesis of an ADC.

Experimental Protocols

The following are generalized protocols for the synthesis of a linker-payload conjugate and its subsequent attachment to an antibody. These should be optimized for specific payloads and antibodies.

Protocol 1: Synthesis of this compound-Payload

This protocol describes the coupling of the this compound linker to a cytotoxic payload containing a suitable functional group (e.g., an amine).

Materials:

  • This compound

  • Cytotoxic payload with a free amine

  • Coupling agents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reverse-phase HPLC for purification

Methodology:

  • Dissolve this compound (1.1 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by HPLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and purify the crude product by reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the this compound-Payload conjugate.

Protocol 2: Conjugation of Linker-Payload to an Antibody

This protocol outlines the steps for attaching the synthesized linker-payload to an antibody, typically through surface-exposed lysine or cysteine residues.

Materials:

  • This compound-Payload

  • Antibody in a suitable buffer (e.g., PBS)

  • Deprotection agent (e.g., piperidine in DMF)

  • Activation agent for the linker (if necessary, e.g., to create an NHS ester)

  • Size-exclusion chromatography for purification

Methodology:

  • Fmoc Deprotection: Dissolve the this compound-Payload in DMF and add piperidine (e.g., 20% v/v). Stir at room temperature for 30 minutes to remove the Fmoc protecting group, exposing a primary amine. Purify the deprotected linker-payload by HPLC.

  • Activation (if necessary): If conjugating to lysine residues, the deprotected linker-payload may need to be activated, for example, by creating an N-hydroxysuccinimide (NHS) ester.

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer. If conjugating to cysteine residues, the antibody's interchain disulfide bonds may need to be partially or fully reduced using a reducing agent like TCEP.

  • Conjugation: Add the deprotected (and activated, if applicable) linker-payload to the antibody solution. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR). Incubate the reaction under controlled conditions (e.g., specific pH, temperature, and time).

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels.

This guide provides a foundational understanding of this compound and its application in the development of next-generation ADCs. The provided protocols are illustrative and should be adapted and optimized for specific research and development needs.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Fmoc-D-Val-D-Cit-PAB to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the cytotoxic payload is a critical component that dictates the stability, efficacy, and safety of the ADC. This document provides a detailed protocol for the conjugation of a drug-linker complex featuring the Fmoc-D-Val-D-Cit-PAB (Fluorenylmethyloxycarbonyl-D-Valine-D-Citrulline-p-aminobenzyl alcohol) linker to a monoclonal antibody.

The this compound linker is a protease-cleavable linker designed for the controlled release of a cytotoxic drug within the target cell. The dipeptide sequence, D-Valine-D-Citrulline, is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][] The p-aminobenzyl alcohol (PAB) component acts as a self-immolative spacer, which upon cleavage of the dipeptide, releases the active drug.[3] The use of D-amino acids may offer enhanced stability against certain plasma proteases.

This protocol outlines a multi-step process for the preparation of an ADC using the this compound linker. The key stages of this process include:

  • Fmoc Deprotection: Removal of the Fmoc protecting group from the D-Valine residue to expose the primary amine.

  • Linker Activation: Functionalization of the p-aminobenzyl alcohol (PAB-OH) group to create a reactive ester suitable for conjugation to the antibody.

  • Antibody Preparation: Preparation of the monoclonal antibody for conjugation.

  • Conjugation: Covalent attachment of the activated drug-linker complex to the antibody.

  • Purification and Characterization: Purification of the resulting ADC and determination of the drug-to-antibody ratio (DAR).

Experimental Protocols

Materials and Reagents
  • This compound-Drug conjugate

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4

  • Dimethylformamide (DMF), anhydrous

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • MES Buffer (2-(N-morpholino)ethanesulfonic acid)

  • Phosphate Buffered Saline (PBS)

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • UV-Vis Spectrophotometer

  • LC-MS system

Protocol 1: Fmoc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Fmoc protecting group from the N-terminus of the dipeptide linker.

  • Dissolution: Dissolve the this compound-Drug conjugate in anhydrous DMF to a final concentration of 10-20 mg/mL.

  • Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, remove the DMF and piperidine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual piperidine. The resulting crude amine (H₂N-D-Val-D-Cit-PAB-Drug) can be purified by flash chromatography or used directly in the next step.

Protocol 2: Activation of the PAB-OH Group of the Drug-Linker Conjugate

This protocol describes the activation of the hydroxyl group of the p-aminobenzyl alcohol spacer to make it reactive towards the primary amines of the antibody's lysine residues. This is achieved by converting the hydroxyl group into a more reactive species, such as an NHS ester, through a two-step process.

Step 2a: Introduction of a Carboxylic Acid Handle (Hypothetical Step based on Standard Chemistry)

Note: This step assumes the PAB-OH needs to be functionalized to a carboxylic acid before EDC/NHS activation. Commercially available linkers may already incorporate a carboxylic acid handle.

  • React the H₂N-D-Val-D-Cit-PAB-OH-Drug with a suitable cyclic anhydride (e.g., succinic anhydride) in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • This reaction will open the anhydride ring and form a carboxylate group attached to the PAB oxygen via an ester linkage, resulting in H₂N-D-Val-D-Cit-PAB-O-CO-(CH₂)₂-COOH-Drug.

  • Purify the resulting product to remove excess reagents.

Step 2b: EDC/NHS Activation of the Carboxylic Acid

  • Dissolution: Dissolve the carboxylated drug-linker conjugate (from Step 2a) in an amine-free buffer, such as MES buffer, at a pH of 5-6.[4]

  • Activation: Add EDC (e.g., 10-fold molar excess over the drug-linker) and NHS or sulfo-NHS (e.g., 25-fold molar excess over the drug-linker) to the solution.[5]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature. This will form the amine-reactive NHS-ester of the drug-linker.

Protocol 3: Antibody Preparation

This protocol prepares the monoclonal antibody for conjugation.

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a desalting column or centrifugal filter unit.

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in PBS.

Protocol 4: Conjugation of the Activated Drug-Linker to the Antibody

This protocol describes the covalent attachment of the activated drug-linker to the lysine residues of the antibody.

  • pH Adjustment: For the reaction of NHS-activated molecules with primary amines, the pH should be adjusted to 7.2-8.0. Add the activated drug-linker solution from Protocol 2 to the prepared antibody solution.

  • Molar Ratio: The molar ratio of the activated drug-linker to the antibody will influence the final drug-to-antibody ratio (DAR). A common starting point is a 5 to 20-fold molar excess of the linker.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or lysine, to consume any unreacted NHS-ester.

Protocol 5: Purification of the Antibody-Drug Conjugate

This protocol purifies the ADC from unreacted drug-linker and other small molecules.

  • Size Exclusion Chromatography (SEC): Use a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

  • Sample Loading: Load the quenched conjugation reaction mixture onto the SEC column.

  • Elution: Elute the ADC with PBS. The ADC will elute in the void volume, while smaller molecules will be retained.

  • Fraction Collection: Collect the fractions containing the purified ADC, typically monitored by absorbance at 280 nm.

  • Concentration: Concentrate the purified ADC using a centrifugal filter unit.

Protocol 6: Characterization of the Antibody-Drug Conjugate

This protocol determines the drug-to-antibody ratio (DAR) of the purified ADC.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a standard method for DAR determination of ADCs.

  • Mobile Phases:

    • Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient: Run a linear gradient from high salt to low salt to elute the different drug-loaded species. Unconjugated antibody will elute first, followed by species with increasing DAR values.

  • Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) and calculate the weighted average DAR using the following formula:

    • Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Data Presentation

ParameterCondition 1Condition 2Condition 3
Linker:Antibody Molar Ratio 5:110:120:1
Reaction Time (hours) 224
Reaction Temperature (°C) 25254
Average Drug-to-Antibody Ratio (DAR) Expected 2-3Expected 3-5Expected 4-6
Conjugation Efficiency (%) To be determinedTo be determinedTo be determined
Aggregate Content (%) < 2%< 5%< 5%
Note: The expected DAR values are hypothetical and should be determined experimentally.

Mandatory Visualization

experimental_workflow cluster_linker_prep Linker Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation_purification Conjugation & Purification cluster_characterization Characterization Fmoc_Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Linker_Activation 2. Linker Activation (EDC/NHS) Fmoc_Deprotection->Linker_Activation Deprotected Linker Conjugation 4. Conjugation Linker_Activation->Conjugation Activated Drug-Linker Antibody_Prep 3. Antibody Preparation (Buffer Exchange) Antibody_Prep->Conjugation Prepared Antibody Purification 5. Purification (SEC) Conjugation->Purification Crude ADC Characterization 6. Characterization (HIC for DAR) Purification->Characterization Purified ADC

Caption: Experimental workflow for conjugating this compound to an antibody.

signaling_pathway ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to cell surface antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Cleavage of Val-Cit Linker Cathepsin_B Cathepsin B Cell_Death Cell Death Drug_Release->Cell_Death Induces apoptosis

Caption: Mechanism of action of a Val-Cit linker-based ADC.

Troubleshooting

Problem Possible Cause Recommendation
Low DAR Inefficient Fmoc deprotectionEnsure complete removal of the Fmoc group by extending the reaction time or using fresh piperidine solution. Monitor by LC-MS.
Incomplete activation of the linkerOptimize EDC/NHS reaction conditions (pH, molar ratios, reaction time). Use fresh EDC and NHS solutions.
Low molar ratio of linker to antibodyIncrease the molar excess of the activated drug-linker in the conjugation reaction.
Presence of primary amines in antibody bufferEnsure complete buffer exchange of the antibody into an amine-free buffer like PBS.
High DAR and Aggregation High molar ratio of linker to antibodyReduce the molar excess of the activated drug-linker.
Hydrophobicity of the drug-linkerAdd organic co-solvents (e.g., DMSO, up to 10%) to the conjugation reaction to improve solubility.
Heterogeneous Product Non-specific conjugationLysine conjugation inherently produces a heterogeneous mixture. For a more homogeneous product, consider site-specific conjugation methods.
Poor Recovery After Purification ADC precipitationPerform purification at 4°C. Ensure the pH of the elution buffer is appropriate for the antibody's stability.
Non-specific binding to chromatography resinUse a well-packed, appropriate size exclusion column.

Conclusion

This document provides a comprehensive protocol for the conjugation of a drug-linker complex featuring the this compound linker to a monoclonal antibody. The successful implementation of this protocol will enable researchers to generate ADCs for preclinical evaluation. Careful optimization of the reaction conditions, particularly the molar ratio of the drug-linker to the antibody, is crucial for achieving a desired drug-to-antibody ratio and minimizing aggregation. The provided troubleshooting guide should assist in overcoming common challenges encountered during the conjugation process. The use of robust analytical techniques such as HIC is essential for the accurate characterization of the final ADC product.

References

Application Notes and Protocols for Fmoc-D-Val-D-Cit-PAB in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of the cleavable linker, Fmoc-D-Val-D-Cit-PAB, in the synthesis of antibody-drug conjugates (ADCs). The protocols outlined below cover the synthesis of the drug-linker complex, conjugation to a monoclonal antibody, and subsequent purification and characterization of the final ADC.

Introduction

Antibody-drug conjugates are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. A critical component of an ADC is the linker, which connects the antibody to the payload. The this compound linker is a protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target cells.[1][2][3] The dipeptide motif, D-Valine-D-Citrulline, is specifically cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[4][5] This targeted release mechanism enhances the therapeutic window of the cytotoxic agent by minimizing off-target toxicity. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug following peptide cleavage.

Principle of Action

The mechanism of action for an ADC utilizing the this compound linker is a multi-step process. First, the ADC binds to a specific antigen on the surface of a target cancer cell and is internalized, typically through receptor-mediated endocytosis. The ADC then traffics to the lysosome, an acidic organelle containing a high concentration of proteases. Within the lysosome, cathepsin B recognizes and cleaves the D-Val-D-Cit dipeptide bond of the linker. This cleavage event triggers a cascade that leads to the self-immolation of the PAB spacer, ultimately releasing the active cytotoxic drug inside the cancer cell to exert its therapeutic effect.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of an ADC using the this compound linker. The overall workflow involves three main stages:

  • Synthesis of the Drug-Linker Complex

  • Conjugation to the Antibody

  • Purification and Characterization of the ADC

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Conjugation cluster_2 Stage 3: Purification & Characterization A This compound B Activate Carboxyl Group A->B C Couple to Payload (Drug) B->C D Fmoc Deprotection C->D E Purify Drug-Linker Complex D->E I Conjugate Drug-Linker to Antibody E->I F Antibody G Reduce Interchain Disulfides F->G H Purify Reduced Antibody G->H H->I J Purify ADC I->J K Characterize ADC J->K L Determine DAR K->L M Assess Stability & Activity L->M Conjugation_Pathway Ab Antibody (IgG) Reduced_Ab Reduced Antibody (-SH groups exposed) Ab->Reduced_Ab Reduction (TCEP/DTT) ADC Antibody-Drug Conjugate Reduced_Ab->ADC Conjugation Drug_Linker Maleimide-Activated Drug-Linker Drug_Linker->ADC DAR_Analysis_Workflow start Purified ADC Sample hic Hydrophobic Interaction Chromatography (HIC-HPLC) start->hic lcms Liquid Chromatography- Mass Spectrometry (LC-MS) start->lcms uvvis UV/Vis Spectroscopy start->uvvis data_analysis Data Analysis hic->data_analysis lcms->data_analysis uvvis->data_analysis dar_distribution DAR Distribution data_analysis->dar_distribution avg_dar Average DAR data_analysis->avg_dar

References

Application of Fmoc-D-Val-D-Cit-PAB in Preclinical Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic drug, and then be efficiently cleaved to release the payload upon internalization into the target cancer cell.

The Fmoc-D-Val-D-Cit-PAB moiety is a key building block for a highly effective class of cleavable linkers used in ADC development. This dipeptide linker, composed of D-Valine and D-Citrulline, is designed to be recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which are often upregulated in the tumor microenvironment. The use of D-amino acids enhances the stability of the linker against degradation by other proteases that may be present in the bloodstream. The p-aminobenzyl (PAB) group serves as a self-immolative spacer, which, upon cleavage of the dipeptide, releases the active payload in its unmodified form.

This application note provides a comprehensive overview of the use of this compound in preclinical ADC development, including quantitative data on the performance of Val-Cit linker-based ADCs, detailed experimental protocols for their synthesis and evaluation, and visual representations of the underlying mechanisms and workflows.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of ADCs utilizing Val-Cit (VC) based linkers. While specific data for the D-Val-D-Cit configuration is not always explicitly detailed in published literature, the following provides a strong indication of the expected performance. Variations such as the inclusion of a glutamic acid residue (EVCit) have been developed to improve stability in murine models.

Table 1: In Vitro Cytotoxicity of Val-Cit Linker-Based ADCs

ADC ConstructTarget Cell LinePayloadIC50 (ng/mL)Reference
Anti-HER2-VC-MMAESK-BR-3 (HER2+++)MMAE10.5Fictional, representative data
Anti-HER2-VC-MMAEBT-474 (HER2+++)MMAE15.2Fictional, representative data
Anti-HER2-VC-MMAEMDA-MB-468 (HER2-)MMAE>10,000Fictional, representative data
Anti-CD30-VC-MMAEKarpas 299 (CD30+)MMAE5.8Fictional, representative data
Anti-CD30-VC-MMAEL540 (CD30+)MMAE8.1Fictional, representative data

Table 2: Plasma Stability of Val-Cit Linker-Based ADCs

ADC ConstructPlasma SourceIncubation Time (days)% Intact ADCReference
Anti-HER2-VC-MMAFHuman28>95%[1]
Anti-HER2-VC-MMAFMouse (BALB/c)14<5%[1]
Anti-HER2-EVCit-MMAFHuman28>95%[1]
Anti-HER2-EVCit-MMAFMouse (BALB/c)14~100%[1]

Table 3: In Vivo Efficacy of Val-Cit Linker-Based ADCs in Xenograft Models

ADC ConstructTumor ModelDose (mg/kg)Tumor Growth Inhibition (TGI)OutcomeReference
Anti-HER2-VC-MMAFKPL-4 (human breast cancer)3Partial InhibitionHigh toxicity, poor therapeutic effect[1]
Anti-HER2-EVCit-MMAFKPL-4 (human breast cancer)3Complete RegressionWell-tolerated, significant anti-tumor activity
Anti-HER2-VC-MMAFJIMT-1 (human breast cancer)3Partial InhibitionHigh toxicity, poor therapeutic effect
Anti-HER2-EVCit-MMAFJIMT-1 (human breast cancer)3Complete RegressionWell-tolerated, significant anti-tumor activity

Signaling Pathways and Experimental Workflows

Mechanism of Action of a Val-Cit Linker-Based ADC

The following diagram illustrates the mechanism of action of an ADC utilizing a cleavable Val-Cit linker.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_endocytosis Endocytosis cluster_lysosome Lysosome (pH 4.5-5.0) ADC Intact ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting Binding ADC-Antigen Complex Antigen->Binding Endosome Endosome Binding->Endosome 2. Internalization Lysosome ADC in Lysosome Endosome->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage 3. Proteolytic Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Payload_Release Payload Release (Self-immolation) Cleavage->Payload_Release Free_Payload Free Cytotoxic Payload Payload_Release->Free_Payload Cell_Death Cell Death (Apoptosis) Free_Payload->Cell_Death 4. Cytotoxicity

Caption: Mechanism of action of a Val-Cit linker-based ADC.

Preclinical Development Workflow for a Val-Cit ADC

This diagram outlines the typical workflow for the preclinical development and evaluation of an ADC synthesized with a this compound linker.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Linker_Synth This compound -Payload Synthesis Conjugation ADC Conjugation Linker_Synth->Conjugation mAb_Prep Antibody Thiolation/ Modification mAb_Prep->Conjugation Purification Purification & Characterization (HIC, SEC, LC-MS) Conjugation->Purification Binding_Assay Antigen Binding Assay (ELISA, Flow Cytometry) Purification->Binding_Assay Cleavage_Assay Cathepsin B Cleavage Assay Purification->Cleavage_Assay Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Internalization Internalization Assay Binding_Assay->Internalization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Internalization->Cytotoxicity Xenograft Tumor Xenograft Model Establishment Cytotoxicity->Xenograft Plasma_Stability->Xenograft Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy_Study Toxicity_Study Toxicity Study (Body Weight, Histology) Efficacy_Study->Toxicity_Study PK_Study Pharmacokinetic (PK) Analysis Efficacy_Study->PK_Study

References

Application Note: HPLC and Mass Spectrometry Analysis of Antibody-Drug Conjugates with a Val-Cit-PAB Linker

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and methodologies for the characterization of Antibody-Drug Conjugates (ADCs) featuring the enzymatically cleavable Valine-Citrulline-p-aminobenzyl carbamate (Val-Cit-PAB) linker. We outline two primary workflows utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): Hydrophobic Interaction Chromatography (HIC) for intact ADC analysis and Reversed-Phase HPLC (RP-HPLC) for middle-down subunit analysis after IdeS digestion. These methods are essential for determining critical quality attributes (CQAs) such as the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic payload. The linker connecting the antibody and payload is a critical component, dictating the stability of the ADC in circulation and the efficiency of drug release at the target site.

The Val-Cit-PAB linker is a widely used, protease-sensitive linker. The dipeptide Val-Cit motif is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][] Upon cleavage of the amide bond between Citrulline and PAB, the PAB spacer undergoes a self-immolative 1,6-elimination to release the active drug inside the target cell.[3]

It is important to note that during the chemical synthesis of the linker-drug moiety, a fluorenylmethyloxycarbonyl (Fmoc) protecting group is often used on the valine residue (Fmoc-D-Val-D-Cit-PAB). This group is removed prior to conjugation with the antibody. Therefore, the final ADC product subject to analysis contains the Val-Cit-PAB linker, not the Fmoc-protected version.

Characterization of ADCs is crucial to ensure safety and efficacy. A key CQA is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[4][5] A low DAR may reduce efficacy, while a high DAR can negatively impact pharmacokinetics and toxicity. HPLC coupled with MS is the primary tool for determining both the average DAR and the distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).

cluster_blood Systemic Circulation (Stable) cluster_cell Target Tumor Cell ADC Intact ADC (Ab-ValCit-PAB-Drug) Lysosome Lysosome (Acidic, High Cathepsin B) ADC->Lysosome Binding & Internalization Drug Active Drug Released Lysosome->Drug Linker Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome Mediates Cleavage

Caption: Mechanism of action for a Val-Cit-PAB linked ADC.

Analytical Strategies & Workflow

Two orthogonal HPLC-MS methods are typically employed for comprehensive ADC characterization:

  • Intact Mass Analysis: Hydrophobic Interaction Chromatography (HIC) is used to separate intact ADC species based on their DAR under non-denaturing conditions. Higher DAR species are more hydrophobic and are retained longer on the column.

  • Middle-Down Analysis: The ADC is enzymatically digested with IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) and subsequently reduced. This process generates antibody fragments (Light Chain, Fd', and Fc/2) of approximately 25 kDa each, which are then separated by RP-HPLC and analyzed by MS. This approach confirms conjugation sites and provides precise DAR values for specific subunits.

cluster_intact Intact Mass Workflow cluster_middle Middle-Down Workflow ADC ADC Sample (Val-Cit-PAB Linker) HIC HIC Separation ADC->HIC Digestion IdeS Digestion + Reduction ADC->Digestion IntactMS Native MS Analysis HIC->IntactMS Result Data Deconvolution & DAR Calculation IntactMS->Result RPHPLC RP-HPLC Separation Digestion->RPHPLC SubunitMS Denatured MS Analysis RPHPLC->SubunitMS SubunitMS->Result

Caption: General analytical workflow for ADC characterization.

Protocol 1: Intact ADC Analysis by HIC-MS

This method separates intact ADC species for DAR distribution analysis. The use of MS-compatible mobile phases, such as those containing ammonium tartrate, allows for direct online coupling of HIC with mass spectrometry.

Experimental Protocol
  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1 mg/mL using a suitable buffer (e.g., 20 mM Histidine, pH 6.0).

  • HPLC-MS System & Conditions:

    • HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.

    • MS System: High-resolution Q-TOF or Orbitrap mass spectrometer.

    • Column: HIC Butyl-NPR, 4.6 x 35 mm, 2.5 µm (or equivalent).

    • Mobile Phase A: 1.5 M Ammonium Tartrate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL (5 µg on-column).

    • UV Detection: 280 nm.

Time (min)% Mobile Phase B
0.00
20.0100
22.0100
22.10
25.00
Table 1: Example HIC Gradient.
  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI Positive.

    • Mass Range: 2000–6000 m/z.

    • Capillary Voltage: 4500 V.

    • Fragmentor Voltage: 300 V.

    • Data Analysis: Deconvolute the raw spectra using a maximum entropy algorithm (e.g., MassHunter BioConfirm) to obtain zero-charge masses.

Expected Results

The HIC chromatogram will show multiple peaks, with retention time increasing with the number of conjugated drugs. The deconvoluted mass spectrum for each peak confirms the identity of the DAR species.

Peak (DAR)Retention Time (min)Observed Avg. Mass (Da)Species Identity
DAR05.2148,050mAb
DAR29.8150,450mAb + 2 Drug-Linkers
DAR413.1152,850mAb + 4 Drug-Linkers
DAR615.5155,250mAb + 6 Drug-Linkers
DAR817.2157,650mAb + 8 Drug-Linkers
Table 2: Example HIC-MS data for an ADC (assuming mAb mass of 148,050 Da and Drug-Linker mass of 1200 Da).

The weighted average DAR is calculated from the relative UV peak areas (Aᵢ) of each species (DARᵢ): Average DAR = Σ(Aᵢ × DARᵢ) / ΣAᵢ

Protocol 2: Middle-Down Analysis by RP-LC-MS

This method provides high-resolution mass data on the individual subunits of the ADC, allowing for unambiguous confirmation of drug load on the light and heavy chains.

Experimental Protocol
  • Sample Preparation (IdeS Digestion & Reduction):

    • To 50 µg of ADC (at 1 mg/mL in PBS), add 1 unit of IdeS protease per 1 µg of antibody.

    • Incubate at 37°C for 30 minutes.

    • Add Dithiothreitol (DTT) to a final concentration of 20 mM to reduce the disulfide bonds.

    • Incubate at 37°C for 30 minutes. The sample, now containing LC, Fd', and Fc/2 fragments, is ready for analysis.

  • HPLC-MS System & Conditions:

    • HPLC System: UHPLC system suitable for reversed-phase chromatography.

    • MS System: High-resolution Q-TOF or Orbitrap mass spectrometer.

    • Column: PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å (or similar wide-pore RP column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 80°C.

    • Injection Volume: 10 µL.

    • UV Detection: 280 nm.

Time (min)% Mobile Phase B
0.025
15.045
16.090
18.090
18.125
20.025
Table 3: Example RP-HPLC Gradient.
  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: ESI Positive.

    • Mass Range: 800–4000 m/z.

    • Capillary Voltage: 4000 V.

    • Fragmentor Voltage: 250 V.

    • Data Analysis: Deconvolute the raw spectra for each chromatographic peak to obtain zero-charge masses.

Expected Results

The RP-HPLC chromatogram will separate the Fc/2, Light Chain (LC), and Fd' fragments. The deconvoluted mass spectra will reveal the drug load for each fragment. For a typical cysteine-linked ADC, the Fc/2 fragment is unconjugated, while the LC may carry 0 or 1 drug and the Fd' fragment may carry 0, 1, 2, or 3 drugs.

FragmentDrug LoadDeconvoluted Mass (Da)
Fc/2025,100
Light Chain (LC)023,500
Light Chain (LC)124,700
Fd' Fragment025,500
Fd' Fragment126,700
Fd' Fragment227,900
Fd' Fragment329,100
Table 4: Example deconvoluted masses for reduced IdeS-digested ADC fragments (assuming Drug-Linker mass of 1200 Da).

The weighted average DAR is calculated from the relative peak areas of the light chain (LC) and heavy chain (Fd') species. Average DAR = [ Σ(DAR_LCᵢ × A_LCᵢ) / ΣA_LCᵢ ] + [ Σ(DAR_Fd'ᵢ × A_Fd'ᵢ) / ΣA_Fd'ᵢ ]

References

Application Notes and Protocols for Cellular Uptake and Lysosomal Trafficking Studies of Val-Cit ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of ADCs.[1][2][] This linker is engineered to be stable in systemic circulation and to undergo selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[1][4] This targeted release of the cytotoxic payload within the cancer cell enhances the therapeutic window by maximizing efficacy while minimizing off-target toxicity.

These application notes provide detailed protocols for essential in vitro assays to evaluate the cellular uptake, lysosomal trafficking, and efficacy of ADCs featuring Val-Cit linkers.

Mechanism of Action of Val-Cit Linker-Based ADCs

The therapeutic action of a Val-Cit ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex. The complex is then trafficked through the endosomal-lysosomal pathway. Upon reaching the lysosome, an acidic organelle rich in hydrolytic enzymes, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker. This cleavage initiates the release of the cytotoxic payload. Often, a self-immolative spacer, such as para-aminobenzyl carbamate (PABC), is used in conjunction with the Val-Cit linker to ensure the efficient and traceless release of the unmodified active drug. The liberated payload can then exert its cytotoxic effect, leading to cancer cell death.

ADC_Mechanism_of_Action Figure 1: General Mechanism of Action of Val-Cit ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC Val-Cit ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Early Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Cell_Death Cell Death Payload->Cell_Death 5. Cytotoxic Effect

Caption: General Mechanism of Action of Val-Cit ADCs.

Data Presentation

Table 1: In Vitro Cytotoxicity of Val-Cit ADCs
Cell LineTarget AntigenADC ConstructPayloadDARIC50 (pM)Reference
HER2+ Cell LineHER2Trastuzumab-Val-Cit-MMAEMMAE-14.3
HER2+ Cell LineHER2Trastuzumab-Sulfatase-Linker-Payload--61
HER2+ Cell LineHER2Trastuzumab-Val-Ala-Payload--92
HER2+ Cell LineHER2Trastuzumab-Non-cleavable-Payload--609

DAR: Drug-to-Antibody Ratio. IC50: Half maximal inhibitory concentration. MMAE: Monomethyl auristatin E. Data presented is for comparative purposes and specific values will vary based on experimental conditions.

Table 2: Plasma Stability of Val-Cit ADCs
ADC ConstructPlasma SourceIncubation TimePayload Loss (%)Reference
Val-Cit-PABC-MMAERat1 week20
Tandem Cleavable Linker-MMAERat1 week0
Val-Cit-Based ADCMouse< 1 hourSignificant Hydrolysis
Sulfatase-Cleavable Linker ADCMouse> 7 daysStable
EVCit-MMAFHuman28 daysNo Significant Degradation

This table summarizes the stability of different ADC linkers in plasma. The Val-Cit linker shows stability in human plasma but can be susceptible to premature cleavage in rodent plasma.

Experimental Protocols

A comprehensive evaluation of a Val-Cit ADC involves a series of in vitro assays to confirm its mechanism of action and therapeutic potential.

Experimental_Workflow Figure 2: Comprehensive Experimental Workflow for Val-Cit ADC Evaluation Start Start Internalization Internalization Assay Start->Internalization Plasma_Stability Plasma Stability Assay Start->Plasma_Stability Colocalization Lysosomal Colocalization Internalization->Colocalization Confirms trafficking Cathepsin_Activity Cathepsin B Activity Assay Colocalization->Cathepsin_Activity Confirms enzyme presence Cytotoxicity Cytotoxicity Assay Cathepsin_Activity->Cytotoxicity Evaluates potency Bystander Bystander Effect Assay Cytotoxicity->Bystander Assesses off-target killing End End Plasma_Stability->End Bystander->End

Caption: Comprehensive Experimental Workflow for Val-Cit ADC Evaluation.

Protocol 1: ADC Internalization Assay

Objective: To confirm and quantify the uptake of the ADC by target cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

  • Unlabeled parental antibody (for competition control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Quenching buffer

  • 96-well black, clear-bottom plates

  • Confocal microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay. Incubate overnight at 37°C with 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the fluorescently labeled ADC in cell culture medium (e.g., 0.1 to 10 µg/mL).

    • For a competition control, pre-incubate cells with an excess of unlabeled parental antibody for 30 minutes before adding the labeled ADC.

    • Remove the culture medium from the wells and add the ADC dilutions.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for a time course (e.g., 1, 4, 8, and 24 hours). To stop internalization for analysis, incubation can be performed at 4°C.

  • Stopping Internalization and Surface Quenching:

    • Place the plate on ice and wash the cells with ice-cold PBS to stop internalization.

    • Add a quenching buffer to distinguish between surface-bound and internalized ADC.

  • Analysis:

    • Confocal Microscopy: For visualization, cells can be fixed, permeabilized, and stained with nuclear (e.g., DAPI) and lysosomal markers (e.g., LAMP1).

    • Flow Cytometry: For quantification, detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity.

Data Analysis:

  • For microscopy, visualize the colocalization of the ADC signal with cellular compartments.

  • For flow cytometry, quantify the mean fluorescence intensity to determine the extent of internalization over time and at different concentrations.

Protocol 2: Lysosomal Colocalization Assay

Objective: To confirm that the internalized ADC traffics to the lysosome.

Materials:

  • Target cells

  • Fluorescently labeled ADC

  • Lysosomal marker (e.g., LysoTracker Red or anti-LAMP1 antibody followed by a fluorescently labeled secondary antibody)

  • Nuclear stain (e.g., DAPI)

  • Fixation and permeabilization buffers

  • Confocal microscope

Procedure:

  • Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the ADC Internalization Assay.

  • Lysosomal Staining (Live Cell Imaging):

    • During the last 30-60 minutes of ADC incubation, add the LysoTracker probe to the culture medium according to the manufacturer's instructions.

  • Lysosomal Staining (Fixed Cell Imaging):

    • After ADC incubation, wash the cells with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).

    • Incubate with a primary antibody against a lysosomal marker (e.g., LAMP1).

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope, capturing the fluorescence from the ADC, the lysosomal marker, and the nuclear stain in separate channels.

Data Analysis:

  • Merge the images from the different channels to visualize the colocalization of the ADC and the lysosomal marker.

  • Quantify the degree of colocalization using image analysis software to calculate a Pearson's correlation coefficient or a similar metric.

ADC_Internalization_Trafficking Figure 3: ADC Internalization and Lysosomal Trafficking Pathway ADC_Binding 1. ADC binds to surface antigen Endocytosis 2. Receptor-mediated endocytosis ADC_Binding->Endocytosis Early_Endosome 3. Formation of early endosome Endocytosis->Early_Endosome Late_Endosome 4. Maturation to late endosome Early_Endosome->Late_Endosome Lysosome_Fusion 5. Fusion with lysosome Late_Endosome->Lysosome_Fusion Payload_Release 6. Cathepsin B cleavage and payload release Lysosome_Fusion->Payload_Release

Caption: ADC Internalization and Lysosomal Trafficking Pathway.

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • ADC and isotype control ADC

  • Cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC. Add the dilutions to the cells.

  • Incubation: Incubate the plates at 37°C for 72-144 hours.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Data Analysis:

  • Normalize the data to untreated controls.

  • Plot the cell viability against the logarithm of the ADC concentration.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Protocol 4: Cathepsin B Activity Assay

Objective: To measure the activity of Cathepsin B in the target cells, confirming the presence of the enzyme responsible for linker cleavage.

Materials:

  • Target cells

  • Commercial Cathepsin B activity assay kit (containing a fluorogenic substrate)

  • Lysis buffer

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Cell Lysate Preparation: Culture target cells to 80-90% confluency. Harvest and wash the cells, then lyse them using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay:

    • Add a standardized amount of cell lysate to each well of a 96-well plate.

    • Add the fluorogenic Cathepsin B substrate.

    • Incubate at 37°C for the time specified in the kit protocol.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

Data Analysis:

  • Calculate the Cathepsin B activity relative to a standard curve generated with purified Cathepsin B or by comparing the fluorescence of different cell lines.

Protocol 5: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and quantify the rate of premature payload release in plasma.

Materials:

  • Val-Cit ADC

  • Human and relevant preclinical species plasma (e.g., mouse)

  • Phosphate-buffered saline (PBS)

  • Protein A or G magnetic beads

  • Wash, Elution, and Neutralization buffers

  • LC-MS system

Procedure:

  • Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from each species and incubate at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

  • ADC Isolation: Immediately process the aliquots. Isolate the ADC using Protein A or G beads.

  • Analysis: Analyze the samples by LC-MS to measure the concentration of intact ADC or the amount of released payload. This can also be used to determine the drug-to-antibody ratio (DAR) over time.

Data Analysis:

  • Plot the percentage of intact ADC or the DAR against time.

  • Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability.

Conclusion

The Val-Cit linker is a critical component in the design of many successful ADCs, enabling targeted drug delivery and release within cancer cells. The protocols outlined in these application notes provide a framework for the comprehensive in vitro evaluation of Val-Cit ADCs, from initial binding and internalization to lysosomal trafficking and ultimate cytotoxicity. Rigorous and standardized assessment using these methods is crucial for the development of safe and effective ADC therapeutics.

References

Application Notes and Protocols: Fmoc-D-Val-D-Cit-PAB Linker for Site-Specific Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic drugs. The linker connecting the antibody and the payload is a critical component, influencing the stability, efficacy, and safety of the ADC.[1][2] Site-specific conjugation technologies have emerged to overcome the heterogeneity of traditional conjugation methods, leading to more uniform Drug-to-Antibody Ratios (DAR) and improved therapeutic indices.[3][4][] The Fmoc-D-Val-D-Cit-PAB (Fmoc-valine-citrulline-p-aminobenzylcarbamate) linker is a protease-cleavable linker designed for the controlled release of cytotoxic payloads within the lysosomal compartment of target cancer cells. This document provides detailed application notes and protocols for the use of the this compound linker in site-specific antibody conjugation.

The Val-Cit dipeptide sequence is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage releases the p-aminobenzyl alcohol (PAB) spacer, which in turn undergoes self-immolation to release the active drug. The use of D-amino acids (D-Val, D-Cit) can enhance the in vivo stability of the linker against premature degradation by plasma proteases.

Key Features of the this compound Linker

  • Protease-Cleavable: Specifically cleaved by lysosomal enzymes, ensuring targeted drug release.

  • Enhanced Stability: The dipeptide linkage offers good plasma stability. The D-amino acid configuration can further improve resistance to plasma carboxylesterases.

  • Self-Immolative Spacer: The PAB group ensures efficient release of the unmodified payload after cleavage.

  • Versatile for Site-Specific Conjugation: Can be adapted for various site-specific conjugation strategies.

Site-Specific Conjugation Strategies

Several methods have been developed for the site-specific conjugation of payloads to antibodies, producing homogeneous ADCs. Below are two common strategies that can be adapted for the this compound linker.

Thiol-Based Conjugation via Engineered Cysteines or Disulfide Re-bridging

This approach utilizes free thiol groups for conjugation. These can be introduced by engineering cysteine residues into the antibody sequence (e.g., THIOMAB™ technology) or by the selective reduction of interchain disulfide bonds followed by re-bridging with a linker reagent (e.g., ThioBridge™ technology). ThioBridge technology, for instance, allows for the creation of stable, homogeneous ADCs without the need for antibody engineering.

Enzymatic Conjugation

Enzymatic methods offer precise control over the conjugation site. Enzymes like Sortase A or transglutaminase can be used to ligate a drug-linker construct to a specific recognition sequence engineered into the antibody. For example, Sortase A recognizes and cleaves a specific peptide motif (e.g., LPETG) and ligates a payload carrying an N-terminal oligo-glycine motif.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a drug-linker construct and its conjugation to an antibody using site-specific methods. Optimization will be required for specific antibodies and payloads.

Protocol 1: Synthesis of a Payload-Linker Construct (e.g., Payload-D-Val-D-Cit-PAB-Maleimide)

This protocol describes the synthesis of a maleimide-functionalized drug-linker for conjugation to thiol groups.

Materials:

  • This compound

  • Cytotoxic payload with a suitable reactive handle (e.g., amine-containing payload like MMAE)

  • Peptide coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Piperidine in DMF (20%)

  • Maleimidocaproic acid N-hydroxysuccinimide ester (MC-NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Payload Coupling to the Linker:

    • Dissolve this compound (1.0 eq.), the amine-containing payload (e.g., MMAE, 1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

    • Add DIPEA (2.0 eq.) and HATU (1.0 eq.) to the solution.

    • Stir the reaction at room temperature and monitor its progress by HPLC.

    • Upon completion, purify the product (this compound-Payload) by reverse-phase HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified this compound-Payload in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

    • Monitor the deprotection by HPLC.

    • Purify the resulting NH₂-D-Val-D-Cit-PAB-Payload by reverse-phase HPLC.

  • Maleimide Functionalization:

    • Dissolve the purified NH₂-D-Val-D-Cit-PAB-Payload in DMF.

    • Add MC-NHS ester (1.1 eq.) and DIPEA (1.5 eq.) to the solution.

    • Stir the reaction at room temperature and monitor by HPLC.

    • Once the reaction is complete, purify the final product, MC-D-Val-D-Cit-PAB-Payload, by preparative HPLC and characterize by mass spectrometry.

Protocol 2: Site-Specific Antibody Conjugation via Disulfide Re-bridging (ThioBridge™-like approach)

This protocol outlines the generation of a homogeneous ADC by re-bridging the interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., IgG1)

  • Reducing agent (e.g., TCEP or DTT)

  • Thiol-reactive drug-linker construct (e.g., a bis-sulfonyl reagent attached to the D-Val-D-Cit-PAB-Payload)

  • Reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the reaction buffer.

    • The concentration of the antibody should be optimized (typically 1-10 mg/mL).

  • Reduction of Disulfide Bonds:

    • Add a controlled molar excess of the reducing agent (e.g., TCEP) to the antibody solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a specific duration to achieve partial or full reduction of the interchain disulfides. This step requires careful optimization.

  • Conjugation Reaction:

    • Add the drug-linker construct (dissolved in a co-solvent like DMSO) to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired DAR.

    • Incubate the reaction at a specific temperature (e.g., room temperature) for a set time (e.g., 1-4 hours).

  • Purification:

    • Purify the resulting ADC using SEC to remove excess drug-linker and aggregated species.

    • HIC can be used to analyze the DAR distribution and purity of the ADC.

Protocol 3: Site-Specific Antibody Conjugation via Sortase-Mediated Ligation (SMAC-Technology™)

This protocol describes the enzymatic conjugation of a payload to an antibody engineered with a Sortase A recognition motif.

Materials:

  • Antibody engineered with a C-terminal LPETG motif.

  • Payload-linker construct with an N-terminal oligo-glycine (G₅) motif (e.g., G₅-D-Val-D-Cit-PAB-Payload).

  • Sortase A enzyme.

  • Reaction buffer (e.g., 50mM HEPES, 150mM NaCl, 5mM CaCl₂, pH 7.5).

  • Purification system (e.g., Protein A chromatography).

Procedure:

  • Synthesis of Glycine-Modified Payload-Linker:

    • Synthesize the D-Val-D-Cit-PAB-Payload as described in Protocol 1, but starting with a pentaglycine (G₅) peptide instead of Fmoc-D-Val.

  • Enzymatic Ligation:

    • Combine the LPETG-tagged antibody (e.g., 10 µM) and the G₅-modified payload-linker (e.g., 200 µM) in the reaction buffer.

    • Initiate the reaction by adding Sortase A (e.g., 0.62 µM).

    • Incubate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 3.5 hours).

  • Purification:

    • Stop the reaction and purify the ADC using Protein A chromatography to remove the enzyme, unreacted payload-linker, and non-conjugated antibody.

    • Elute the bound ADC and neutralize the elution buffer.

    • Analyze the final product by SDS-PAGE and mass spectrometry to confirm conjugation and determine the DAR.

Data Presentation

Quantitative data for ADCs generated using the this compound linker via site-specific methods is not extensively available in the public domain. The following tables present representative data for ADCs using the Val-Cit-PAB linker, which can serve as a benchmark for researchers developing ADCs with the D-amino acid variant.

Table 1: Representative Conjugation Efficiency and DAR for Val-Cit-PAB Linker ADCs

Conjugation MethodAntibodyPayloadTarget DARAchieved DAR (Average)Conjugation EfficiencyReference
Thiol-Maleimide (Non-Specific)TrastuzumabDM1N/A3.5N/A
Thiol-Maleimide (Non-Specific)Anti-CD30MMAEN/A4N/A
ThioBridge™IgG1MMAE4~470-90%
Sortase-MediatedAnti-HER2Maytansine2~2High
HIPS-Aldehyde TagAnti-CD79bMMAE21.7High

Table 2: In Vitro and In Vivo Performance of Representative Val-Cit-PAB ADCs

ADCTarget AntigenCell LineIn Vitro IC₅₀Xenograft ModelIn Vivo EfficacyReference
Trastuzumab-vc-MMAEHER2HER2-positivePotentOvarian Cancer XenograftComplete tumor regression
Anti-CD79b-vc-MMAECD79bJeko-1 (NHL)PotentNon-Hodgkin LymphomaSuperior to control
Val-Ala Linker ADCHER2HER2-positive92 pMN/AHigh plasma stability
Sulfatase-Linker ADCHER2HER2-positive61 pMN/AHigh plasma stability (>7 days)

Visualizations

Chemical Structure of the Payload-Linker-Maleimide Construct

G cluster_payload Payload (e.g., MMAE) cluster_linker D-Val-D-Cit-PAB Linker cluster_maleimide Maleimide Group Payload Payload DVal D-Valine Payload->DVal Amide Bond DCit D-Citrulline DVal->DCit Peptide Bond PAB PAB Spacer DCit->PAB Amide Bond MC Maleimidocaproyl PAB->MC Carbamate

Caption: Structure of a Payload-D-Val-D-Cit-PAB-Maleimide Construct.

Experimental Workflow for Site-Specific ADC Generation

G Workflow for Site-Specific ADC Production start Start: Antibody & Drug-Linker ab_prep Antibody Preparation (e.g., Reduction or Enzyme Recognition Site) start->ab_prep conjugation Site-Specific Conjugation Reaction ab_prep->conjugation Add Drug-Linker purification ADC Purification (e.g., SEC, Protein A) conjugation->purification analysis Characterization (DAR, Purity, Aggregation) purification->analysis end Final Homogeneous ADC analysis->end

Caption: General workflow for site-specific ADC production.

Signaling Pathway: ADC-Mediated Cell Killing

G Mechanism of Action for a Protease-Cleavable ADC ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Cleavage Protease Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Drug_Release Payload Release Cleavage->Drug_Release Target Intracellular Target (e.g., Tubulin, DNA) Drug_Release->Target Binding Apoptosis Apoptosis / Cell Death Target->Apoptosis

Caption: ADC mechanism: binding, internalization, and payload release.

Conclusion

The this compound linker is a valuable tool for the development of next-generation, site-specific ADCs. Its protease-cleavable nature allows for targeted drug release, while the D-amino acid configuration has the potential to enhance plasma stability. By leveraging site-specific conjugation technologies such as disulfide re-bridging or enzymatic ligation, researchers can produce homogeneous ADCs with defined DARs, leading to improved pharmacokinetics and a wider therapeutic window. The protocols and data presented herein provide a foundation for the rational design and development of novel ADCs using this advanced linker technology. Further optimization and characterization are essential to tailor these methods to specific antibody-payload combinations and to fully realize their therapeutic potential.

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) for Solid Tumors using Fmoc-D-Val-D-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component that dictates the stability, selectivity, and efficacy of the ADC.

This document provides detailed application notes and protocols for the development of ADCs for solid tumors utilizing the Fmoc-D-Val-D-Cit-PAB linker. This linker system incorporates a protease-cleavable dipeptide (Valine-Citrulline) that is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient and traceless release of the unmodified cytotoxic drug following enzymatic cleavage. The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group utilized during the synthesis of the linker-payload conjugate.

Mechanism of Action

The mechanism of action for an ADC utilizing the Val-Cit-PAB linker against a solid tumor cell is a multi-step process:

  • Target Binding: The monoclonal antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome containing the ADC fuses with a lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the Val-Cit dipeptide linker.[1]

  • Payload Release: Cleavage of the linker triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[1]

  • Cytotoxicity: The released payload exerts its cytotoxic effect, for instance, by inhibiting tubulin polymerization (e.g., MMAE), leading to cell cycle arrest and apoptosis of the cancer cell.[1]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor 1. Target Binding Payload Active Cytotoxic Payload (e.g., MMAE) Apoptosis Cell Cycle Arrest & Apoptosis Payload->Apoptosis 6. Cytotoxicity ADC_Lysosome ADC Cleavage Linker Cleavage by Cathepsin B ADC_Lysosome->Cleavage 4. Enzymatic Cleavage Cleavage->Payload 5. Payload Release Endosome Endosome Receptor->Endosome 2. Internalization Endosome->ADC_Lysosome 3. Lysosomal Trafficking

Caption: Mechanism of action for a Val-Cit-PAB linker-based ADC.

Data Presentation

The following tables summarize key quantitative data for a representative ADC, Trastuzumab-vc-MMAE, which targets the HER2 receptor and is commonly used in solid tumor research.

Table 1: In Vitro Cytotoxicity of Trastuzumab-vc-MMAE in HER2-Positive Solid Tumor Cell Lines

Cell LineCancer TypeHER2 ExpressionIC50 (ng/mL)Reference
NCI-N87Gastric CancerHigh95.3[2]
SK-BR-3Breast CancerHigh~500[1]
JIMT-1Breast CancerModerate~3000
KPL-4Breast CancerHigh~3000

IC50 values represent the concentration of the ADC required to inhibit the growth of 50% of the cancer cells.

Table 2: Characterization of a Typical Trastuzumab-vc-MMAE Conjugate

ParameterValueMethodReference
Average Drug-to-Antibody Ratio (DAR)~4.5HIC-HPLC / UV-Vis Spectroscopy
Monomer Purity>95%Size Exclusion Chromatography (SEC)
Affinity to HER2 (KD)1.03 x 10⁻⁹ MELISA

Table 3: In Vivo Efficacy of Trastuzumab-vc-MMAE in a HER2-Positive Gastric Cancer Xenograft Model (NCI-N87)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
Vehicle Control-0
Trastuzumab10Low
Trastuzumab-vc-MMAE5High
Trastuzumab-vc-MMAE10Very High (Sustained Inhibition)

Experimental Protocols

The development of a Val-Cit-PAB-based ADC involves a multi-step process, from the synthesis of the drug-linker to the final characterization of the purified ADC.

Overall Experimental Workflow

ADC_Development_Workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Conjugation & Purification cluster_characterization ADC Characterization & Evaluation SPPS 1. Solid-Phase Peptide Synthesis of this compound Payload_Coupling 2. Coupling of Cytotoxic Payload (e.g., MMAE) SPPS->Payload_Coupling Deprotection 3. Fmoc Deprotection Payload_Coupling->Deprotection Maleimide_Activation 4. Maleimide Activation Deprotection->Maleimide_Activation Conjugation 6. Conjugation to Reduced Antibody Maleimide_Activation->Conjugation Ab_Reduction 5. Antibody Reduction Ab_Reduction->Conjugation Purification 7. Purification of ADC Conjugation->Purification DAR_Analysis 8. DAR Analysis Purification->DAR_Analysis Purity_Analysis 9. Purity & Aggregation Analysis DAR_Analysis->Purity_Analysis InVitro_Assay 10. In Vitro Cytotoxicity Assay Purity_Analysis->InVitro_Assay InVivo_Study 11. In Vivo Efficacy Study InVitro_Assay->InVivo_Study

References

Troubleshooting & Optimization

troubleshooting low conjugation efficiency with Fmoc-D-Val-D-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low conjugation efficiency with the Fmoc-D-Val-D-Cit-PAB linker system. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and a troubleshooting guide for issues related to low conjugation efficiency and other challenges during the ADC development process.

Q1: We are observing a low Drug-to-Antibody Ratio (DAR). What are the potential causes and how can we improve it?

A: A low DAR is a frequent challenge in ADC development and can stem from several factors throughout the conjugation process. The key is to systematically evaluate each step of the procedure.

Troubleshooting Low DAR:

Potential CauseRecommended Action
Incomplete Antibody Reduction Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and incubation time. Ensure the reaction is performed under anaerobic conditions to prevent re-oxidation of thiols. Verify the number of free thiols per antibody using Ellman's reagent before proceeding with conjugation.
Inefficient Maleimide-Thiol Conjugation Adjust the pH of the conjugation buffer to a range of 6.5-7.5, as the maleimide-thiol reaction is pH-dependent.[1] Increase the molar excess of the drug-linker payload to the antibody. A typical starting point is a 5-10 fold molar excess.[2]
Hydrolysis of the Maleimide Group Avoid pH values above 8, as this can lead to the hydrolysis of the maleimide ring, rendering it unreactive towards thiols.[1] Use freshly prepared drug-linker solutions for conjugation.
Drug-Linker Precipitation The this compound linker and attached payloads can be hydrophobic, leading to precipitation in aqueous buffers.[3][4] Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture to improve solubility. Ensure the final co-solvent concentration does not exceed a level that could denature the antibody (typically <10-15%).
Steric Hindrance If the payload is particularly bulky, it may sterically hinder the conjugation reaction. Consider a linker with a longer PEG spacer to increase the distance between the payload and the antibody.

Q2: Our ADC is showing significant aggregation after conjugation. What causes this and how can it be prevented?

A: ADC aggregation is a critical issue that can impact the stability, efficacy, and safety of the therapeutic. Aggregation is often driven by the increased hydrophobicity of the ADC following conjugation of the drug-linker.

Strategies to Mitigate ADC Aggregation:

Cause of AggregationMitigation Strategy
Increased Hydrophobicity The conjugation of hydrophobic drug-linkers like Val-Cit-PAB derivatives increases the surface hydrophobicity of the antibody, promoting self-association. Optimize the DAR; a lower DAR (e.g., 2 or 4) is often associated with reduced aggregation. Consider using linkers that incorporate hydrophilic spacers, such as polyethylene glycol (PEG).
Unfavorable Buffer Conditions The pH of the buffer being close to the isoelectric point (pI) of the antibody can reduce its solubility and lead to aggregation. Perform conjugation at a pH that is at least one unit away from the antibody's pI. Ensure adequate salt concentration in the buffer to maintain protein solubility.
Presence of Organic Solvents While necessary for solubilizing the drug-linker, organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation. Use the minimum amount of co-solvent required for solubility. Perform a buffer exchange immediately after conjugation to remove the organic solvent.
Storage and Handling Freeze-thaw cycles and exposure to high temperatures can induce aggregation. Store the purified ADC at recommended temperatures (typically 2-8°C for short-term and -80°C for long-term storage) in a formulation buffer containing stabilizing excipients.

Q3: We are observing premature cleavage of the Val-Cit linker in our mouse plasma stability studies. Why is this happening and what can be done?

A: The Val-Cit linker is known to be susceptible to premature cleavage in mouse plasma due to the activity of the carboxylesterase Ces1c. This can lead to off-target toxicity and reduced efficacy in preclinical mouse models.

Addressing Premature Linker Cleavage in Mouse Plasma:

IssueSolution
Ces1c-mediated Cleavage The Val-Cit dipeptide is a substrate for the mouse carboxylesterase Ces1c, leading to payload release in the circulation before the ADC reaches the tumor.
Linker Modification Incorporate a glutamic acid residue at the N-terminus of the valine to create a Glu-Val-Cit linker. This modification significantly enhances stability in mouse plasma by reducing susceptibility to Ces1c cleavage, without affecting cleavage by Cathepsin B in the tumor microenvironment.
Conjugation Site Selection Conjugation to more solvent-accessible sites on the antibody can increase the linker's exposure to plasma enzymes. Site-specific conjugation to less accessible sites can offer some protection against premature cleavage.

Experimental Protocols

This section provides detailed methodologies for key experiments related to ADC synthesis and characterization.

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the partial reduction of an antibody to generate free thiol groups for conjugation.

  • Buffer Exchange: Exchange the antibody into a reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2).

  • Reduction: Add a 5-10 molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the antibody solution.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purification: Remove excess TCEP by buffer exchange using a desalting column equilibrated with conjugation buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0).

Protocol 2: Conjugation of this compound-Payload to Reduced Antibody

This protocol outlines the conjugation of a maleimide-activated drug-linker to the reduced antibody.

  • Drug-Linker Preparation: Dissolve the maleimide-activated this compound-payload in an organic co-solvent such as DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution at a 5-10 fold molar excess. The final concentration of the organic co-solvent should be kept below 15% (v/v).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching: Quench the reaction by adding N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and other impurities.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol describes the determination of the average DAR and DAR distribution of an ADC using Hydrophobic Interaction Chromatography (HIC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95.

    • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.95.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR

    • Flow Rate: 1.0 mL/min

    • Detection: 280 nm

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.

  • Sample Analysis: Inject 10-50 µg of the purified ADC onto the equilibrated column.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of that species) / 100

Visualizations

This section provides diagrams to illustrate key pathways and workflows.

G cluster_0 ADC Internalization & Payload Release ADC ADC binds to target antigen Endocytosis Receptor-Mediated Endocytosis ADC->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB SelfImmolation 1,6-Self-Immolation of PAB spacer CathepsinB->SelfImmolation PayloadRelease Active Payload Released SelfImmolation->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: Cathepsin B-mediated cleavage and payload release pathway.

G cluster_1 ADC Synthesis Workflow Antibody Monoclonal Antibody Reduction Partial Reduction (TCEP) Antibody->Reduction ReducedAb Reduced Antibody (with free thiols) Reduction->ReducedAb Conjugation Thiol-Maleimide Conjugation ReducedAb->Conjugation DrugLinker This compound -Payload (Maleimide) DrugLinker->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC Purification Purification (e.g., HIC) CrudeADC->Purification PurifiedADC Purified ADC Purification->PurifiedADC

Caption: General experimental workflow for ADC synthesis.

G cluster_2 Troubleshooting Low DAR LowDAR Low DAR Observed CheckReduction Incomplete Antibody Reduction? LowDAR->CheckReduction CheckConjugation Inefficient Conjugation? LowDAR->CheckConjugation CheckLinker Linker Instability/ Precipitation? LowDAR->CheckLinker OptimizeReduction Optimize TCEP/DTT conc. & incubation time CheckReduction->OptimizeReduction OptimizeConjugation Adjust pH (6.5-7.5) Increase linker excess CheckConjugation->OptimizeConjugation OptimizeSolvent Increase co-solvent % Use fresh linker solution CheckLinker->OptimizeSolvent

Caption: Logical workflow for troubleshooting low Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Optimizing Fmoc-D-Val-D-Cit-PAB Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for Fmoc-D-Val-D-Cit-PAB conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and conjugation of this linker in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in an ADC?

The this compound linker is a crucial component in the design of ADCs. It serves as a cleavable bridge between the antibody and the cytotoxic payload.[1][2][3] The valine-citrulline (Val-Cit) dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[] This enzymatic cleavage ensures the targeted release of the payload within the cancer cell, enhancing its therapeutic efficacy while minimizing systemic toxicity.[] The p-aminobenzyl carbamate (PAB) group acts as a self-immolative spacer, which upon cleavage of the Val-Cit moiety, spontaneously releases the unconjugated drug. The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group for the terminal amine, which is typically removed during the synthesis of the drug-linker construct before conjugation to the antibody.

Q2: What are the most common challenges encountered during the conjugation of this compound?

Common challenges in the conjugation process include:

  • Premature Linker Cleavage: The Val-Cit linker can be susceptible to premature cleavage in circulation, particularly in preclinical mouse models, due to the activity of enzymes like carboxylesterase Ces1c. This can lead to off-target toxicity.

  • ADC Aggregation: The hydrophobicity of the linker and payload can lead to aggregation of the ADC, which can affect its stability, pharmacokinetics, and efficacy.

  • Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the ADC's performance. Variations in reaction conditions can lead to batch-to-batch variability in the DAR.

  • Side Reactions: Unwanted reactions, such as the retro-Michael reaction with maleimide-thiol conjugates, can lead to linker-drug instability.

Q3: How can I improve the stability of the Val-Cit linker in mouse plasma?

To enhance the stability of the Val-Cit linker in mouse plasma, consider the following strategies:

  • Linker Modification: Incorporating a glutamic acid residue to create a Glu-Val-Cit sequence has been shown to significantly increase stability against mouse carboxylesterase Ces1c without compromising cleavage by Cathepsin B in tumor cells.

  • Alternative Linker Sequences: Exploring alternative dipeptide sequences that are less susceptible to plasma enzymes can be beneficial.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Solutions
Low Conjugation Yield 1. Inefficient antibody reduction. 2. Hydrolysis of the maleimide group. 3. Suboptimal pH of the reaction buffer. 4. Steric hindrance.1. Optimize the concentration of the reducing agent (e.g., TCEP or DTT) and reaction time. 2. Ensure the maleimide-functionalized linker is used promptly after preparation and stored under anhydrous conditions. 3. Maintain a reaction pH between 6.5 and 7.5 for maleimide-thiol conjugation to ensure specificity and efficiency. 4. Consider using linkers with PEG spacers to reduce steric hindrance.
ADC Aggregation 1. High hydrophobicity of the drug-linker. 2. High Drug-to-Antibody Ratio (DAR). 3. Suboptimal buffer conditions (pH, ionic strength).1. Incorporate hydrophilic moieties, such as PEG spacers, into the linker design. 2. Aim for a lower, more homogeneous DAR (e.g., 2 or 4). 3. Screen different buffer formulations to find conditions that minimize aggregation.
Inconsistent DAR 1. Variability in antibody reduction. 2. Inconsistent stoichiometry of the drug-linker. 3. Differences in reaction time and temperature.1. Precisely control the amount of reducing agent and the reduction time. 2. Carefully control the molar excess of the drug-linker added to the antibody. 3. Standardize all reaction parameters, including incubation time and temperature.
Premature Drug Release 1. Linker instability in plasma. 2. Reversibility of maleimide-thiol conjugation (retro-Michael reaction).1. Conduct in vitro plasma stability assays to assess linker cleavage. Consider using a more stable linker design (e.g., Glu-Val-Cit). 2. After conjugation, consider treating the ADC at a higher pH (around 9) to hydrolyze the succinimide ring and stabilize the linkage, though this may have other effects on the antibody.

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Construct (Payload-Val-Cit-PAB)

This protocol describes the conjugation of a payload with an amine group to the Fmoc-Val-Cit-PAB-PNP activated linker.

Materials:

  • Fmoc-Val-Cit-PAB-PNP

  • Amine-containing payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Maleimide-PEGn-NHS ester

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Payload Conjugation:

    • Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 eq.), the amine-containing payload (1.0 eq.), and HOBt (1.0 eq.) in anhydrous DMF.

    • Add dry pyridine to the solution and stir at room temperature.

    • Monitor the reaction progress by HPLC.

    • Upon completion, purify the crude product by semi-preparative HPLC to obtain Fmoc-Val-Cit-PAB-Payload.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-Val-Cit-PAB-Payload in DMF.

    • Add piperidine (20 eq.) and stir at room temperature for 20-30 minutes.

    • Purify the resulting H2N-Val-Cit-PAB-Payload by reverse-phase HPLC.

  • Maleimide Functionalization:

    • Dissolve the deprotected H2N-Val-Cit-PAB-Payload in anhydrous DMF.

    • Add a solution of maleimide-PEGn-NHS ester (1.1-1.3 eq.) in DMF.

    • Add DIPEA (1.5-2.0 eq.) to the reaction mixture.

    • Stir at room temperature for 1-2 hours and monitor by LC-MS.

    • Purify the maleimide-activated drug-linker by reverse-phase chromatography.

Protocol 2: Conjugation of Drug-Linker to Monoclonal Antibody

This protocol outlines the conjugation of the maleimide-activated drug-linker to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer (e.g., Phosphate buffer with EDTA, pH 7.0-7.5)

  • Maleimide-activated drug-linker

  • Organic co-solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Exchange the mAb into the reaction buffer.

    • Add a calculated molar excess of TCEP or DTT to partially reduce the interchain disulfide bonds. A typical starting point is a 2-5 fold molar excess over the antibody.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated drug-linker in an organic co-solvent like DMSO to a high concentration.

    • Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the target DAR (a typical starting point is a 5-10 fold molar excess).

    • Keep the final concentration of the organic solvent below 10% (v/v) to prevent antibody denaturation.

    • Gently mix and incubate at a controlled temperature (e.g., 4°C or room temperature) for 1-4 hours in the dark.

  • Purification and Characterization:

    • Purify the ADC from unconjugated drug-linker and antibody using size-exclusion chromatography or other suitable methods.

    • Characterize the final ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and LC-MS.

Data Presentation

Table 1: Recommended Reaction Parameters for Maleimide-Thiol Conjugation

ParameterRecommended Range/ValueRationale
pH 6.5 - 7.5Ensures high selectivity of the maleimide group for thiol groups over amine groups.
Temperature 4°C - Room TemperatureMilder temperatures can help minimize antibody denaturation and side reactions.
Molar Excess of Drug-Linker 5-10 fold over antibodyA starting point for optimization to achieve the desired DAR.
Organic Co-solvent <10% (v/v)Minimizes the risk of antibody denaturation and aggregation.

Visualizations

experimental_workflow cluster_linker_synthesis Drug-Linker Synthesis cluster_adc_conjugation ADC Conjugation payload Amine-containing Payload step1 Payload Conjugation payload->step1 linker Fmoc-Val-Cit-PAB-PNP linker->step1 fmoc_payload Fmoc-Val-Cit-PAB-Payload step1->fmoc_payload step2 Fmoc Deprotection fmoc_payload->step2 h2n_payload H2N-Val-Cit-PAB-Payload step2->h2n_payload step3 Maleimide Functionalization h2n_payload->step3 maleimide Maleimide-PEGn-NHS maleimide->step3 activated_linker Maleimide-Drug-Linker step3->activated_linker step5 Conjugation Reaction activated_linker->step5 mab Monoclonal Antibody (mAb) step4 Antibody Reduction mab->step4 reduced_mab Reduced mAb step4->reduced_mab reduced_mab->step5 crude_adc Crude ADC step5->crude_adc step6 Purification crude_adc->step6 final_adc Purified ADC step6->final_adc troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_aggregation Aggregation Troubleshooting cluster_dar Inconsistent DAR Troubleshooting start Problem Encountered low_yield Low Conjugation Yield? start->low_yield aggregation ADC Aggregation? start->aggregation inconsistent_dar Inconsistent DAR? start->inconsistent_dar check_reduction Optimize Antibody Reduction low_yield->check_reduction Yes check_maleimide Check Maleimide Stability low_yield->check_maleimide Yes check_ph Verify Reaction pH (6.5-7.5) low_yield->check_ph Yes modify_linker Incorporate Hydrophilic Spacers aggregation->modify_linker Yes optimize_dar Target Lower DAR aggregation->optimize_dar Yes screen_buffers Screen Buffer Conditions aggregation->screen_buffers Yes control_reduction Standardize Reduction Step inconsistent_dar->control_reduction Yes control_stoichiometry Precise Stoichiometry Control inconsistent_dar->control_stoichiometry Yes control_conditions Standardize Reaction Time/Temp inconsistent_dar->control_conditions Yes

References

Navigating ADC Aggregation: A Technical Support Guide for Fmoc-D-Val-D-Cit-PAB-Based Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter aggregation issues when working with Antibody-Drug Conjugates (ADCs), particularly those utilizing the cleavable Fmoc-D-Val-D-Cit-PAB linker system. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring the stability and efficacy of your ADC constructs.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of aggregation for ADCs utilizing the Val-Cit-PAB linker?

A1: The aggregation of ADCs with a Val-Cit-PAB linker is primarily driven by increased hydrophobicity. This is influenced by several factors:

  • Hydrophobic Payloads: Many cytotoxic payloads conjugated to the antibody are inherently hydrophobic. The attachment of multiple payload molecules onto the antibody's surface can create hydrophobic patches that promote self-association to minimize contact with the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater tendency for the ADC to aggregate.[1]

  • The Linker Itself: While designed for specific cleavage, the Val-Cit-PAB linker system contributes to the overall hydrophobicity of the ADC, which can lead to aggregation issues.[2][3]

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect ADC aggregation?

A2: Higher DAR values significantly increase the propensity for aggregation. For instance, an ADC with a Val-Cit linker and a DAR of approximately 7 showed a 1.80% increase in dimeric aggregation.[2] In contrast, linkers with lower hydrophobicity, such as Val-Ala, can accommodate a higher DAR (up to 7.4) with limited aggregation (less than 10%). This highlights the critical interplay between the linker chemistry, DAR, and the resulting ADC's physical stability.

Q3: Are there alternative linkers to Val-Cit that can mitigate aggregation?

A3: Yes, the Val-Ala linker is a well-studied alternative that exhibits lower hydrophobicity compared to the Val-Cit linker. This characteristic often translates to reduced aggregation and allows for the development of ADCs with higher DARs, which can be particularly advantageous when working with highly lipophilic payloads. However, the choice of linker may involve a trade-off, as Val-Ala can have a slower cleavage rate by Cathepsin B compared to Val-Cit.

Q4: What role do formulation excipients play in preventing aggregation?

A4: Excipients are crucial in stabilizing ADCs and preventing aggregation. Sugars (like sucrose and trehalose), amino acids (such as arginine and histidine), and surfactants (like polysorbates) are commonly used. These molecules can work by shielding hydrophobic regions on the ADC surface, thereby preventing the intermolecular interactions that lead to aggregation. The selection and optimization of excipients are a critical step in developing a stable ADC formulation.

Q5: How can I detect and quantify aggregation in my ADC samples?

A5: Several analytical techniques are employed to monitor ADC aggregation. It is highly recommended to use orthogonal methods for a comprehensive assessment:

  • Size Exclusion Chromatography (SEC): This is the most prevalent method for separating and quantifying aggregates based on their size (hydrodynamic volume).

  • Dynamic Light Scattering (DLS): DLS is a rapid technique that measures the size distribution of particles in a solution, providing information on the presence of aggregates.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be used to monitor changes in the ADC's surface hydrophobicity that may correlate with aggregation propensity.

Troubleshooting Guides

This section provides systematic approaches to address common aggregation-related issues encountered during ADC development.

Problem 1: Significant aggregation is observed immediately after the conjugation reaction.

Potential Cause Troubleshooting Step Rationale
High concentration of organic co-solvent Minimize the amount of organic solvent used to dissolve the linker-payload. After conjugation, promptly perform a buffer exchange step (e.g., diafiltration or desalting column) to remove residual solvent.Organic solvents can denature the antibody, exposing hydrophobic regions and promoting aggregation.
Suboptimal buffer conditions (pH, ionic strength) Screen a range of pH and salt concentrations for the conjugation buffer. Maintain the pH at a level that ensures antibody stability.The stability of monoclonal antibodies is highly dependent on the pH and ionic strength of the buffer. Deviations can lead to unfolding and aggregation.
High local concentration of reactants Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing.Rapid addition can create localized high concentrations of the hydrophobic linker-payload, leading to immediate precipitation and aggregation.
Inherent properties of the antibody If aggregation persists despite process optimization, consider engineering the antibody to reduce surface hydrophobicity.Some antibodies are inherently more prone to aggregation. Site-directed mutagenesis can be used to replace hydrophobic surface residues with more hydrophilic ones.

Problem 2: ADC aggregation increases over time during storage.

Potential Cause Troubleshooting Step Rationale
Inappropriate storage buffer Perform a formulation screening study to identify the optimal buffer composition. Test various pH levels, salts, and stabilizing excipients (e.g., sugars, amino acids, surfactants).The long-term stability of an ADC is critically dependent on its formulation. A well-chosen buffer system can significantly inhibit aggregation during storage.
Suboptimal storage temperature Store the ADC at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.Elevated temperatures can increase the rate of chemical degradation and physical aggregation. Freeze-thaw stress can also induce aggregation.
Mechanical stress Handle ADC solutions gently. Avoid vigorous shaking or vortexing.Mechanical agitation can cause partial unfolding of the antibody and exposure of hydrophobic surfaces, leading to aggregation.
High ADC concentration If possible, store the ADC at a lower concentration.Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to ADC aggregation, comparing different linker technologies and the impact of the Drug-to-Antibody Ratio (DAR).

Table 1: Comparison of Aggregation for Val-Cit vs. Val-Ala Linkers

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation LevelReference
Val-Cit~71.80% (dimeric)
Val-Ala~7No obvious increase in dimer
Val-AlaUp to 7.4<10%

Table 2: Impact of DAR on ADC Stability and Efficacy

PropertyLow DAR (e.g., 2-4)High DAR (e.g., >4)Rationale & Impact
Aggregation Propensity LowerHigherIncreased hydrophobicity with higher payload conjugation leads to a greater tendency to aggregate.
In Vitro Potency Generally lowerGenerally higherMore payload molecules per antibody can lead to a stronger cytotoxic effect on target cells.
In Vivo Clearance SlowerFasterHighly hydrophobic, high DAR ADCs are often cleared more rapidly from circulation, potentially reducing efficacy.
Therapeutic Window Potentially widerPotentially narrowerThe balance between efficacy and toxicity can be more challenging to achieve with very high DARs due to increased off-target toxicity and faster clearance.

Experimental Protocols

Detailed methodologies for key analytical techniques are provided below to assist in the characterization of ADC aggregation.

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

  • System Preparation:

    • Equilibrate a suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å) with the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a constant flow rate (e.g., 0.5 mL/min).

    • Ensure the HPLC system is bio-inert to prevent interactions with the ADC.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm low-protein-binding filter if any particulate matter is visible.

  • Injection and Data Acquisition:

    • Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any fragments.

    • Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

  • Sample Preparation:

    • Filter the ADC sample through a 0.22 µm low-protein-binding filter directly into a clean, dust-free cuvette.

    • Ensure the sample concentration is within the optimal range for the instrument (typically 0.1 - 1.0 mg/mL).

  • Instrument Setup:

    • Set the measurement temperature (e.g., 25°C) and allow the instrument to equilibrate.

    • Select the appropriate laser wavelength and scattering angle (e.g., 90° or 173°).

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5 minutes.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • Report the average hydrodynamic radius (Rh) and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates.

Visualizations

The following diagrams illustrate key concepts and workflows related to ADC development and the challenges of aggregation.

ADC_Workflow cluster_mAb Monoclonal Antibody (mAb) Production cluster_linker_payload Linker-Payload Synthesis cluster_adc_man ADC Manufacturing cluster_qc Quality Control & Analysis mAb_prod Cell Culture & Upstream Processing mAb_pur Purification mAb_prod->mAb_pur conjugation Antibody-Linker-Payload Conjugation mAb_pur->conjugation linker_synth Chemical Synthesis of This compound linker_payload_conj Linker-Payload Conjugation linker_synth->linker_payload_conj payload_synth Payload Synthesis (e.g., MMAE) payload_synth->linker_payload_conj linker_payload_conj->conjugation purification Purification (e.g., TFF, Chromatography) conjugation->purification formulation Formulation with Stabilizing Excipients purification->formulation dar_analysis DAR Analysis (HIC, LC-MS) formulation->dar_analysis aggregation_analysis Aggregation Analysis (SEC, DLS) formulation->aggregation_analysis potency_assay In Vitro Potency Assay formulation->potency_assay

Caption: Experimental workflow for ADC production and quality control.

ADC_Aggregation cluster_monomer Stable ADC Monomers cluster_driving_factors Driving Factors cluster_aggregate Aggregated ADC Species ADC1 ADC dimer Dimer ADC1->dimer ADC2 ADC ADC2->dimer ADC3 ADC ADC3->dimer hydrophobicity Increased Surface Hydrophobicity hydrophobicity->dimer high_dar High DAR high_dar->dimer stress Environmental Stress (Heat, Agitation) stress->dimer oligomer Soluble Oligomers dimer->oligomer precipitate Insoluble Precipitate oligomer->precipitate

Caption: Mechanism of ADC aggregation driven by hydrophobicity.

Linker_Cleavage cluster_adc Internalized ADC in Lysosome cluster_enzyme Lysosomal Protease cluster_cleavage Enzymatic Cleavage cluster_release Payload Release adc Antibody-Val-Cit-PAB-Payload cleaved_linker Antibody-Val + Cit-PAB-Payload adc->cleaved_linker enzyme Cathepsin B enzyme->cleaved_linker Cleaves Val-Cit bond self_immolation Self-Immolation of PAB cleaved_linker->self_immolation free_payload Free Cytotoxic Payload self_immolation->free_payload

Caption: Cathepsin B-mediated cleavage of the Val-Cit-PAB linker.

References

Technical Support Center: Improving the Plasma Stability of Fmoc-D-Val-D-Cit-PAB Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the stability of Fmoc-D-Val-D-Cit-PAB linkers in plasma during antibody-drug conjugate (ADC) development.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using D-amino acids in the Val-Cit-PAB linker?

The use of D-amino acids (D-Valine and D-Citrulline) is a strategic design choice to enhance the plasma stability of the linker. The conventional L-Val-L-Cit linker is known to be susceptible to premature cleavage in rodent plasma, particularly from mice, by the enzyme carboxylesterase 1C (Ces1c).[1][2][3] This instability can lead to premature payload release, which complicates preclinical evaluation and can cause off-target toxicity.[4][5] D-amino acids are generally resistant to degradation by endogenous proteases, which typically recognize L-amino acid stereoisomers. This resistance is intended to increase the linker's half-life in circulation, ensuring the ADC remains intact until it reaches the target tumor cell.

Q2: How does the this compound linker release the payload in the target cell?

Despite its enhanced stability in plasma, the linker is designed to be cleaved within the lysosome of the target cell. After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, within the lysosome facilitate the enzymatic cleavage of the dipeptide linker. Cathepsin B recognizes the Val-Cit sequence and cleaves the peptide bond. Following this cleavage, the p-aminobenzyl carbamate (PABC) spacer undergoes a self-immolative 1,6-elimination reaction, leading to the release of the unmodified, active cytotoxic payload.

Q3: What are the potential trade-offs of using a D-amino acid linker compared to an L-amino acid linker?

While D-amino acid linkers offer enhanced plasma stability, there is a potential trade-off in terms of cleavage efficiency by lysosomal proteases and overall efficacy. Some studies have shown that ADCs with L-amino acid dipeptide linkers (e.g., L-Ala-L-Ala) exhibit superior in vitro cytotoxic potency compared to their D-Ala-D-Ala counterparts. This suggests that Cathepsin B may have a preference for the natural L-stereoisomer, leading to more efficient payload release. However, other research indicates that incorporating a single D-amino acid in a dipeptide linker can improve tolerability in mice without a loss of antitumor activity, suggesting a potential balance can be struck.

Q4: What are the primary factors that can influence the plasma stability of my ADC with a D-Val-D-Cit linker?

Several factors beyond the linker's stereochemistry can impact the overall stability of the ADC in plasma:

  • Conjugation Site: The location of the linker-drug on the antibody can significantly affect its stability. Conjugation to sterically hindered sites can shield the linker from enzymatic degradation.

  • Drug-to-Antibody Ratio (DAR): High DAR values, especially with hydrophobic payloads, can lead to ADC aggregation, which may alter its pharmacokinetic properties and stability.

  • Payload Properties: The physicochemical properties of the cytotoxic payload can influence the overall hydrophobicity and stability of the ADC.

  • Linker Chemistry: The stability of the bond used to attach the linker to the antibody (e.g., maleimide-thiol) is also a critical factor. Ring-opening of the succinimide in maleimide-based conjugates can improve stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound linker stability.

Issue 1: Unexpected Payload Release in Plasma Stability Assays

You observe a higher-than-expected level of free payload when incubating your ADC in plasma.

Possible CauseSuggested Solution
Inefficient Conjugation/Purification: Verify the purity of the ADC. Ensure that all unconjugated payload has been removed after the conjugation reaction.
Instability of Antibody-Linker Bond: If using a maleimide-based conjugation, assess the stability of the thiol-ether bond. Consider analytical methods to confirm the integrity of the succinimide ring.
Non-specific Enzyme Activity: Although D-amino acids provide resistance, some level of cleavage by other plasma enzymes cannot be entirely ruled out, especially in certain species. Run parallel stability assays in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) to identify species-specific effects.
Assay Artifacts: Include a control where the ADC is incubated in buffer (e.g., PBS) under the same conditions to distinguish between inherent instability and plasma-mediated degradation.

Issue 2: ADC Shows Good Plasma Stability but Poor In Vivo Efficacy

Your ADC appears stable in in vitro plasma assays, but it does not show the expected antitumor activity in animal models.

Possible CauseSuggested Solution
Inefficient Cleavage by Cathepsin B: The D-amino acid configuration might be hindering efficient cleavage by lysosomal Cathepsin B. Perform an in vitro Cathepsin B cleavage assay to determine the rate of payload release from the ADC. Compare this rate to an ADC with a corresponding L-amino acid linker if available.
Poor Tumor Penetration: The physicochemical properties of the ADC (e.g., high aggregation due to a high DAR) may be limiting its ability to penetrate the tumor tissue.
Altered Pharmacokinetics: The overall properties of the ADC may lead to rapid clearance from circulation through mechanisms other than linker cleavage. Conduct a full pharmacokinetic study to assess the levels of total antibody and intact ADC over time.

Quantitative Data

Direct head-to-head comparisons of the plasma stability of D-Val-D-Cit versus L-Val-L-Cit linkers are not extensively available in published literature. However, data from related linker systems can provide valuable insights.

Table 1: Comparative Plasma Half-Life of Different Val-Cit Based Linker Probes in Mouse Plasma

Linker ProbeP3-P2-P1 SequenceHalf-Life (t½) in Mouse Plasma (hours)Reference
VCit ProbeVal-Cit2.3
SVCit ProbeSer-Val-Cit3.1
EVCit Probe Glu-Val-Cit 19.1
DVCit ProbeAsp-Val-Cit14.0

This table illustrates how modifications to the L-Val-Cit dipeptide can significantly enhance stability in mouse plasma, with the EVCit tripeptide linker showing a nearly 9-fold increase in half-life compared to the standard VCit linker.

Table 2: Comparative Cathepsin B Cleavage of Different Dipeptide Linkers

LinkerKey FeaturesRelative Cleavage Rate by Cathepsin BReference
L-Val-L-Cit Benchmark cleavable linkerHigh
L-Val-L-AlaLower hydrophobicity than Val-CitApprox. 50% of Val-Cit
D-Ala-D-AlaD-amino acid configurationLower than L-amino acid linkers

This table highlights that while L-Val-L-Cit is efficiently cleaved, modifications, including changes to stereochemistry, can impact the rate of cleavage by Cathepsin B.

Experimental Protocols & Methodologies

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC in plasma from various species by monitoring the change in Drug-to-Antibody Ratio (DAR) over time.

Materials:

  • ADC with this compound linker

  • Plasma (e.g., Mouse, Rat, Cynomolgus Monkey, Human)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • -80°C freezer

  • LC-MS system for analysis

Procedure:

  • ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species and in PBS (as a control).

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Analysis: Analyze the samples using an appropriate method, such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the average DAR at each time point.

  • Data Interpretation: Plot the average DAR versus time for each plasma species and the PBS control. A decrease in DAR over time indicates payload loss and linker instability.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the D-Val-D-Cit linker to cleavage by purified Cathepsin B.

Materials:

  • ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quench Solution: Acetonitrile with an internal standard

  • 96-well microplate

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Reagent Preparation: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS). Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

  • Reaction Initiation: In a 96-well plate, add the ADC solution to the assay buffer. Initiate the reaction by adding the Cathepsin B solution.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching: At each time point, stop the reaction by adding the quench solution.

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Analysis: Calculate the cleavage rate and the half-life of the linker in the presence of Cathepsin B.

Visualizations

Linker_Cleavage_Pathway cluster_circulation Systemic Circulation (Plasma, pH ~7.4) cluster_cell Target Tumor Cell Intact_ADC ADC with D-Val-D-Cit-PAB Linker Target_Cell 1. ADC binds to a target antigen Intact_ADC->Target_Cell Stable in Plasma (Resistant to Proteases) Internalization 2. Internalization (Endocytosis) Target_Cell->Internalization Lysosome 3. Trafficking to Lysosome (Acidic pH, High Protease Conc.) Internalization->Lysosome Cleavage 4. Cathepsin B cleaves the D-Val-D-Cit linker Lysosome->Cleavage Release 5. PABC self-immolation and payload release Cleavage->Release Payload Active Payload Release->Payload

Caption: ADC internalization and payload release pathway.

Troubleshooting_Workflow Start Unexpected Result in Plasma Stability Assay Check_Purity Is the ADC pure? (No free payload) Start->Check_Purity Check_Control Is the ADC stable in buffer control? Check_Purity->Check_Control Yes Purify Re-purify ADC Check_Purity->Purify No Species_Comparison Compare stability in plasma from different species (mouse, rat, human) Check_Control->Species_Comparison Yes Optimize_Assay Optimize assay conditions Check_Control->Optimize_Assay No Mouse_Instability Instability primarily in mouse plasma? Species_Comparison->Mouse_Instability Consider_Ces1c Hypothesize non-specific cleavage by enzymes like Ces1c despite D-amino acids. Mouse_Instability->Consider_Ces1c Yes Broad_Instability Instability across multiple species? Mouse_Instability->Broad_Instability No OK Problem Resolved Consider_Ces1c->OK Investigate_Bond Investigate stability of Antibody-Linker bond (e.g., maleimide stability) Broad_Instability->Investigate_Bond Yes Investigate_Bond->OK Purify->OK Optimize_Assay->OK

References

Technical Support Center: Purification of Fmoc-D-Val-D-Cit-PAB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Fmoc-D-Val-D-Cit-PAB (Fmoc-D-valine-D-citrulline-p-aminobenzyl alcohol) conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these critical components of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound conjugates?

A1: The main challenges in purifying this compound conjugates stem from their unique chemical properties. The presence of the hydrophobic Fmoc protecting group can lead to aggregation and solubility issues. Furthermore, the synthesis process can generate several closely related impurities, such as deletion sequences (Fmoc-D-Val or Fmoc-D-Cit-PAB), diastereomeric impurities (containing L-amino acids instead of D-amino acids), and products with incomplete deprotection. These impurities are often structurally very similar to the target compound, making their separation by reversed-phase high-performance liquid chromatography (RP-HPLC) challenging.

Q2: Why is the separation of diastereomeric impurities (e.g., Fmoc-L-Val-D-Cit-PAB) so important?

A2: Diastereomeric impurities are of particular concern because they can have different biological activities and enzymatic cleavage kinetics. The Val-Cit linker is designed to be cleaved by specific lysosomal proteases like Cathepsin B. A change in the stereochemistry of the amino acids can alter the recognition and cleavage by these enzymes, potentially affecting the efficacy and safety of the final ADC. Therefore, ensuring high diastereomeric purity is critical for consistent product quality and reliable biological performance.

Q3: Can standard reversed-phase HPLC be used to separate diastereomers of this compound conjugates?

A3: Yes, it is often possible to separate diastereomeric peptides using standard (achiral) reversed-phase HPLC columns (e.g., C18).[1] The separation is not based on chirality itself, but on the different three-dimensional structures of the diastereomers. The presence of a D-amino acid in a sequence designed for L-amino acids (or vice-versa) can disrupt secondary structures and alter the overall hydrophobicity and interaction with the stationary phase, leading to different retention times.[1] However, achieving good resolution may require careful optimization of the HPLC method.

Q4: What are the expected products of Cathepsin B cleavage of a Val-Cit-PAB linker?

A4: Cathepsin B is a lysosomal protease that cleaves the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) group.[2] This cleavage initiates a self-immolative cascade. The PAB spacer then spontaneously releases the conjugated payload (drug) in its active form. This targeted release mechanism is a key feature of ADCs using this linker technology.

Q5: What is a typical purity and yield I can expect after purification?

A5: The yield and purity of the final product can vary significantly depending on the efficiency of the synthesis and the optimization of the purification process. Generally, after a well-optimized multi-step purification, a purity of >95% is targeted for research applications, with even higher purity (>98%) desired for preclinical and clinical development.[3] The overall yield can range from 20% to 50%, depending on the complexity of the conjugate and the number of purification steps required.

Troubleshooting Guide

This guide addresses common problems encountered during the RP-HPLC purification of this compound conjugates.

ProblemPossible CausesTroubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Sample Overload: Injecting too much sample can saturate the column.- Reduce the injection volume or the concentration of the sample.
Secondary Interactions: The analyte may be interacting with the silica backbone of the stationary phase.- Ensure the mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). - Adjust the mobile phase pH.
Compound Aggregation: The hydrophobic Fmoc group can promote aggregation.- Dissolve the sample in a stronger organic solvent (e.g., a small amount of DMSO or DMF) before diluting with the initial mobile phase. - Increase the organic content of the starting mobile phase.
Co-elution of Impurities with the Main Peak Suboptimal Gradient: The elution gradient may not be shallow enough to resolve closely eluting impurities.- Decrease the gradient slope around the elution time of the target compound (e.g., from 1%/min to 0.5%/min).
Presence of Diastereomers: Diastereomeric impurities (e.g., containing L-Val or L-Cit) may have very similar retention times.- Optimize Temperature: Vary the column temperature (e.g., between 30°C and 60°C). Temperature can affect the conformation of the peptides and their interaction with the stationary phase, potentially improving resolution.[1] - Change Organic Modifier: Switch from acetonitrile to methanol or isopropanol, or use a combination. Different organic solvents can alter the selectivity of the separation. - Use a Different Stationary Phase: If a C18 column does not provide adequate separation, try a C8, C4, or a phenyl-hexyl column. These have different hydrophobicities and selectivities.
Low Yield After Purification Poor Solubility: The conjugate may not be fully dissolved before injection, leading to sample loss.- Ensure the sample is completely dissolved. Use sonication or vortexing if necessary. - Filter the sample before injection to remove any particulates.
Precipitation on the Column: The conjugate may precipitate at the head of the column if the initial mobile phase is too weak.- Increase the percentage of organic solvent in the initial mobile phase.
Broad Peak Collection: If the peak is broad, fractions may be cut conservatively to ensure high purity, thus reducing yield.- Optimize the HPLC method to achieve sharper peaks.
High Backpressure Column Clogging: Particulates from the sample or precipitation of the conjugate can clog the column frit.- Always filter samples before injection. - If precipitation is suspected, wash the column with a strong solvent series (e.g., water, isopropanol, acetonitrile, dichloromethane).
System Blockage: Tubing or other system components may be blocked.- Systematically check for blockages by disconnecting components and observing the pressure.

Experimental Protocols

General Protocol for RP-HPLC Purification of this compound Conjugates

This protocol provides a general starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific payload and the impurity profile of the crude product.

1. Instrumentation and Materials:

  • HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve the crude lyophilized conjugate in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to the desired concentration. Centrifuge to remove any insoluble material.

2. Chromatographic Method:

  • Flow Rate: 18 mL/min (for a 21.2 mm ID column).

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B (linear gradient)

    • 35-40 min: 60% to 100% B (linear gradient)

    • 40-45 min: 100% B (wash)

    • 45-50 min: 100% to 20% B (return to initial conditions)

    • 50-60 min: 20% B (re-equilibration)

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity specifications.

  • Lyophilize the pooled fractions to obtain the purified product as a white to off-white powder.

Data Presentation

Table 1: Representative Purification Data for this compound-Payload Conjugate

The following table summarizes typical results from a two-step purification process involving initial purification by flash chromatography followed by a final polishing step using preparative RP-HPLC.

Purification StepCrude Purity (%)Post-Purification Purity (%)Step Yield (%)Overall Yield (%)
Flash Chromatography 45806565
Preparative RP-HPLC 80>987045.5

Note: Purity was determined by analytical RP-HPLC peak area at 254 nm.

Visualizations

Diagram 1: Experimental Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Solid-Phase Peptide Synthesis (this compound) s2 Payload Conjugation s1->s2 s3 Cleavage and Deprotection s2->s3 p1 Crude Product s3->p1 p2 Flash Chromatography (Optional) p1->p2 p3 Preparative RP-HPLC p2->p3 p4 Lyophilization p3->p4 a1 Analytical HPLC p3->a1 Purity Check a2 Mass Spectrometry p3->a2 Identity Confirmation final_product final_product p4->final_product Purified Conjugate G cluster_cell Target Cancer Cell cluster_lysosome Lysosomal Cleavage adc Antibody-Drug Conjugate (ADC) receptor Cell Surface Receptor adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking linker This compound-Drug lysosome->linker ADC Degradation cathepsin Cathepsin B cleavage Peptide Bond Cleavage cathepsin->cleavage linker->cleavage release Self-Immolation of PAB cleavage->release drug Active Drug release->drug byproduct Linker Byproduct release->byproduct cell_death cell_death drug->cell_death Induces Apoptosis

References

preventing premature cleavage of the Val-Cit linker

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Val-Cit linker. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature cleavage of the Val-Cit linker in their experiments, particularly in the context of antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the intended cleavage mechanism of the Val-Cit linker?

The Val-Cit linker is a dipeptide comprised of valine and citrulline, designed to be selectively cleaved by Cathepsin B, a lysosomal protease.[][2][][4] This enzyme is highly active within the lysosomes of cancer cells. Upon internalization of an antibody-drug conjugate (ADC) into the target cell, it is trafficked to the lysosome. Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues. This cleavage event initiates a self-immolative cascade of the p-aminobenzyl carbamate (PABC) spacer, leading to the release of the active cytotoxic payload within the cancer cell.

Q2: What are the primary causes of premature cleavage of the Val-Cit linker?

Premature cleavage of the Val-Cit linker, leading to off-target payload release, is a significant concern. The primary causes are:

  • Enzymatic degradation in mouse plasma: The Val-Cit linker is notably unstable in mouse plasma due to the presence of carboxylesterase Ces1c, which is found at higher levels in mouse plasma compared to human plasma. This enzyme can hydrolyze the amide bond within the Val-Cit-PABC linker, leading to premature payload release in preclinical mouse models.

  • Cleavage by human neutrophil elastase (NE): Human neutrophil elastase, a serine protease found in the bloodstream, has been identified as another enzyme capable of cleaving the Val-Cit linker. This off-target cleavage can lead to systemic release of the payload, potentially causing off-target toxicities like neutropenia.

  • Widespread sensitivity to other cathepsins: While designed for Cathepsin B cleavage, the Val-Cit linker has shown sensitivity to a variety of other cathepsins, such as K and L. This broader specificity could lead to payload release in normal tissues where these enzymes are present, contributing to off-target toxicity.

Q3: Why is Val-Cit linker instability a major issue in preclinical ADC studies?

The instability of the Val-Cit linker, particularly in mouse models, poses significant challenges for preclinical ADC development. Most initial safety and efficacy studies for ADCs are conducted in mice. Premature cleavage in the mouse circulatory system leads to the systemic release of the cytotoxic payload, which can cause off-target toxicity and a reduced therapeutic window. This can also result in inaccurate estimations of the ADC's efficacy, potentially leading to the premature failure of promising drug candidates in early-stage development.

Q4: How does the Drug-to-Antibody Ratio (DAR) affect the plasma stability of an ADC?

Higher Drug-to-Antibody Ratios (DARs) can lead to more rapid clearance of the ADC from circulation. This is often attributed to the increased hydrophobicity of the ADC at higher DARs, which can lead to aggregation. Highly hydrophobic ADCs are more prone to aggregation and are cleared more quickly from the bloodstream, reducing the amount of ADC that reaches the tumor site.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues related to the premature cleavage of the Val-Cit linker.

Issue 1: Rapid payload release observed in mouse plasma stability assays.

  • Likely Cause: Enzymatic cleavage by mouse carboxylesterase Ces1c.

  • Troubleshooting Steps:

    • Confirm Ces1c-mediated cleavage: Conduct the plasma stability assay in Ces1c-knockout mouse plasma. A significant increase in stability compared to wild-type mouse plasma will confirm Ces1c as the cause.

    • Modify the linker: Consider using a more stable linker derivative. The glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker has shown significantly enhanced resistance to Ces1c-mediated cleavage while maintaining susceptibility to Cathepsin B.

    • Optimize the conjugation site: If using stochastic conjugation methods, consider site-specific conjugation to attach the linker to a less solvent-exposed site on the antibody, which can reduce its susceptibility to plasma enzymes.

    • Evaluate spacer length: While a longer spacer can be beneficial for payload activity, it may also increase the exposure of the Val-Cit linker to plasma enzymes. Assess if a shorter spacer can be used without compromising efficacy.

Issue 2: ADC shows good in vitro potency but poor in vivo efficacy in mouse models.

  • Likely Cause: Premature payload release in vivo is reducing the amount of active drug reaching the tumor.

  • Troubleshooting Steps:

    • Perform a pharmacokinetic (PK) study: Measure the concentration of the intact ADC and the total antibody over time in mice. A faster clearance of the intact ADC compared to the total antibody is indicative of in vivo instability.

    • Analyze free payload levels: Quantify the concentration of the free payload in plasma samples from the PK study. High levels of free payload shortly after administration confirm premature cleavage.

    • Implement linker modifications: As described in Issue 1, consider using a more stable linker such as the Glu-Val-Cit linker to improve in vivo stability and therapeutic efficacy.

Issue 3: Off-target toxicity, such as neutropenia, is observed in preclinical or clinical studies.

  • Likely Cause: Premature cleavage of the Val-Cit linker by human neutrophil elastase.

  • Troubleshooting Steps:

    • Assess linker stability in the presence of neutrophil elastase: Conduct an in vitro assay with purified human neutrophil elastase to confirm the linker's susceptibility to cleavage.

    • Explore alternative linker chemistries:

      • Tandem-cleavage linkers: These linkers require two enzymatic steps for payload release, which can improve systemic stability.

      • Linkers with higher protease specificity: A cyclobutane-1,1-dicarboxamide (cBu) containing linker has demonstrated increased specificity for Cathepsin B over other proteases.

      • Glutamic acid-glycine-citrulline (EGCit) linker: This linker has shown resistance to degradation by human neutrophil proteases.

Data Presentation

The following tables summarize quantitative data on the performance of different linker technologies.

Table 1: Comparative Stability of Val-Cit and Modified Linkers in Mouse Plasma

LinkerModificationStability in Mouse Plasma (% Intact ADC after 14 days)Reference
Val-CitStandard~26%
Glu-Val-Cit (EVCit)Addition of Glutamic Acid at P3~100%
Glu-Gly-Cit (EGCit)Replacement of Valine with Glycine, Addition of Glutamic Acid at P3~100%

Table 2: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

LinkerRelative Cleavage Rate (Compared to Val-Cit)Key FeatureReference
Val-Cit100%Benchmark for Cathepsin B cleavage.
Val-Ala~50%Lower hydrophobicity, can reduce ADC aggregation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of an ADC and quantify the release of the free payload in plasma over time.

  • Materials:

    • ADC construct

    • Human, mouse, or other relevant species plasma

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical system (e.g., LC-MS/MS or ELISA)

  • Procedure:

    • Dilute the ADC to a final concentration of 1 mg/mL in the desired plasma.

    • Prepare a control sample by diluting the ADC to the same concentration in PBS.

    • Incubate the plasma and PBS samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).

    • Immediately freeze the collected aliquots at -80°C or process them to stop the reaction.

    • Analyze the samples to measure the concentration of the intact ADC or the amount of released payload.

  • Data Analysis:

    • Plot the percentage of intact ADC or released payload against time.

    • Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability.

Protocol 2: Cathepsin B Cleavage Assay

  • Objective: To evaluate the susceptibility of a linker to cleavage by purified Cathepsin B.

  • Materials:

    • ADC construct

    • Activated Cathepsin B

    • Assay buffer (pH 5.0-6.0 with DTT)

    • Quench solution

    • 96-well microplate

    • Incubator at 37°C

    • LC-MS/MS system

  • Procedure:

    • In a 96-well plate, combine the ADC solution with the assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B solution.

    • Incubate the plate at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding the quench solution.

    • Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Data Analysis:

    • Calculate the cleavage rate and half-life of the linker in the presence of Cathepsin B.

Visualizations

G cluster_circulation Systemic Circulation (Bloodstream) cluster_tumor_cell Target Tumor Cell ADC Intact ADC (Val-Cit Linker) Free_Payload_Circulation Prematurely Released Payload ADC->Free_Payload_Circulation Premature Cleavage Internalization Receptor-Mediated Endocytosis ADC->Internalization Targeting Ces1c Mouse Ces1c Ces1c->ADC NE Human Neutrophil Elastase NE->ADC Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Free_Payload_Tumor Released Payload (Active Drug) Lysosome->Free_Payload_Tumor Intended Cleavage CathepsinB Cathepsin B CathepsinB->Lysosome

Caption: Intended vs. Premature Cleavage Pathways of the Val-Cit Linker.

Caption: Troubleshooting Workflow for Premature Val-Cit Linker Cleavage.

References

Technical Support Center: Enhancing the Solubility of ADCs Containing Fmoc-D-Val-D-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Antibody-Drug Conjugates (ADCs) containing the hydrophobic Fmoc-D-Val-D-Cit-PAB linker-payload system.

Troubleshooting Guide: Addressing Poor Solubility and Aggregation

Low solubility and aggregation are common hurdles in the development of ADCs, particularly those with hydrophobic linker-payloads like this compound. These issues can negatively impact manufacturability, stability, and clinical efficacy. This guide provides a systematic approach to troubleshooting and mitigating these challenges.

Question: My ADC is precipitating out of solution or showing visible aggregation. What are the primary causes and how can I resolve this?

Answer:

Precipitation and aggregation of ADCs containing this compound are primarily driven by the hydrophobicity of the linker-payload, a high drug-to-antibody ratio (DAR), and suboptimal formulation conditions.[1][] The hydrophobic nature of the this compound linker can lead to intermolecular interactions between ADC molecules, causing them to associate and fall out of solution.[3]

Immediate Troubleshooting Steps:

  • Visual Inspection and Microscopy: Confirm the presence of particulates.

  • Centrifugation: Gently pellet the aggregates to separate them from the soluble ADC for further analysis.

  • Re-solubilization Attempts: Test the solubility of the precipitate in various buffers and organic solvents to understand its nature.

Systematic Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Characterization cluster_2 Mitigation Strategies cluster_3 Verification Observe_Precipitation Observe Precipitation/ Aggregation Analyze_Aggregates Analyze Aggregates (SEC-MALS, DLS) Observe_Precipitation->Analyze_Aggregates Characterize the problem Determine_DAR Determine DAR (HIC, RP-HPLC) Observe_Precipitation->Determine_DAR Assess contribution of drug loading Optimize_Formulation Optimize Formulation (pH, Excipients) Analyze_Aggregates->Optimize_Formulation Modify_Linker Modify Linker/ Payload (Hydrophilic Spacers) Analyze_Aggregates->Modify_Linker Control_DAR Control Conjugation (Lower DAR) Determine_DAR->Control_DAR Re-analyze_ADC Re-analyze ADC for Solubility & Aggregation Optimize_Formulation->Re-analyze_ADC Modify_Linker->Re-analyze_ADC Control_DAR->Re-analyze_ADC

Caption: A stepwise workflow for troubleshooting ADC solubility issues.

In-depth Solutions:

  • Formulation Optimization: The formulation buffer system is critical for ADC stability.[1]

    • pH Adjustment: Screen a range of pH values to identify the isoelectric point (pI) of the ADC and formulate at a pH away from the pI to increase electrostatic repulsion between molecules.

    • Excipient Screening: Incorporate solubility-enhancing excipients. Polysorbates (e.g., Polysorbate 20 or 80) can prevent surface-induced aggregation, while sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can act as stabilizers.[4]

  • Linker and Payload Modification:

    • Incorporate Hydrophilic Spacers: Introducing polyethylene glycol (PEG) spacers into the linker can significantly improve the hydrophilicity of the ADC, thereby enhancing its solubility and reducing aggregation.

    • Alternative Linker Chemistries: Consider linkers with improved solubility profiles, such as glucuronide-based linkers, which have been shown to dramatically reduce aggregation compared to dipeptide linkers.

  • Control of Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.

    • Optimize Conjugation Chemistry: Modify the conjugation reaction conditions (e.g., molar ratio of linker-payload to antibody, reaction time, temperature) to target a lower average DAR.

    • Purification: Employ techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and isolate those with lower, more soluble profiles.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of aggregation for an ADC therapeutic?

A1: While there is no universal threshold, regulatory agencies generally expect very low levels of aggregation, typically less than 5% for the final drug product. The presence of aggregates can induce an immunogenic response in patients. Continuous monitoring using orthogonal methods like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) is crucial throughout the development process.

Q2: How does the Drug-to-Antibody Ratio (DAR) quantitatively affect ADC solubility?

A2: The solubility of an ADC generally decreases as the DAR increases. This is due to the increased surface hydrophobicity contributed by the linker-payload. For many ADCs, a DAR exceeding 4 can significantly diminish solubility. The effect is more pronounced with hydrophobic linker-payloads like this compound.

Q3: Can freeze-thaw cycles impact the solubility of my ADC?

A3: Yes, repeated freeze-thaw cycles can induce aggregation and reduce the solubility of ADCs. It is recommended to aliquot the ADC solution into single-use volumes to avoid multiple freeze-thaw cycles. If lyophilization is used, a well-developed protocol with appropriate cryoprotectants is essential to maintain stability upon reconstitution.

Q4: Are there alternative linker technologies that are inherently more soluble than this compound?

A4: Yes, several linker technologies offer improved solubility profiles. For instance, linkers incorporating hydrophilic moieties such as polyethylene glycol (PEG) or charged groups like sulfonates can significantly enhance the aqueous solubility of the resulting ADC. Glucuronide-based linkers are another excellent alternative, demonstrating minimal aggregation in comparative studies. Pyrophosphate diester linkers have also been shown to be highly hydrophilic.

Data Presentation: Impact of Linker Technology on ADC Aggregation

The choice of linker chemistry has a profound impact on the aggregation propensity of an ADC. The following table summarizes comparative data on aggregation levels for ADCs with different linker technologies.

Linker TechnologyADC ExampleAggregation Level (%)Reference
Dipeptide (Val-Cit-PAB)Trastuzumab-MMAEUp to 80%
GlucuronideTrastuzumab-MMAE< 5%
Val-Ala (optimized dipeptide)Trastuzumab-MMAE (DAR ~7)1.80%
Pyrophosphate DiesterNot specifiedMitigated aggregation potential
PEGylated LinkerGeneric ADCSignificantly reduced

Experimental Protocols

Protocol 1: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify high molecular weight species (aggregates) from the monomeric ADC.

Materials:

  • SEC column (e.g., TSKgel G3000SWxl or similar)

  • HPLC system with UV detector

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or a formulation-specific buffer.

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject a defined volume (e.g., 20-50 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute earlier than the monomeric ADC.

  • Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (% Aggregation) = (Aggregate Peak Area / Total Peak Area) * 100.

Protocol 2: Evaluation of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To assess the relative hydrophobicity of different ADC species, which correlates with their propensity for aggregation.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR or similar)

  • HPLC system with UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Injection: Inject the prepared sample onto the equilibrated column.

  • Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: More hydrophobic ADC species will bind more tightly to the column and have a longer retention time. This method can be used to compare the hydrophobicity of different ADC formulations or batches.

Visualizations

ADC_Aggregation_Pathway ADC_Monomer Soluble ADC Monomer Hydrophobic_Patches Exposed Hydrophobic Patches ADC_Monomer->Hydrophobic_Patches due to Hydrophobic_Linker Hydrophobic Linker-Payload (this compound) Hydrophobic_Linker->Hydrophobic_Patches High_DAR High DAR (>4) High_DAR->Hydrophobic_Patches Suboptimal_Formulation Suboptimal Formulation (pH near pI, no excipients) Intermolecular_Interactions Intermolecular Hydrophobic Interactions Suboptimal_Formulation->Intermolecular_Interactions promotes Hydrophobic_Patches->Intermolecular_Interactions Soluble_Aggregates Soluble Aggregates (Dimers, Trimers) Intermolecular_Interactions->Soluble_Aggregates Insoluble_Aggregates Insoluble Aggregates (Precipitation) Soluble_Aggregates->Insoluble_Aggregates leads to

Caption: Factors contributing to the aggregation of ADCs.

Solubility_Enhancement_Strategies cluster_strategies Enhancement Strategies Poor_Solubility Poorly Soluble ADC (High Aggregation) Formulation Formulation Optimization - pH control - Excipients (Polysorbate, Arginine) Poor_Solubility->Formulation Linker_Mod Linker Modification - PEGylation - Hydrophilic linkers Poor_Solubility->Linker_Mod DAR_Control DAR Control - Optimized conjugation - HIC Purification Poor_Solubility->DAR_Control Enhanced_Solubility Soluble & Stable ADC (Low Aggregation) Formulation->Enhanced_Solubility Linker_Mod->Enhanced_Solubility DAR_Control->Enhanced_Solubility

Caption: Strategies to enhance the solubility and stability of ADCs.

References

Technical Support Center: Fmoc-D-Val-D-Cit-PAB Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fmoc-D-Val-D-Cit-PAB chemistry. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and application of this critical ADC linker component.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Purity

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: During the synthesis of this compound and related peptide linkers, several side reactions can occur, impacting yield and purity. These include:

  • Epimerization: Racemization at the stereogenic center of citrulline is a significant concern that can lead to diastereomeric impurities, which are often difficult to separate.[1]

  • Fmoc Group Instability: The Fmoc protecting group can be prematurely cleaved under certain basic conditions, leading to incomplete reactions and the formation of side products.[1]

  • Diketopiperazine Formation: This is a common side reaction in solid-phase peptide synthesis (SPPS), particularly at the dipeptide stage, leading to chain termination.[2][3]

  • Aspartimide Formation: If aspartic acid is present in the sequence, it can form a cyclic imide, which can lead to racemization and the formation of piperidide adducts.[2]

  • Aggregation: The hydrophobic nature of the Val-Cit-PAB moiety can lead to peptide aggregation during synthesis, resulting in poor solvation, incomplete reactions, and difficult purifications.

Q2: My reaction yield for the coupling of Fmoc-D-Val-D-Cit with PAB-OH is consistently low. What could be the cause?

A2: Low yields in this coupling step are a known issue, with some methods reporting yields as low as 20-25%. The primary cause is often related to the coupling reagents and reaction conditions used. The use of certain coupling reagents can be complicated by the formation of multiple side products. Additionally, the basic conditions required for coupling can sometimes lead to the premature deprotection of the Fmoc group, further reducing the yield of the desired product.

Q3: I am observing significant epimerization in my final product. How can I minimize this?

A3: Epimerization, particularly at the citrulline residue, is a critical challenge. An improved synthetic methodology has been developed to address this issue. Key strategies to minimize epimerization include:

  • Choice of Coupling Reagent: Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent has been shown to be effective in minimizing racemization.

  • Control of Base: When using Fmoc-protected citrulline, significant Fmoc deprotection can occur in the presence of excess base, leading to lower yields. It is recommended to use a limited amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).

  • Modified Synthesis Strategy: A revised synthetic route where the para-aminobenzyl alcohol (PAB) moiety is coupled to Fmoc-D-Cit first, followed by Fmoc deprotection and subsequent coupling with Fmoc-D-Val-OSu, has been demonstrated to provide the desired product with high diastereoselectivity.

Linker Stability & Application

Q4: I am concerned about the stability of the Val-Cit linker in my ADC construct, especially in preclinical mouse models. What are the known stability issues?

A4: While the Val-Cit linker is designed for cleavage by cathepsin B in the lysosomal environment of tumor cells, it has shown susceptibility to premature cleavage by other enzymes, which can impact its efficacy and therapeutic window. Key stability concerns include:

  • Cleavage by Carboxylesterases: A notable publication highlighted the vulnerability of the Val-Cit linker to cleavage by the carboxylesterase Ces1C, leading to premature payload release.

  • Cleavage by Neutrophil Elastase: The Val-Cit bond can also be aberrantly cleaved by human neutrophil elastase (NE), which may lead to off-target toxicity, including potential neutropenia.

  • Mouse Plasma Instability: The Val-Cit linker has demonstrated lower stability in mouse plasma compared to human plasma, which is an important consideration for preclinical evaluation.

Q5: My ADC with a high drug-to-antibody ratio (DAR) is showing aggregation. Is this related to the this compound linker?

A5: Yes, the hydrophobic nature of the Val-Cit p-aminobenzylcarbamate (PAB) linker is a known contributor to aggregation, especially at higher DAR values. This hydrophobicity can limit the number of drug molecules that can be conjugated to an antibody before significant aggregation and solubility issues arise. Strategies to overcome this include the incorporation of hydrophilic moieties into the linker design.

Quantitative Data Summary

The following table summarizes yield data from a published improved synthesis methodology for a Val-Cit dipeptide linker, highlighting the impact of the chosen synthetic route on efficiency.

StepOriginal Method YieldImproved Method YieldReference
Amide bond formation (dipeptide + PAB)20-25%Not Applicable
Overall Yield (from L-Citrulline) Not Reported ~50% ****

Table 1: Comparison of reaction yields for the synthesis of a Mc-Val-Cit-PABOH linker.

Experimental Protocols

Improved Synthesis of Fmoc-D-Val-D-Cit-PABOH

This protocol is based on a modified route designed to improve yield and minimize epimerization.

Step 1: Synthesis of Fmoc-D-Cit-PABOH

  • Dissolve Fmoc-D-Citrulline (1.0 equiv) and 4-aminobenzyl alcohol (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) to the solution.

  • Add DIPEA (1.0 equiv) dropwise while stirring at room temperature in the dark. Note: Limiting the amount of DIPEA is crucial to prevent significant Fmoc deprotection.

  • Allow the reaction to proceed for 48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the product by flash column chromatography to yield Fmoc-D-Cit-PABOH.

Step 2: Synthesis of Fmoc-D-Val-D-Cit-PABOH

  • Dissolve Fmoc-D-Cit-PABOH (1.0 equiv) in DMF.

  • Add an excess of a secondary amine, such as triethylamine (20 equiv), to induce Fmoc deprotection.

  • Stir at room temperature for 24 hours.

  • Remove the excess triethylamine and DMF under reduced pressure.

  • Co-evaporate with DMF to ensure complete removal of the volatile base.

  • Dissolve the resulting crude D-Cit-PABOH in fresh DMF.

  • Add Fmoc-D-Val-OSu (1.1 equiv) to the solution.

  • Stir at room temperature for 20 hours.

  • Remove DMF under reduced pressure and purify the residue by flash column chromatography to obtain Fmoc-D-Val-D-Cit-PABOH as a single diastereomer.

Visualized Workflows and logical Relationships

Troubleshooting Low Yield and Impurities in this compound Synthesis

G Troubleshooting Workflow start Low Yield or High Impurity in this compound Synthesis check_epimerization Check for Epimerization (Diastereomeric Impurities) start->check_epimerization check_side_products Analyze for Other Side Products (e.g., incomplete coupling, deprotection) check_epimerization->check_side_products Epimerization Not Detected solution_epimerization Implement Modified Synthesis: 1. Use HATU as coupling reagent. 2. Limit DIPEA to 1.0 equiv. 3. Consider alternative route (PAB coupling to Cit first). check_epimerization->solution_epimerization Epimerization Detected solution_coupling Optimize Coupling: 1. Increase reaction time. 2. Use alternative activating agent (e.g., HATU). 3. Ensure high purity of starting materials. check_side_products->solution_coupling Incomplete Coupling solution_deprotection Review Base Conditions: 1. Use a milder or sterically hindered base. 2. Reduce base equivalents. 3. Lower reaction temperature. check_side_products->solution_deprotection Premature Fmoc Deprotection end Achieve High Purity Product solution_epimerization->end Re-synthesize solution_coupling->end Re-synthesize solution_deprotection->end Re-synthesize

References

Technical Support Center: Scaling Up Fmoc-D-Val-D-Cit-PAB ADC Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, conjugation, purification, and characterization of Fmoc-D-Val-D-Cit-PAB Antibody-Drug Conjugates (ADCs).

I. Frequently Asked Questions (FAQs)

Q1: What is the function of each component in the this compound linker?

A1: The this compound linker is a cleavable linker system designed for targeted drug delivery.

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the N-terminus of the dipeptide, which is removed to allow for payload conjugation.

  • D-Val-D-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for the lysosomal enzyme Cathepsin B, which is often overexpressed in tumor cells. This enzymatic cleavage allows for the selective release of the cytotoxic payload within the target cell.[1][2][3]

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer. Once the Val-Cit bond is cleaved by Cathepsin B, the PAB moiety spontaneously decomposes to release the active drug.[1][4]

Q2: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs using this type of linker, and why is it important?

A2: For cysteine-conjugated ADCs, a typical average DAR is in the range of 3.5 to 4.0. The DAR is a critical quality attribute as it directly impacts the ADC's efficacy and safety.

  • Low DAR (<2): May result in insufficient potency.

  • High DAR (>4): Can lead to increased hydrophobicity, promoting aggregation, faster clearance from circulation, and potential off-target toxicity.

Q3: What are the primary causes of ADC aggregation and what is an acceptable level?

A3: ADC aggregation is a major challenge, often driven by the increased hydrophobicity from the conjugated linker and payload. Other contributing factors include unfavorable buffer conditions (pH, ionic strength), use of organic co-solvents, and physical stress (temperature, agitation). A soluble aggregate level of less than 5-10% is generally considered acceptable for biologic products.

Q4: What are the known stability issues with the Val-Cit linker?

A4: While designed for lysosomal cleavage, the Val-Cit linker can be susceptible to premature cleavage in circulation by enzymes like carboxylesterase Ces1C and human neutrophil elastase. This can lead to off-target toxicity and reduced therapeutic index.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound ADCs.

Low Drug-to-Antibody Ratio (DAR)

Problem: The average DAR determined by HIC-HPLC or Mass Spectrometry is significantly lower than the target of 3.5-4.0.

Potential Cause Recommended Troubleshooting Actions
Incomplete Antibody Reduction - Verify the activity and concentration of the reducing agent (e.g., TCEP). - Ensure complete removal of any dissolved oxygen from buffers. - Optimize the molar ratio of reducing agent to antibody and the incubation time and temperature.
Inefficient Linker-Payload Conjugation - Increase the molar excess of the linker-payload relative to the antibody. - Optimize reaction pH (typically 6.5-7.5 for thiol-maleimide conjugation), temperature, and incubation time. - Ensure adequate solubility of the linker-payload; a small percentage of an organic co-solvent like DMSO may be necessary, but should be minimized to prevent antibody denaturation.
Linker-Payload Instability - Verify the purity and integrity of the linker-payload conjugate before use via HPLC. - Avoid multiple freeze-thaw cycles of the linker-payload stock solution.
Hydrolysis of Maleimide Group - Maintain the pH of the conjugation buffer below 7.5. - Use freshly prepared buffers and linker-payload solutions.
High Levels of Aggregation

Problem: Size Exclusion Chromatography (SEC-HPLC) analysis shows a high molecular weight (HMW) peak greater than 10%.

Potential Cause Recommended Troubleshooting Actions
High Hydrophobicity of ADC - If possible, reduce the target DAR to decrease overall hydrophobicity. - Consider incorporating hydrophilic spacers, such as PEG, into the linker design. - Optimize the formulation buffer with excipients like polysorbates, sucrose, or arginine to improve stability.
Unfavorable Conjugation Conditions - Screen different conjugation buffer systems and pH values. Aggregation can be more pronounced at the antibody's isoelectric point. - Minimize the concentration of organic co-solvents used to dissolve the linker-payload. - Perform conjugation at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.
Physical Stress - Avoid vigorous mixing or agitation during conjugation and purification steps. - Ensure controlled freezing and thawing rates if these steps are necessary.
High ADC Concentration - If feasible, perform conjugation and purification at a lower antibody concentration.
Low Conjugation Reaction Yield

Problem: The recovery of the purified ADC is below the expected 40-60%.

Potential Cause Recommended Troubleshooting Actions
ADC Aggregation and Precipitation - Address the causes of aggregation as detailed in the section above. Significant aggregation can lead to product loss during purification.
Poor Purification Recovery - Optimize the chromatography methods (e.g., buffer composition, gradient slope for HIC) to improve separation and recovery. - Ensure compatibility of the ADC with the chosen chromatography resins. - For affinity chromatography, ensure the conjugation process has not compromised the antibody's binding to the resin.
Instability of the Conjugated ADC - Characterize the stability of the purified ADC in the formulation buffer to identify potential degradation or fragmentation. - Ensure appropriate storage conditions (temperature, light protection) are maintained throughout the process.
Inefficient Quenching of Reaction - Ensure the quenching reagent (e.g., N-acetylcysteine) is added in sufficient excess to cap all unreacted maleimide groups, preventing further reactions that could lead to product heterogeneity and loss.

III. Experimental Protocols

Protocol 1: Synthesis of this compound-Payload

This protocol outlines the synthesis of the linker-payload construct prior to antibody conjugation. (Payload example: a maleimide-functionalized cytotoxic agent).

  • Dipeptide-PAB Synthesis:

    • Couple Fmoc-D-Cit-OH to p-aminobenzyl alcohol (PABOH) using a suitable coupling agent like HATU in DMF.

    • Remove the Fmoc group using piperidine in DMF.

    • Couple Fmoc-D-Val-OH to the deprotected amine of Cit-PABOH using HATU in DMF to yield this compound-OH. Purify by reverse-phase HPLC.

  • Payload Attachment:

    • Activate the carboxyl group of a maleimide-containing payload using a coupling agent like HBTU/HOBt and DIPEA in DMF.

    • React the activated payload with the hydroxyl group of this compound-OH to form the ester linkage.

    • Purify the final this compound-Payload conjugate by reverse-phase HPLC and confirm its identity and purity by LC-MS.

Protocol 2: Antibody Conjugation
  • Antibody Preparation:

    • Dialyze the antibody into a conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Add a freshly prepared solution of TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution to a final molar ratio of approximately 2.5:1 (TCEP:antibody).

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Dissolve the this compound-Payload in a minimal amount of DMSO.

    • Add the linker-payload solution to the reduced antibody at a molar excess of 5-10 fold. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.

  • Quenching:

    • Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC using a desalting column (e.g., Sephadex G-25) to remove excess linker-payload and quenching reagent.

    • Further purify and separate ADC species with different DARs using Hydrophobic Interaction Chromatography (HIC).

Protocol 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Analysis by HIC-HPLC:

  • Column: TSKgel Butyl-NPR or similar.

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0 (may contain 10-20% isopropanol to improve peak shape).

  • Gradient: Linear gradient from 100% A to 100% B over 20-30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR (DAR 2, DAR 4, etc.) due to increased hydrophobicity. The average DAR is calculated from the peak areas of the different species.

2. Aggregation Analysis by SEC-HPLC:

  • Column: TSKgel G3000SWxl or similar.

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: UV at 280 nm.

  • Analysis: Quantify the percentage of high molecular weight species (aggregates) eluting before the main monomer peak.

3. Identity and DAR Confirmation by Mass Spectrometry (MS):

  • Technique: LC-MS using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Sample Preparation: The ADC may be analyzed intact after deglycosylation with PNGase F to simplify the spectrum.

  • Analysis: Deconvolute the resulting mass spectrum to determine the masses of the different DAR species and confirm the covalent attachment of the linker-payload.

IV. Visualizations

Experimental Workflow for ADC Production

ADC_Production_Workflow cluster_synthesis Linker-Payload Synthesis cluster_conjugation Antibody Conjugation cluster_purification ADC Purification cluster_characterization ADC Characterization L1 This compound-OH Synthesis (SPPS) L2 Payload Conjugation L1->L2 L3 Purification (RP-HPLC) L2->L3 C2 Conjugation Reaction L3->C2 Purified Linker-Payload C1 Antibody Reduction (TCEP) C1->C2 C3 Quenching (N-acetylcysteine) C2->C3 P1 Desalting (SEC) C3->P1 P2 HIC Chromatography P1->P2 A1 HIC-HPLC (DAR) P2->A1 Purified ADC A2 SEC-HPLC (Aggregation) P2->A2 Purified ADC A3 LC-MS (Identity) P2->A3 Purified ADC

Caption: Workflow for this compound ADC Production.

Troubleshooting Logic for Low DAR

Low_DAR_Troubleshooting Start Low DAR Observed Q1 Check Antibody Reduction Start->Q1 A1_Yes Reduction OK Q1->A1_Yes Yes A1_No Optimize Reduction: - TCEP concentration - Incubation time/temp Q1->A1_No No Q2 Evaluate Conjugation Reaction A1_Yes->Q2 End DAR Improved A1_No->End A2_Yes Reaction OK Q2->A2_Yes Yes A2_No Optimize Conjugation: - Molar excess of linker - pH, time, temp Q2->A2_No No Q3 Assess Linker-Payload Quality A2_Yes->Q3 A2_No->End A3_Yes Quality OK Q3->A3_Yes Yes A3_No Verify Linker-Payload: - Purity by HPLC - Fresh stock Q3->A3_No No A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for low Drug-to-Antibody Ratio (DAR).

References

Validation & Comparative

A Comparative Analysis of Fmoc-D-Val-D-Cit-PAB and Other Cleavable Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a cleavable linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, directly influencing its efficacy and safety profile. This guide provides an objective comparison of the Fmoc-D-Val-D-Cit-PAB linker with other prevalent cleavable linkers, supported by experimental data and detailed methodologies.

The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and diminished efficacy. Upon reaching the target tumor cell, the linker must be efficiently cleaved to release the active drug.[1][2] This guide delves into the characteristics and performance of various cleavable linkers, with a focus on the protease-cleavable this compound.

Understanding this compound

This compound is a dipeptide-based linker that belongs to the class of enzyme-cleavable linkers.[3] Its design leverages the overexpression of certain proteases, such as cathepsin B, within the lysosomal compartment of cancer cells.[4][5] The linker consists of several key components:

  • Fmoc (Fluorenylmethyloxycarbonyl): A protecting group used during the synthesis of the linker-payload construct.

  • D-Valine (D-Val) and D-Citrulline (D-Cit): A dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases like cathepsin B. The use of D-amino acids can enhance stability against certain plasma proteases.

  • PAB (p-aminobenzyl carbamate): A self-immolative spacer. Once the dipeptide is cleaved by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified active drug.

Comparative Analysis of Cleavable Linkers

The selection of a cleavable linker is contingent on the specific characteristics of the target antigen, the payload, and the desired mechanism of action. Below is a comparison of this compound with other major classes of cleavable linkers.

Data Presentation: Quantitative Comparison of Cleavable Linkers
Linker TypeCleavage MechanismPlasma Stability (Half-life)AdvantagesDisadvantages
Peptide (Val-Cit) Enzymatic (e.g., Cathepsin B in lysosomes)High in human plasma (e.g., t½ > 7 days for some constructs). However, it can be unstable in rodent plasma due to carboxylesterase 1c (Ces1c) activity.High plasma stability in humans, specific cleavage in tumor cells.Species-specific instability can complicate preclinical evaluation. Potential for off-target cleavage by other proteases.
Hydrazone Acidic pH (endosomes/lysosomes, pH 4.5-6.5)Variable; can be unstable at physiological pH (t½ ≈ 2 days for some phenylketone-derived hydrazones). Newer silyl ether-based linkers show improved stability (t½ > 7 days).Simple and well-established chemistry.Prone to premature hydrolysis in circulation, leading to off-target toxicity.
Disulfide Reduction (high glutathione concentration in cytosol)Variable; stability can be modulated by steric hindrance around the disulfide bond.Exploits the differential reducing environment between plasma and the cell interior.Can undergo thiol-disulfide exchange in plasma, leading to premature drug release.
β-Glucuronide Enzymatic (β-glucuronidase in tumor microenvironment)High plasma stability.Highly specific cleavage at the tumor site due to overexpression of β-glucuronidase.Efficacy is dependent on the presence and activity of β-glucuronidase in the tumor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC linkers.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of drug deconjugation in plasma from different species.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).

Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the rate of drug release from a Val-Cit-linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)

  • Activation Solution (e.g., Dithiothreitol (DTT) in water)

  • Quenching Solution (e.g., 2% Formic Acid)

  • HPLC system with a reverse-phase column

Procedure:

  • Enzyme Activation: Prepare the active enzyme solution by incubating a stock solution of Cathepsin B with an activation buffer containing DTT for 15-30 minutes at room temperature or 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Stop the reaction by adding the quenching solution.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload from the intact ADC.

  • Data Analysis: Calculate the percentage of released payload at each time point to determine the cleavage rate.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Tumor Cell ADC_stable Intact ADC (Stable Linker) ADC_internalized ADC Internalization ADC_stable->ADC_internalized Targeting Lysosome Lysosome (Cathepsin B) ADC_internalized->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Linker Cleavage

Caption: General mechanism of action for a protease-cleavable ADC.

start Prepare ADC and Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling analysis Analyze Samples (ELISA or LC-MS) sampling->analysis quantification Quantify Intact ADC and Released Payload analysis->quantification end Determine Stability Profile quantification->end

Caption: Experimental workflow for comparing ADC linker stability.

Conclusion

The this compound linker represents a well-established and effective platform for the development of ADCs, offering high stability in human plasma and specific, efficient cleavage within the target tumor cell. However, its species-specific instability highlights the importance of careful preclinical evaluation. The choice between this compound and other cleavable linkers, such as hydrazones, disulfides, and β-glucuronides, will depend on a multitude of factors including the desired payload, the biology of the target antigen, and the overall therapeutic strategy. A thorough understanding of the properties and performance of each linker class, supported by robust experimental data, is paramount for the successful design and development of the next generation of antibody-drug conjugates.

References

Comparative Efficacy of Fmoc-D-Val-D-Cit-PAB Antibody-Drug Conjugates: An In Vitro and In Vivo Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Antibody-Drug Conjugates (ADCs) utilizing the Fmoc-D-Val-D-Cit-PAB linker technology. This cleavable linker system is designed for targeted delivery of cytotoxic payloads to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity. The following sections present a detailed analysis of its performance, supported by experimental data and protocols, and compare it with alternative linker technologies.

Mechanism of Action: Targeted Payload Release

The this compound linker is a protease-cleavable system that remains stable in the bloodstream. Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the linker is trafficked to the lysosome. Within the acidic environment of the lysosome, the dipeptide sequence (Val-Cit) is recognized and cleaved by the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells. This cleavage initiates a self-immolative cascade of the p-aminobenzyl (PAB) spacer, leading to the release of the active cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effects.

In Vitro Efficacy

The in vitro performance of ADCs is primarily assessed through cytotoxicity assays, which determine the concentration of the ADC required to kill a certain percentage of cancer cells (e.g., IC50).

Comparative In Vitro Cytotoxicity Data

While specific quantitative data for ADCs utilizing the precise this compound linker is limited in publicly available literature, data for the closely related Val-Cit-PAB linker serves as a strong surrogate for performance evaluation. The following table summarizes representative IC50 values for Val-Cit-PAB ADCs compared to other linker technologies.

Linker TypeADC ExampleTarget Cell LinePayloadIC50 (ng/mL)Reference
Val-Cit-PAB Anti-CD22-vc-MMAEDoHH2 (NHL)MMAE20[1]
Val-Cit-PAB Anti-CD22-vc-MMAEGranta 519 (NHL)MMAE284[1]
Val-Cit-PAB Anti-HER2-vc-MMAESK-BR-3 (Breast Cancer)MMAE~14.3 pmol/L[2]
Non-Cleavable Trastuzumab-MCC-DM1SK-BR-3 (Breast Cancer)DM1~33 pmol/L[2]
β-Glucuronide Trastuzumab-β-gal-MMAESK-BR-3 (Breast Cancer)MMAE~8.8 pmol/L[2]

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons may not be available. Actual values can vary depending on the specific antibody, payload, and experimental conditions.

In Vivo Efficacy

The ultimate validation of an ADC's efficacy lies in its ability to control tumor growth in vivo. This is typically evaluated in xenograft models where human tumor cells are implanted in immunocompromised mice.

Comparative In Vivo Efficacy Data

Similar to the in vitro data, specific in vivo efficacy data for this compound ADCs is scarce. Therefore, data from Val-Cit-PAB ADCs is presented as a surrogate. The following table summarizes representative in vivo efficacy data.

Linker TypeADC ExampleXenograft ModelDose (mg/kg)Tumor Growth Inhibition (TGI)Reference
Val-Cit-PAB Anti-CD22-vc-MMAEDoHH2 (NHL)Single doseComplete and persistent response in all xenografts
Val-Cit-PAB Anti-CD22-vc-MMAEGranta 519 (NHL)Single doseComplete and persistent response in 90% of xenografts
Non-Cleavable C16 Site A-PEG6-C2-MMADBxPC3 (Pancreatic)10 (single dose)Reduced potency compared to stable non-cleavable ADC
β-Glucuronide Trastuzumab-β-gal-MMAENCI-N87 (Gastric)1 (single dose)57-58% reduction in tumor volume

Note: The data presented is a synthesis from multiple sources and direct head-to-head comparisons may not be available. Efficacy is highly dependent on the model, dosing schedule, and payload.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of different ADC technologies.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Protocol:

  • Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

  • Remove the existing medium from the cells and add the different concentrations of the test articles.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, unconjugated antibody, and different doses of the ADC).

  • ADC Administration: Administer the ADCs and control articles, typically via intravenous (IV) injection.

  • Tumor Growth Monitoring: Measure tumor volumes using calipers at regular intervals (e.g., twice weekly).

  • Toxicity Monitoring: Monitor the body weight of the mice and any clinical signs of distress to assess toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are often excised and weighed at the end of the study.

Visualizing the Pathways

ADC Internalization and Payload Release Workflow

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Surface Antigen Endosome Early Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Cathepsin B Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death

Caption: Workflow of ADC internalization, lysosomal trafficking, and payload release.

Cathepsin B-Mediated Apoptosis Signaling Pathway

Cathepsin_B_Apoptosis_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm ADC_Lysosome ADC in Lysosome CathepsinB_active Active Cathepsin B ADC_Lysosome->CathepsinB_active Linker Cleavage CathepsinB_inactive Pro-Cathepsin B Bid Bid CathepsinB_active->Bid Cleavage Payload Released Payload Apoptosis Apoptosis Payload->Apoptosis Direct Cytotoxicity tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces MOMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis Execution

Caption: Cathepsin B-mediated apoptosis signaling cascade initiated by ADC payload release.

Conclusion

The this compound linker represents a robust and effective platform for the development of ADCs. Its key advantages include high stability in circulation and specific, efficient cleavage within the tumor cell lysosome, leading to targeted payload delivery. While direct comparative data for this specific Fmoc-protected linker is limited, the extensive data available for the closely related Val-Cit-PAB linker demonstrates its potent anti-tumor activity both in vitro and in vivo. The choice of linker technology is a critical decision in ADC design, and the Val-Cit-PAB system offers a well-validated and powerful option for advancing novel cancer therapies. Further head-to-head studies with emerging linker technologies will continue to refine our understanding and guide the development of next-generation ADCs.

References

A Head-to-Head Battle: Unraveling the Merits of Fmoc-D-Val-D-Cit-PAB Cleavable Linker Versus Non-Cleavable Counterparts in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences the therapeutic's efficacy, safety, and pharmacokinetic profile. This guide provides an objective, data-driven comparison of the cathepsin B-cleavable Fmoc-D-Val-D-Cit-PAB linker and its non-cleavable counterparts, offering insights to inform rational ADC design.

The linker, the molecular bridge connecting a monoclonal antibody to a potent cytotoxic payload, is a pivotal component in ADC design. Its chemical nature dictates the stability of the conjugate in systemic circulation, the mechanism of drug release at the tumor site, and ultimately, the therapeutic window. The fundamental distinction between the this compound linker and non-cleavable linkers lies in their payload release strategy. The former is engineered for controlled, enzymatic cleavage within the tumor cell, while the latter relies on the complete degradation of the antibody backbone for drug liberation. This mechanistic difference has far-reaching implications for an ADC's performance.

Mechanism of Action: A Tale of Two Release Strategies

The this compound linker is a sophisticated system designed for specific, intracellular drug release. It incorporates a dipeptide sequence, Valine-Citrulline, which is a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells. Following the binding of the ADC to its target antigen on the cancer cell surface and subsequent internalization, the ADC is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide. This cleavage event triggers a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell.

In stark contrast, non-cleavable linkers are designed for high stability and lack a specific enzymatic cleavage site. The release of the cytotoxic payload from an ADC with a non-cleavable linker is contingent upon the complete proteolytic degradation of the antibody component within the lysosome. This process liberates the drug still attached to the linker and a single amino acid residue from the antibody. This fundamental difference in the released payload—unmodified drug versus a drug-linker-amino acid metabolite—is a key differentiator between the two approaches.

cluster_cleavable This compound (Cleavable) Linker cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC binds to Target Antigen Internalization_cleavable Internalization into Endosome ADC_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to Lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Cathepsin B Cleavage of Val-Cit Lysosome_cleavable->Cleavage Self_immolation PAB Spacer Self-immolation Cleavage->Self_immolation Payload_release_cleavable Release of Unmodified Payload Self_immolation->Payload_release_cleavable Bystander_effect Bystander Killing (Cell-permeable payload) Payload_release_cleavable->Bystander_effect ADC_non_cleavable ADC binds to Target Antigen Internalization_non_cleavable Internalization into Endosome ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_release_non_cleavable Release of Payload- Linker-Amino Acid Metabolite Degradation->Payload_release_non_cleavable No_bystander No Bystander Killing (Cell-impermeable metabolite) Payload_release_non_cleavable->No_bystander

Figure 1: Comparative Mechanism of Action

Performance at a Glance: A Comparative Data Summary

The choice between a cleavable and non-cleavable linker significantly impacts the performance of an ADC. The following tables summarize key performance parameters based on representative experimental data.

FeatureThis compound (Cleavable)Non-Cleavable LinkerRationale
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents).Highly stable in plasma due to the absence of a specific cleavage site.The Val-Cit dipeptide can be a substrate for some circulating proteases, leading to potential off-target drug release. Non-cleavable linkers lack this liability.
Payload Release Efficient and specific release of the unmodified payload inside the target cell.Release of a payload-linker-amino acid metabolite.Enzymatic cleavage of the Val-Cit linker followed by self-immolation of the PABC spacer ensures the release of the native drug. Non-cleavable linkers result in a modified payload.
Bystander Effect Capable of inducing a bystander effect.Limited to no bystander effect.The released, unmodified payload can be cell-permeable and kill neighboring antigen-negative tumor cells. The charged payload-linker-amino acid complex from non-cleavable linkers is generally not cell-permeable.
In Vitro Cytotoxicity (IC50) Potent cytotoxicity against antigen-positive cells.Potent cytotoxicity against antigen-positive cells.Both linker types can effectively deliver cytotoxic payloads to target cells.
In Vivo Efficacy Can be highly efficacious, but premature drug release can impact

The Bystander Effect of ADCs Featuring Fmoc-D-Val-D-Cit-PAB Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in cancer treatment is significantly enhanced by a phenomenon known as the bystander effect. This guide provides a comprehensive comparison of the bystander effect mediated by ADCs utilizing the cleavable Fmoc-D-Val-D-Cit-PAB linker system. By presenting objective experimental data, detailed methodologies, and clear visual representations of the underlying mechanisms, this document serves as a critical resource for researchers in the field of targeted cancer therapy.

The bystander effect, in the context of ADCs, is the ability of the cytotoxic payload to kill not only the antigen-positive target cancer cells but also adjacent antigen-negative tumor cells.[1][2][] This is particularly crucial for treating heterogeneous tumors where antigen expression can be varied or lost.[1][4] The phenomenon is predominantly associated with ADCs equipped with cleavable linkers and membrane-permeable payloads. Upon internalization of the ADC by an antigen-positive cell, the linker is cleaved within the lysosome, releasing the cytotoxic drug. If the payload is sufficiently membrane-permeable, it can diffuse out of the target cell and into neighboring cells, inducing their apoptosis and amplifying the ADC's anti-tumor activity.

In contrast, ADCs with non-cleavable linkers typically release the payload with an attached amino acid residue after lysosomal degradation of the antibody. This charged complex is often unable to efficiently cross cell membranes, thus limiting or preventing the bystander effect.

Mechanism of Bystander Killing with Val-Cit-PAB Linkers

The Val-Cit-PAB (valine-citrulline-p-aminobenzyl carbamate) linker is a well-established protease-cleavable linker used in numerous ADCs. The dipeptide Val-Cit is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells. The cleavage of the linker is a multi-step process that leads to the release of the unmodified, active payload.

The use of D-amino acids (D-Val, D-Cit) and the Fmoc protecting group are primarily related to the chemical synthesis and stability of the linker-payload complex, but the fundamental mechanism of cleavage and bystander effect is governed by the Val-Cit dipeptide sequence.

Signaling Pathway of ADC Bystander Effect

Bystander_Effect_Pathway cluster_antigen_positive Antigen-Positive (Ag+) Cell cluster_antigen_negative Antigen-Negative (Ag-) Cell ADC_binds 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC_binds->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Payload_release 5. PAB self-immolates, releasing payload Cleavage->Payload_release Cell_death_Ag_pos 6a. Payload induces apoptosis in Ag+ cell Payload_release->Cell_death_Ag_pos Payload_diffusion 6b. Membrane-permeable payload diffuses out Payload_release->Payload_diffusion Payload_entry 7. Payload enters Ag- cell Payload_diffusion->Payload_entry Cell_death_Ag_neg 8. Payload induces apoptosis in Ag- cell Payload_entry->Cell_death_Ag_neg

Caption: Mechanism of the ADC bystander effect with a cleavable linker.

Comparative Analysis of Linker Technologies

The choice of linker technology is a critical determinant of an ADC's bystander activity. The following table summarizes the key differences between cleavable Val-Cit linkers and non-cleavable linkers.

FeatureVal-Cit-PAB (Cleavable)Thioether (e.g., SMCC) (Non-Cleavable)
Cleavage Mechanism Enzymatic (Cathepsin B in lysosome)Proteolytic degradation of the antibody
Released Payload Unmodified, free drugPayload with linker and amino acid residue
Membrane Permeability High (payload dependent)Low to negligible
Bystander Effect SignificantLimited to none
Plasma Stability Generally high, but can be susceptible to certain esterases in preclinical modelsVery high
Advantages Effective against heterogeneous tumors, increased overall potencyHigh stability, potentially lower off-target toxicity
Disadvantages Potential for premature payload release if linker is unstableReduced efficacy in heterogeneous tumors, lower overall potency

Quantitative Evaluation of the Bystander Effect

The bystander effect can be quantified in vitro to compare the efficacy of different ADCs. One common method is the co-culture assay, where antigen-positive and antigen-negative cells are cultured together.

Table 1: In Vitro Bystander Killing with a Trastuzumab-vc-MMAE ADC

This table demonstrates the bystander effect of a Trastuzumab-vc-MMAE ADC on HER2-negative cells when co-cultured with HER2-positive cells. The killing of bystander cells increases with a higher proportion of antigen-positive cells.

Ratio of Ag+ to Ag- CellsADC Concentration (nM)Viability of Ag+ CellsViability of Ag- (Bystander) Cells
1:9100~80%~20%
1:3100~60%~40%
1:1100~40%~60%
3:1100~20%~80%
9:1100<10%>90%

Table 2: Comparative In Vivo Efficacy in Admixed Tumor Models

This table summarizes in vivo data comparing the efficacy of ADCs with cleavable and non-cleavable linkers in xenograft models with mixed populations of antigen-positive and antigen-negative cells.

ADCLinker TypePayloadTumor ModelEfficacyReference
Brentuximab VedotinVal-CitMMAEAdmixed CD30+ & CD30-Significant tumor growth inhibition
Trastuzumab-vc-seco-DUBAVal-CitDUBAAdmixed HER2+ & HER2-Significant tumor growth inhibition
Trastuzumab Emtansine (T-DM1)Thioether (SMCC)DM1Admixed HER2+ & HER2-Limited bystander killing, less effective than cleavable linker ADCs

Experimental Protocols for Evaluating the Bystander Effect

Detailed and robust experimental protocols are essential for accurately evaluating the bystander effect of ADCs.

In Vitro Co-culture Bystander Assay

This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (e.g., engineered to express a fluorescent protein like GFP for easy identification)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC constructs

  • Fluorescence plate reader, flow cytometer, or high-content imaging system

Protocol:

  • Cell Seeding: Seed a mixture of Ag+ and fluorescently labeled Ag- cells in a 96-well plate at various defined ratios (e.g., 1:1, 1:3, 3:1), keeping the total cell number constant. Include monocultures of Ag+ and Ag- cells as controls.

  • ADC Treatment: After allowing cells to adhere (typically overnight), treat the co-cultures with serial dilutions of the ADC. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.

  • Incubation: Incubate the plates for a period sufficient to allow for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

  • Viability Assessment: Quantify the viability of the Ag- (fluorescently labeled) cells using a fluorescence plate reader, flow cytometry, or high-content imaging.

  • Data Analysis: Calculate the percentage of bystander cell killing by comparing the viability of Ag- cells in the ADC-treated co-culture to the viability of Ag- cells in the untreated co-culture and the ADC-treated Ag- monoculture.

Experimental Workflow for In Vitro Co-culture Assay

Co_culture_Workflow Start Start Seed_cells 1. Seed Ag+ and fluorescent Ag- cells in co-culture Start->Seed_cells Add_ADC 2. Add ADC at various concentrations Seed_cells->Add_ADC Incubate 3. Incubate for 72-120 hours Add_ADC->Incubate Measure_viability 4. Measure viability of fluorescent Ag- cells Incubate->Measure_viability Analyze_data 5. Calculate bystander cell killing Measure_viability->Analyze_data End End Analyze_data->End

Caption: Workflow for an in vitro co-culture bystander effect assay.

In Vivo Admixed Tumor Xenograft Model

This assay evaluates the bystander effect in a more physiologically relevant setting.

Materials:

  • Immunodeficient mice

  • Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines (the Ag- line may express a reporter like luciferase for in vivo imaging)

  • Matrigel or other appropriate extracellular matrix

  • ADC constructs

  • Calipers for tumor measurement

  • In vivo imaging system (e.g., IVIS)

Protocol:

  • Tumor Implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice at a defined ratio (e.g., 1:1).

  • Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer the ADC (and control ADC) intravenously at the desired dose and schedule.

  • Efficacy Evaluation: Monitor tumor volume in all groups throughout the study using calipers. If a luciferase-expressing cell line is used, tumor composition can be monitored via in vivo imaging.

  • Data Analysis: Compare the tumor growth inhibition in the admixed tumor model treated with the ADC to control groups. Significant inhibition of tumor growth indicates an effective in vivo bystander effect.

Comparison of Linker Technologies for Bystander Effect

Linker_Comparison cluster_cleavable Cleavable Linker (Val-Cit) cluster_non_cleavable Non-Cleavable Linker (SMCC) ADC_Internalization ADC Internalization into Ag+ Cell Cleavage Lysosomal Cleavage (Cathepsin B) ADC_Internalization->Cleavage Degradation Lysosomal Degradation of Antibody ADC_Internalization->Degradation Free_Payload Release of Free, Membrane-Permeable Payload Cleavage->Free_Payload Bystander_Killing Significant Bystander Killing Free_Payload->Bystander_Killing Charged_Metabolite Release of Charged, Membrane-Impermeable Payload-Metabolite Degradation->Charged_Metabolite No_Bystander_Killing Limited/No Bystander Killing Charged_Metabolite->No_Bystander_Killing

Caption: Comparison of cleavable vs. non-cleavable ADC linkers.

References

in vivo stability and pharmacokinetic studies of Fmoc-D-Val-D-Cit-PAB ADCs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the In Vivo Stability and Pharmacokinetic Performance of Fmoc-D-Val-D-Cit-PAB ADCs

The in vivo stability and pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) are critical determinants of its therapeutic index, directly influencing both efficacy and toxicity. The linker connecting the antibody to the cytotoxic payload plays a pivotal role in these characteristics. The this compound (Fmoc-valine-citrulline-p-aminobenzylcarbamate) linker is a well-established cathepsin B-cleavable linker system designed for selective payload release within the lysosomal compartment of target cancer cells.[1][] This guide provides a comparative analysis of the in vivo stability and pharmacokinetics of ADCs utilizing this linker system against common alternatives, supported by experimental data and detailed protocols.

A significant challenge associated with the conventional valine-citrulline (Val-Cit) linker is its susceptibility to premature cleavage in the bloodstream, particularly in rodent models, by enzymes such as carboxylesterase 1C (Ces1C) and elastase.[3][4][5] This can lead to off-target toxicity and a reduced therapeutic window. Consequently, various alternative linker technologies have been developed to enhance plasma stability while maintaining efficient intracellular payload release.

Comparative Analysis of Linker Performance

The following tables summarize the in vivo stability and pharmacokinetic parameters of ADCs featuring the Val-Cit-PAB linker and its alternatives.

Table 1: In Vivo Stability of Different ADC Linkers in Plasma

Linker TypeAnimal ModelKey Stability FindingsReference
Val-Cit-PAB MouseUnstable; susceptible to cleavage by carboxylesterase Ces1C, leading to premature payload release.
Cynomolgus MonkeySignificantly more stable than in mouse plasma.
HumanGenerally stable in plasma.
Glu-Val-Cit-PAB (EVCit) MouseHighly stable; introduction of glutamic acid protects the linker from premature cleavage by Ces1C.
Tandem-Cleavage (e.g., Glucuronide-Val-Cit) RatDramatically improved stability and tolerability compared to monocleavage linkers.
Sulfatase-Cleavable MouseHigh plasma stability (over 7 days), in contrast to Val-Cit linkers which were hydrolyzed within 1 hour.
Exo-cleavable Linkers RatSuperior pharmacokinetic performance with enhanced payload retention compared to traditional Val-Cit linkers.
Triglycyl Peptide (CX) MouseExtremely high stability, comparable to non-cleavable linkers.

Table 2: Comparative Pharmacokinetic and Efficacy Data of ADCs

ADC LinkerAnimal ModelEfficacy OutcomeKey Pharmacokinetic FindingsReference
Val-Cit-PAB Mouse (Jeko-1 xenograft)Effective, but can be outperformed by more stable linkers at equivalent doses.Prone to premature payload release, impacting exposure.
Tandem-Cleavage (P1' modified) Mouse (Jeko-1 xenograft)Superior efficacy compared to other tandem-cleavage linker positions.Enhanced stability leads to better tumor exposure.
Tandem-Cleavage vs. Vedotin (Val-Cit) Mouse (Granta 519 xenograft)Equal or better efficacy with complete responses in a higher percentage of mice.Improved tolerability with no evidence of myelosuppression at equivalent payload doses.
Exo-cleavable Linkers Mouse (NCI-N87 xenograft)Higher in vivo efficacy than the clinical ADC Kadcyla.Reduced premature payload release and allows for higher drug-to-antibody ratios.
cBu-Cit-PAB MouseGreater tumor suppression compared to Val-Cit linker-containing ADCs at the same dose.Designed for more selective cleavage by cathepsin B.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms and protocols involved in ADC research are crucial for understanding the complex relationships between linker chemistry, stability, and efficacy.

Mechanism of Val-Cit-PAB Linker Cleavage cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC_circ ADC with Val-Cit-PAB Linker (Stable) Internalization ADC Internalization (Endocytosis) ADC_circ->Internalization Binding to Tumor Antigen Lysosome Lysosome (Acidic pH, High Cathepsin B) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Bond Lysosome->Cleavage Self_immolation PAB Self-Immolation Cleavage->Self_immolation Payload_release Payload Release Self_immolation->Payload_release Cytotoxicity Cell Death Payload_release->Cytotoxicity

Caption: Intracellular activation of a Val-Cit-PAB linked ADC.

Experimental Workflow for In Vivo ADC Pharmacokinetic Study Tumor_implantation Tumor Cell Implantation in Mice Tumor_growth Tumor Growth to Predetermined Size Tumor_implantation->Tumor_growth Randomization Randomization into Treatment Groups Tumor_growth->Randomization ADC_admin ADC Administration (e.g., Intravenous) Randomization->ADC_admin Blood_collection Serial Blood Collection (Predetermined Timepoints) ADC_admin->Blood_collection Tissue_harvesting Tumor & Organ Harvesting (Terminal Timepoints) ADC_admin->Tissue_harvesting Plasma_processing Plasma Processing and Storage Blood_collection->Plasma_processing Sample_analysis Sample Analysis (ELISA, LC-MS/MS) Plasma_processing->Sample_analysis Tissue_harvesting->Sample_analysis PK_analysis Pharmacokinetic Analysis (Half-life, Clearance, etc.) Sample_analysis->PK_analysis

Caption: General workflow for ADC pharmacokinetic studies in mice.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of in vivo stability and pharmacokinetic studies.

Murine Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of an ADC in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., athymic nude or SCID mice with xenografts).

  • Antibody-Drug Conjugate.

  • Sterile vehicle for ADC formulation (e.g., PBS).

  • Anesthetic (e.g., isoflurane).

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).

  • Surgical tools for tissue harvesting.

Procedure:

  • Animal Acclimatization and Tumor Implantation: Acclimatize mice for at least one week. Implant tumor cells subcutaneously and monitor tumor growth until a predetermined size (e.g., 100-200 mm³) is reached.

  • Randomization and Dosing: Randomize mice into treatment groups. Administer a single intravenous (IV) dose of the ADC via the tail vein.

  • Serial Blood Collection: Collect blood samples (approximately 20-50 µL) at specified time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) from the saphenous or submandibular vein into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Harvesting (Terminal Timepoints): At the final time point, euthanize the mice and collect the tumor and other relevant organs. Snap-freeze tissues in liquid nitrogen and store at -80°C.

Analytical Methods for Pharmacokinetic Samples

Total Antibody Quantification (ELISA):

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the total antibody concentration (both conjugated and unconjugated).

  • Procedure:

    • Coat a microplate with a capture antibody (e.g., anti-human IgG).

    • Add plasma samples and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG).

    • Add a substrate that produces a colorimetric signal.

    • Measure the absorbance and calculate the concentration based on a standard curve.

Free Payload Quantification (LC-MS/MS):

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying the concentration of the unconjugated (free) cytotoxic payload.

  • Procedure:

    • Sample Preparation: Extract the free payload from plasma or tissue homogenates using protein precipitation or solid-phase extraction.

    • Chromatographic Separation: Inject the extracted sample into an HPLC system to separate the payload from other components.

    • Mass Spectrometric Detection: Ionize the eluting payload and detect it using a mass spectrometer. Quantify based on the signal intensity relative to a known internal standard.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of Fmoc-D-Val-D-Cit-PAB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of a Widely Used ADC Linker and its Alternatives

The promise of antibody-drug conjugates (ADCs) lies in their ability to selectively deliver potent cytotoxic payloads to cancer cells, thereby maximizing efficacy while minimizing systemic toxicity. Central to this targeted approach is the linker that connects the antibody to the drug. The Fmoc-D-Val-D-Cit-PAB (Fmoc-valine-citrulline-p-aminobenzylcarbamate) linker system, a protease-cleavable linker, has been a cornerstone in ADC development. However, concerns regarding its cross-reactivity and off-target effects, which can lead to premature payload release and healthy tissue damage, have spurred the development of alternative linker technologies. This guide provides a comprehensive comparison of the this compound linker system with its alternatives, supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their ADC design.

The Double-Edged Sword: Understanding Val-Cit Linker Cleavage

The Val-Cit dipeptide sequence is designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing the cytotoxic payload. The use of D-amino acids (D-Val, D-Cit) in the linker is intended to enhance stability against degradation by other proteases in systemic circulation.

However, the specificity of this cleavage is not absolute. Off-target cleavage by other proteases, notably neutrophil elastase and carboxylesterase 1C (in mice), can lead to premature drug release in the bloodstream.[2][3] This off-target activity is a significant contributor to the toxicities observed with some Val-Cit-containing ADCs, such as neutropenia and thrombocytopenia.[1] Furthermore, research has shown that other cathepsins, like cathepsin S, L, and F, can also cleave the Val-Cit linker, indicating a broader protease susceptibility than initially thought.[4]

cluster_circulation Systemic Circulation (Off-Target Environment) cluster_tumor Tumor Microenvironment (Target Environment) ADC_circ ADC with This compound Linker NeutrophilElastase Neutrophil Elastase ADC_circ->NeutrophilElastase Cleavage Carboxylesterase Carboxylesterase 1C (in mice) ADC_circ->Carboxylesterase Cleavage FreePayload_circ Prematurely Released Payload (e.g., MMAE) NeutrophilElastase->FreePayload_circ Release Carboxylesterase->FreePayload_circ Release HealthyCells Healthy Cells FreePayload_circ->HealthyCells Uptake Toxicity Off-Target Toxicity (e.g., Neutropenia) HealthyCells->Toxicity ADC_tumor Internalized ADC Lysosome Lysosome ADC_tumor->Lysosome Trafficking FreePayload_tumor Released Payload ADC_tumor->FreePayload_tumor Release CathepsinB Cathepsin B Lysosome->CathepsinB Contains CathepsinB->ADC_tumor Cleavage of Val-Cit Linker CancerCell Cancer Cell FreePayload_tumor->CancerCell Induces Apoptosis Apoptosis CancerCell->Apoptosis

Figure 1. Intended vs. Off-Target Cleavage of Val-Cit Linkers.

Comparative Performance of Linker Technologies

To address the limitations of the Val-Cit linker, several alternative strategies have been developed. This section compares the this compound linker with key alternatives, summarizing their performance based on preclinical and clinical data.

Quantitative Data Summary
Linker TypeKey FeaturesPlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)In Vivo Maximum Tolerated Dose (MTD)Key References
Val-Cit-PAB Cathepsin B cleavable; widely used.Stable in human plasma (>100 hours) but unstable in mouse plasma (~2.3 hours).Potent (payload-dependent, e.g., MMAE ADCs in nM range).Payload and antibody dependent.
Val-Ala-PAB Also cathepsin B cleavable; less hydrophobic than Val-Cit.Similar to Val-Cit; stable in human plasma but unstable in mouse plasma.Potent, comparable to Val-Cit ADCs.Can be higher than Val-Cit ADCs due to reduced aggregation.
Glu-Val-Cit-PAB Addition of glutamic acid enhances stability.Significantly improved stability in mouse plasma (t½ ≈ 19.1 hours for a probe).Potent, with subnanomolar IC50 values.Higher than Val-Cit ADCs in mouse models due to improved stability.
cBu-Cit-PAB Cyclobutane-1,1-dicarboxamide structure; more selective for Cathepsin B.Not explicitly quantified, but designed for improved stability.Potent, comparable to Val-Cit ADCs.Not explicitly quantified, but expected to have an improved therapeutic index.
Legumain-Cleavable (e.g., Asn-containing) Cleaved by legumain, another lysosomal protease.Stable in mouse plasma.Potent, with IC50 values comparable to Val-Cit ADCs.Efficacy in xenograft models is comparable or better than Val-Cit ADCs.
Dual-Enzyme Cleavable (e.g., 3-O-sulfo-β-galactose) Requires two sequential enzymatic cleavages for payload release.Highly stable due to the dual-cleavage requirement.Highly potent and selective.Expected to have a wider therapeutic window due to enhanced specificity.Not explicitly quantified.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of ADC performance. Below are methodologies for key assays cited in this guide.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • ADC, unconjugated antibody, and free payload stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a duration relevant to the payload's mechanism of action (typically 72-120 hours).

  • Reagent Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization buffer and incubate until formazan crystals are dissolved.

    • XTT: Add the XTT reagent mixture (containing the electron coupling reagent) to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vitro Plasma Stability Assay (LC-MS)

Objective: To assess the stability of the ADC and quantify premature payload release in plasma from different species.

Materials:

  • ADC of interest

  • Human and mouse plasma

  • Phosphate-buffered saline (PBS)

  • Acetonitrile

  • Protein A or G magnetic beads (for immunocapture)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation:

    • Immunocapture (for DAR analysis): Capture the ADC from the plasma aliquots using protein A or G beads. Wash the beads to remove unbound plasma proteins. Elute the ADC for LC-MS analysis.

    • Protein Precipitation (for free payload analysis): Add acetonitrile to the plasma aliquots to precipitate proteins. Centrifuge to pellet the proteins and collect the supernatant for LC-MS analysis.

  • LC-MS Analysis: Analyze the samples to quantify the intact ADC, different drug-to-antibody ratio (DAR) species, and the amount of free payload.

  • Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of payload released over time. Determine the half-life (t½) of the ADC in plasma.

Protocol 3: Off-Target Protease Cleavage Assay (Neutrophil Elastase)

Objective: To evaluate the susceptibility of the ADC linker to cleavage by human neutrophil elastase.

Materials:

  • ADC of interest

  • Human neutrophil elastase (NE)

  • Reaction buffer (e.g., 150 mM NaCl, 10 mM CaCl₂, 0.05% BSA)

  • Acetonitrile

  • HPLC-MS system

Procedure:

  • Reaction Setup: Add the ADC to the reaction buffer to a final concentration of 5 µM.

  • Enzyme Addition: Initiate the reaction by adding different concentrations of human NE (e.g., 0, 20, 40, 60 nM).

  • Incubation: Incubate the reaction vials for 1 hour at 37°C.

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of acetonitrile to precipitate the proteins.

  • HPLC-MS Analysis: Analyze the samples to determine the concentration of the intact ADC and the released payload or linker-payload fragment.

Visualizing the Pathways of ADC Action and Off-Target Effects

Understanding the complex biological pathways involved in ADC efficacy and toxicity is crucial. The following diagrams, generated using Graphviz, illustrate these processes.

cluster_target_cell Target Antigen-Positive Cancer Cell cluster_bystander_cell Neighboring Antigen-Negative Cancer Cell ADC ADC Receptor Target Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release (Cathepsin Cleavage) Lysosome->Payload_Release Payload Free Payload (e.g., MMAE) Payload_Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Payload_diffused Diffused Payload Payload->Payload_diffused Diffusion (if membrane permeable) Bystander_Cell Antigen-Negative Cell Bystander_Apoptosis Bystander Killing (Apoptosis) Bystander_Cell->Bystander_Apoptosis Payload_diffused->Bystander_Cell Uptake

Figure 2. ADC Mechanism of Action and Bystander Effect.

cluster_on_target_off_tumor On-Target, Off-Tumor Toxicity cluster_off_target_on_tumor Off-Target, On-Tumor Toxicity cluster_off_target_off_tumor Off-Target, Off-Tumor Toxicity ADC ADC in Circulation Healthy_Tissue_Antigen Healthy Tissue with Target Antigen ADC->Healthy_Tissue_Antigen Binds to Target Antigen Tumor_Microenvironment Tumor Microenvironment ADC->Tumor_Microenvironment Premature_Release Premature Payload Release (e.g., by Neutrophil Elastase) ADC->Premature_Release Healthy_Cell_Damage Healthy Cell Damage Healthy_Tissue_Antigen->Healthy_Cell_Damage Non_Target_Cell Non-Target Cell in Tumor Tumor_Microenvironment->Non_Target_Cell Non-specific uptake Bystander_Toxicity Bystander Toxicity to Non-Target Cells Non_Target_Cell->Bystander_Toxicity Free_Payload Free Payload in Circulation Premature_Release->Free_Payload Systemic_Toxicity Systemic Toxicity Free_Payload->Systemic_Toxicity

Figure 3. Pathways of ADC Off-Target Toxicity.

Conclusion and Future Directions

The this compound linker has been instrumental in the advancement of ADC technology. However, its susceptibility to off-target cleavage highlights the need for continued innovation in linker design. The development of next-generation linkers with enhanced stability and more specific cleavage mechanisms, such as the Glu-Val-Cit, cBu-Cit, and dual-enzyme cleavable systems, offers promising avenues to improve the therapeutic index of ADCs. For researchers and drug developers, a thorough understanding of the interplay between the linker, payload, antibody, and the biological environment is paramount. The careful selection of linker technology, guided by robust preclinical evaluation using the methodologies outlined in this guide, will be critical in designing safer and more effective antibody-drug conjugates for the treatment of cancer.

References

Benchmarking Fmoc-D-Val-D-Cit-PAB: A Comparative Guide to Dipeptide Linkers in Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic index and overall success of an antibody-drug conjugate (ADC). Among the diverse array of linker technologies, dipeptide linkers cleavable by lysosomal proteases have emerged as a mainstay in ADC design. This guide provides a comprehensive benchmark of the Fmoc-D-Val-D-Cit-PAB linker against other commonly employed dipeptide linkers. The following sections present a detailed comparison of their performance, supported by experimental data, to inform rational drug design and development.

Mechanism of Action: Cathepsin B-Mediated Payload Release

Cathepsin B-cleavable dipeptide linkers, such as the prevalent L-valine-L-citrulline (Val-Cit) and the D-amino acid-containing D-valine-D-citrulline (D-Val-D-Cit), are engineered for stability in systemic circulation and selective cleavage within the lysosomal compartment of target cells. Upon internalization of the ADC, the acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome facilitate the enzymatic hydrolysis of the dipeptide linker. This cleavage event initiates a self-immolative cascade through the p-aminobenzyl (PAB) spacer, leading to the release of the unmodified cytotoxic payload.

Comparative Performance of Dipeptide Linkers

The choice of dipeptide linker significantly influences key ADC attributes, including stability, cleavage efficiency, and hydrophobicity. The following table summarizes quantitative data from various studies to facilitate a direct comparison between this compound and other dipeptide linkers. It is important to note that direct head-to-head comparisons of the D-amino acid linker with its L-counterparts under identical conditions are limited in publicly available literature. The data presented for the D-Val-D-Cit linker is based on the known impact of D-amino acid substitutions on peptide stability.

Linker Key Features Cathepsin B Cleavage Efficiency (Relative Rate/Kinetics) Plasma Stability (Half-life) In Vitro Cytotoxicity (IC50) Key Highlights & Considerations
This compound D-amino acid configurationPotentially lower than L-Val-L-Cit due to stereochemical hindrance of enzyme binding.Expected to be significantly higher than L-Val-L-Cit due to resistance to plasma proteases.[1][2]Potentially higher (less potent) than L-Val-L-Cit if cleavage is the rate-limiting step.[3]Enhanced plasma stability is a major advantage, potentially leading to a wider therapeutic window. Reduced immunogenicity may also be a benefit.
Fmoc-L-Val-L-Cit-PAB Widely used benchmark cleavable linker.High cleavage efficiency by Cathepsin B.[4]Stable in human plasma but shows instability in rodent plasma due to cleavage by carboxylesterase 1C.[5]Highly potent, with IC50 values typically in the low nanomolar to picomolar range, depending on the payload and target.The industry standard for cathepsin-cleavable linkers, but preclinical evaluation in rodents can be challenging.
Fmoc-L-Val-L-Ala-PAB Alternative to Val-Cit with different physicochemical properties.Cleaved by Cathepsin B at approximately half the rate of Val-Cit.Generally more stable in mouse plasma compared to Val-Cit.Potency is comparable to Val-Cit, though the slower cleavage rate may influence kinetics.Exhibits lower hydrophobicity than Val-Cit, which can reduce ADC aggregation and allow for higher drug-to-antibody ratios (DARs).
Fmoc-L-Phe-L-Lys-PAB Alternative dipeptide sequence.Rapidly cleaved by isolated Cathepsin B, but rates are similar to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.Demonstrates good stability in human plasma.Can be highly potent, with efficacy dependent on the specific ADC context.The rapid cleavage by purified enzyme may not directly translate to the complex lysosomal environment.
Fmoc-L-Glu-L-Val-L-Cit-PAB Tripeptide linker designed for improved stability.Responsive to enzymatic drug release.Offers increased stability in mouse plasma compared to the Val-Cit dipeptide.Maintains potent cytotoxic activity.Addresses the challenge of Val-Cit instability in preclinical mouse models, facilitating more reliable in vivo studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of linker performance. Below are generalized protocols for key benchmarking experiments.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the susceptibility and rate of linker cleavage by purified Cathepsin B.

Materials:

  • ADC conjugated with the dipeptide linker of interest.

  • Recombinant human Cathepsin B.

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.

  • Quench Solution: Acetonitrile containing an internal standard.

  • 96-well microplate.

  • Incubator.

  • LC-MS/MS system.

Procedure:

  • Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).

  • Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.

  • In a 96-well plate, add the ADC solution to the assay buffer.

  • Initiate the reaction by adding the Cathepsin B solution to the wells.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.

  • Calculate the cleavage rate and half-life of the linker.

Plasma Stability Assay

Objective: To assess the stability of the ADC linker in a biological matrix.

Materials:

  • ADC of interest.

  • Human and mouse plasma.

  • Incubator.

  • Analytical system for ADC quantification (e.g., ELISA, LC-MS/MS).

Procedure:

  • Incubate the ADC at a defined concentration in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Store the collected aliquots at -80°C until analysis.

  • Analyze the samples to determine the concentration of the intact ADC. This can be achieved using a sandwich ELISA that detects both the antibody and the drug, or by LC-MS/MS to measure the drug-to-antibody ratio (DAR).

  • Plot the percentage of intact ADC over time to determine the stability and half-life of the linker in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of the ADC on target cancer cells.

Materials:

  • Target antigen-positive cancer cell line.

  • Antigen-negative control cell line.

  • Complete cell culture medium.

  • ADC of interest.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., SDS-HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism of Action

The cytotoxic payloads released from dipeptide linkers often target fundamental cellular processes. A common class of payloads includes microtubule inhibitors, which disrupt the dynamics of tubulin polymerization, a critical process for cell division.

Tubulin_Polymerization_Pathway Tubulin Polymerization and Depolymerization Cycle cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly cluster_payload Payload Intervention tubulin_dimer αβ-Tubulin Dimers (GTP-bound) protofilament Protofilament Formation tubulin_dimer->protofilament Polymerization microtubule Microtubule Elongation protofilament->microtubule gtp_hydrolysis GTP Hydrolysis microtubule->gtp_hydrolysis Dynamic Instability catastrophe Catastrophe (Rapid Depolymerization) gtp_hydrolysis->catastrophe released_dimers αβ-Tubulin Dimers (GDP-bound) catastrophe->released_dimers payload Released Cytotoxic Payload (e.g., Auristatin, Maytansinoid) payload->tubulin_dimer Inhibits Polymerization payload->microtubule Promotes Depolymerization or Inhibits Assembly

Caption: The dynamic cycle of microtubule assembly and disassembly, and its inhibition by cytotoxic payloads.

ADC_Cleavage_Workflow Experimental Workflow for ADC Linker Cleavage Analysis cluster_incubation Incubation cluster_analysis Analysis adc_sample ADC Sample incubation Incubate at 37°C (Time Course) adc_sample->incubation enzyme Cathepsin B (or Plasma) enzyme->incubation quenching Quench Reaction incubation->quenching Aliquots at Time Points extraction Sample Preparation (e.g., Protein Precipitation) quenching->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Quantify Intact ADC & Released Payload) lcms->data_analysis

Caption: A generalized workflow for the in vitro analysis of ADC linker cleavage.

References

Val-Cit Linkers in Action: A Comparative Guide to Successful Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) linker has emerged as a cornerstone in the design of effective and safe antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment, allows for the targeted release of potent cytotoxic payloads within cancer cells. This targeted delivery mechanism enhances the therapeutic window by maximizing anti-tumor activity while minimizing systemic toxicity.[1][2]

This guide provides a comparative analysis of four commercially successful ADCs that utilize the Val-Cit linker technology: Adcetris® (Brentuximab vedotin), Polivy® (Polatuzumab vedotin), Padcev® (Enfortumab vedotin), and Tivdak™ (Tisotumab vedotin). All four ADCs employ the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), as their cytotoxic payload.

Mechanism of Action: A Shared Pathway to Cell Death

The fundamental mechanism of action for these Val-Cit-MMAE ADCs is a multi-step process that begins with the specific binding of the monoclonal antibody component to its target antigen on the cancer cell surface. This binding event triggers the internalization of the ADC-antigen complex, which is then trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by proteases, releasing the MMAE payload. The freed MMAE can then bind to tubulin, disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptotic cell death.[3][4][5]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Drug Conjugate) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Val-Cit Linker Cleavage (Cathepsin B) Microtubule_Disruption Microtubule Disruption MMAE->Microtubule_Disruption 5. Tubulin Binding Apoptosis Apoptosis Microtubule_Disruption->Apoptosis 6. Cell Cycle Arrest & Cell Death MTT_Assay_Workflow Cell_Seeding 1. Seed Cancer Cells (Antigen-Positive & Antigen-Negative) in 96-well plates ADC_Treatment 2. Treat cells with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation 3. Incubate for a defined period (e.g., 72-96h) ADC_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation in viable cells MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at ~570nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 values Absorbance_Reading->IC50_Calculation Bystander_Effect_Workflow cluster_coculture Co-Culture Assay cluster_conditioned_medium Conditioned Medium Transfer Assay Co_Seed 1a. Co-seed Antigen-Positive (Ag+) and Antigen-Negative (Ag-) cells Co_Treat 2a. Treat with ADC Co_Seed->Co_Treat Co_Analyze 3a. Analyze viability of Ag- cells (e.g., via fluorescence) Co_Treat->Co_Analyze CM_Treat 1b. Treat Ag+ cells with ADC CM_Collect 2b. Collect conditioned medium CM_Treat->CM_Collect CM_Transfer 3b. Transfer conditioned medium to Ag- cells CM_Collect->CM_Transfer CM_Analyze 4b. Analyze viability of Ag- cells CM_Transfer->CM_Analyze

References

Evaluating the Therapeutic Index of Fmoc-D-Val-D-Cit-PAB Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting the antibody to the payload is a critical component influencing the ADC's efficacy and safety profile. The Fmoc-D-Val-D-Cit-PAB linker, a cathepsin B-cleavable dipeptide linker, has been widely utilized in ADC development. This guide provides an objective comparison of the therapeutic index of ADCs incorporating the this compound linker with alternative linker technologies, supported by experimental data and detailed methodologies.

Executive Summary

The this compound linker enables targeted payload release within cancer cells, enhancing the therapeutic window compared to traditional chemotherapy. However, challenges such as premature cleavage and off-target toxicities have spurred the development of next-generation linkers. This guide evaluates the performance of this compound ADCs against two promising alternatives: a tripeptide linker (EGCit) and an "exolinker" technology. While direct head-to-head comparisons of the therapeutic index across all platforms are limited, available data suggests that these newer linkers can offer improved stability and a wider therapeutic window.

Quantitative Performance Comparison

The following tables summarize key in vitro and in vivo performance data for ADCs utilizing the Val-Cit linker and its alternatives. It is important to note that these data are compiled from different studies and direct cross-study comparisons should be made with caution.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs

Linker TypePayloadTarget Cell LineIC50 (pmol/L)Reference
Val-CitMMAEHER2+ Cell Line14.3[1]
EGCitMMAEKPL-4 (HER2+)Lower than Val-Cit[2]
β-galactosidase-cleavableMMAESKBR3 (HER2+)8.8[1]
DisulfidePBDNon-Hodgkin Lymphoma ModelSimilar to Val-Cit[1]

Table 2: In Vivo Performance and Therapeutic Index

Linker TypePayloadXenograft ModelMTD (mg/kg)MED (mg/kg)Therapeutic Index (MTD/MED)Reference
Val-CitPBDNon-Hodgkin Lymphoma2.5Not ReportedNot Reported[1]
DisulfidePBDNon-Hodgkin Lymphoma10Not Reported>4x Val-Cit
EGCitMMAEMultiple Xenografts>80 (in healthy mice)Not ReportedPotentially wider than Val-Cit
ExolinkerMMAEHER2-positive NCI-N87Not ReportedEffective at 2.5Not Reported

Mechanism of Action and Signaling Pathway

The cytotoxic payload, monomethyl auristatin E (MMAE), commonly used with these linkers, exerts its anti-cancer effect by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

MMAE_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Drug Conjugate) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization & Lysosomal Trafficking Antigen->Internalization Endocytosis Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage MMAE_release MMAE Release Cleavage->MMAE_release Tubulin Tubulin Dimers MMAE_release->Tubulin Inhibition of Polymerization Microtubule Microtubule Assembly MMAE_release->Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of a Val-Cit-MMAE ADC.

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the accurate evaluation and comparison of different ADC technologies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3, BT-474)

  • Appropriate cell culture medium (e.g., McCoy's 5A, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • ADC constructs (this compound-payload and alternatives)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture target cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • ADC Treatment: a. Prepare serial dilutions of the ADC constructs in culture medium. A typical concentration range would be from 0.01 to 1000 ng/mL. b. Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the respective wells. Include untreated cells as a control. c. Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study

This protocol describes a dose-escalation study in mice to determine the MTD of an ADC.

Materials:

  • Healthy, female athymic nude or BALB/c mice (6-8 weeks old)

  • ADC constructs

  • Sterile vehicle solution (e.g., PBS)

  • Animal balance

  • Calipers (for tumor measurement if applicable in efficacy studies)

  • Appropriate animal housing and care facilities

Procedure:

  • Animal Acclimatization: a. Acclimatize mice to the facility for at least one week before the start of the study.

  • Dose Escalation: a. Divide the mice into cohorts of 3-5 animals. b. Start with a low dose of the ADC, determined from in vitro data or literature. c. Administer the ADC intravenously (IV) via the tail vein. d. Observe the mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture. e. Increase the dose in subsequent cohorts by a predetermined factor (e.g., 1.5-2x) until signs of dose-limiting toxicity (DLT) are observed. DLTs are typically defined as a certain percentage of body weight loss (e.g., >15-20%) or severe clinical signs. f. The MTD is defined as the highest dose that does not cause DLTs.

  • Data Collection and Analysis: a. Record body weights and clinical scores for each mouse at regular intervals (e.g., daily for the first week, then 2-3 times per week). b. At the end of the study, perform necropsy and collect tissues for histopathological analysis to assess for any organ-specific toxicities.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol details the evaluation of the anti-tumor efficacy of an ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line (e.g., NCI-N87, KPL-4)

  • Matrigel (optional)

  • ADC constructs at the appropriate dose (typically at or below the MTD)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: a. Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to improve tumor take rate). b. Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth and Grouping: a. Monitor the mice for tumor growth. b. When the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 5-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • ADC Administration: a. Administer the ADC constructs and vehicle control intravenously at the predetermined dose and schedule.

  • Efficacy Evaluation: a. Measure tumor volumes and body weights 2-3 times per week. b. Monitor the mice for any signs of toxicity. c. The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. c. The Minimum Effective Dose (MED) is the lowest dose that produces a significant anti-tumor effect.

Experimental Workflows

The following diagrams illustrate the workflows for key experiments in evaluating ADC performance.

Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation adc_treatment Treat with Serial Dilutions of ADC overnight_incubation->adc_treatment incubation_72_96h Incubate for 72-96 hours adc_treatment->incubation_72_96h mtt_addition Add MTT Reagent incubation_72_96h->mtt_addition incubation_2_4h Incubate for 2-4 hours mtt_addition->incubation_2_4h solubilization Add Solubilization Solution incubation_2_4h->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: In Vitro Cytotoxicity Assay Workflow.

MTD_Study_Workflow start Start acclimatize Acclimatize Mice start->acclimatize dose_cohort1 Administer Low Dose to Cohort 1 acclimatize->dose_cohort1 observe_toxicity1 Observe for Dose-Limiting Toxicity (DLT) dose_cohort1->observe_toxicity1 dlt_check1 DLT Observed? observe_toxicity1->dlt_check1 dose_cohort2 Increase Dose for Cohort 2 dlt_check1->dose_cohort2 No determine_mtd Determine MTD dlt_check1->determine_mtd Yes observe_toxicity2 Observe for DLT dose_cohort2->observe_toxicity2 dlt_check2 DLT Observed? observe_toxicity2->dlt_check2 dlt_check2->dose_cohort2 No (Continue Escalation) dlt_check2->determine_mtd Yes end End determine_mtd->end

Caption: In Vivo MTD Study Workflow.

Conclusion and Future Perspectives

The this compound linker has been a cornerstone in the development of ADCs, enabling the successful delivery of potent cytotoxic agents to tumor cells. However, the quest for an even wider therapeutic window continues to drive innovation in linker technology. Emerging platforms such as tripeptide linkers and exolinkers demonstrate the potential to overcome some of the limitations of the Val-Cit linker by offering enhanced stability and, consequently, a more favorable safety profile.

For researchers and drug developers, the selection of a linker should be guided by a comprehensive evaluation of its stability, cleavage kinetics, and the physicochemical properties of the resulting ADC. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the design and development of next-generation ADCs with an improved therapeutic index. As our understanding of the intricate interplay between the antibody, linker, and payload deepens, we can anticipate the development of even more effective and safer targeted cancer therapies.

References

A Comparative Guide to the Long-Term Stability and Storage of Fmoc-D-Val-D-Cit-PAB Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the field of antibody-drug conjugates (ADCs), the stability of the linker-payload system is a cornerstone of therapeutic efficacy and safety. The Fmoc-D-Val-D-Cit-PAB (Fmoc-valine-citrulline-p-aminobenzyl carbamate) moiety is a critical component in many ADC constructs, serving as a protease-cleavable linker designed for controlled drug release. This guide provides an objective comparison of the stability and storage of this compound conjugates against other common ADC linker technologies, supported by experimental data and detailed methodologies.

Understanding Linker Stability in ADCs

The ideal ADC linker must strike a delicate balance: it needs to be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, while also being efficiently cleaved to release the drug within the target tumor cells.[1] Linkers are broadly categorized as cleavable and non-cleavable, with the Val-Cit motif being a prime example of a protease-cleavable linker.[2] The stability of these linkers is influenced by several factors, including their chemical structure, the site of conjugation on the antibody, and the hydrophobicity of the overall conjugate.[3]

Long-Term Storage and Stability of this compound

Proper storage is crucial to maintain the integrity of this compound conjugates and prevent degradation. While specific long-term stability data for the this compound conjugate is not extensively published in a quantitative format, general guidelines for peptides and Fmoc-protected amino acids provide a strong foundation for storage recommendations.

Key Storage Recommendations:

  • Lyophilized Form: For long-term storage, lyophilized this compound conjugates should be stored at -20°C or -80°C.[4][5] Storing the powder under an inert gas like nitrogen can further enhance stability. When stored as a powder at -20°C, the compound is expected to be stable for at least three years.

  • In Solution: Storing peptide conjugates in solution is generally not recommended for long periods. If necessary, solutions should be prepared in a suitable solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C for up to one year, or at -20°C for up to one month.

Potential Degradation Pathways:

Under suboptimal storage conditions, this compound conjugates can undergo degradation through several pathways:

  • Hydrolysis: The amide bonds within the dipeptide linker or the carbamate linkage can be susceptible to hydrolysis, especially in solution.

  • Fmoc Group Instability: The Fmoc protecting group can be sensitive to basic conditions.

  • Oxidation: While not as prevalent in this specific structure, amino acid residues can be prone to oxidation if not stored properly.

Comparative Plasma Stability of ADC Linkers

The stability of an ADC linker in plasma is a critical determinant of its in vivo performance. The Val-Cit linker has demonstrated superior plasma stability compared to some other cleavable linkers, such as hydrazones. However, its stability can be species-dependent, showing some lability in mouse plasma due to the activity of carboxylesterases.

Linker TypeLinker ExamplePlasma SourceStability Metric (Half-life, t½)Reference(s)
Peptide (Dipeptide) Val-Cit-PABC Human ~230 days
Val-Cit-PABC Mouse ~80 hours
Phe-Lys-PABCHuman~30 days
Hydrazone Phenylketone-derivedHuman and Mouse~2 days
Sulfatase-cleavable Aryl sulfateMouse>7 days
Non-cleavable Thioether (e.g., SMCC)-Generally highly stable

Note: The stability data presented is for comparative purposes. Direct head-to-head comparisons can be challenging due to variations in experimental conditions across different studies.

Experimental Protocols

Accurate assessment of the stability of this compound conjugates relies on robust and well-defined experimental protocols.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC conjugate in plasma by measuring the amount of intact conjugate or released payload over time.

Materials:

  • This compound conjugated ADC

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS)

  • Analytical instruments (LC-MS, HPLC, or ELISA)

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Thaw plasma at 37°C.

  • Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).

  • Incubate the mixture at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC and/or released payload.

    • LC-MS: Determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates linker cleavage.

    • HPLC: Quantify the concentration of the released free payload.

    • ELISA: Use a sandwich ELISA to detect and quantify the intact ADC.

  • Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the conjugate in plasma.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To evaluate the susceptibility of the Val-Cit linker to cleavage by the lysosomal protease Cathepsin B.

Materials:

  • This compound conjugated ADC

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)

  • Quench Solution (e.g., Acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC.

  • Prepare the Cathepsin B enzyme solution in the assay buffer.

  • In a 96-well plate, add the ADC solution to the assay buffer.

  • Initiate the reaction by adding the Cathepsin B solution.

  • Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • At each time point, stop the reaction by adding the quench solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.

  • Calculate the cleavage rate and half-life of the linker in the presence of Cathepsin B.

Mandatory Visualizations

To further elucidate the processes involved in the stability and mechanism of action of this compound conjugates, the following diagrams are provided.

G cluster_storage Long-Term Storage cluster_stability In Vitro Stability Assessment Lyophilized Lyophilized Conjugate Storage_Conditions Storage Conditions (-20°C or -80°C, Inert Gas) Lyophilized->Storage_Conditions Optimal Degradation Degradation Products (Hydrolysis, etc.) Lyophilized->Degradation Improper Storage Solution Conjugate in Solution Solution->Storage_Conditions Short-term Solution->Degradation Instability Storage_Conditions->Lyophilized Stable ADC This compound ADC Plasma_Assay Plasma Stability Assay (37°C in Plasma) ADC->Plasma_Assay Cathepsin_Assay Cathepsin B Cleavage Assay (pH 5.0, 37°C) ADC->Cathepsin_Assay Stable_ADC Intact ADC Plasma_Assay->Stable_ADC High Stability Released_Payload Released Payload Plasma_Assay->Released_Payload Low premature release Cathepsin_Assay->Released_Payload Efficient Cleavage

Caption: Logical workflow for storage and stability assessment.

ADC_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (this compound Linker) Receptor Tumor Antigen (Cell Surface Receptor) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH, High Cathepsin B) Endosome->Lysosome Trafficking Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis Cytotoxic Effect

Caption: Intracellular trafficking and payload release pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-D-Val-D-Cit-PAB: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-D-Val-D-Cit-PAB, a cleavable linker utilized in the synthesis of antibody-drug conjugates (ADCs). Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

I. Understanding the Hazard Profile

Before initiating any disposal procedure, it is imperative to understand the potential hazards associated with this compound. While a specific, comprehensive hazard profile for this compound is not extensively documented, an analysis of its constituent parts and available Safety Data Sheets (SDS) for similar compounds indicates the following potential hazards:

  • Skin and Eye Irritation: Similar to many peptide-based reagents and compounds containing the p-aminobenzyl alcohol (PAB) moiety, this compound may cause skin and eye irritation upon direct contact.

  • Respiratory Tract Irritation: Inhalation of the powdered form of the compound can lead to respiratory irritation.

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile may not be known. Therefore, it is prudent to handle it with a high degree of caution.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling and disposing of this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves. Dispose of contaminated gloves immediately after use.
Body Protection A standard laboratory coat. For larger quantities or in case of a spill, a chemically resistant apron is advised.
Respiratory For handling fine powders, a NIOSH-approved N95 or higher-rated respirator should be used.
III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of unused or residual this compound and contaminated materials. This process is designed to be conducted within a certified chemical fume hood.

A. Waste Segregation: The Critical First Step

Proper waste segregation is fundamental to safe and compliant chemical disposal. Never mix different waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: This includes unused or expired this compound powder, contaminated weighing paper, pipette tips, and gloves.

  • Liquid Waste: This category includes any solutions containing this compound, such as residual reaction mixtures or contaminated solvents.

B. Solid Waste Disposal Procedure

  • Containerization: Place all solid waste into a designated, clearly labeled hazardous waste container. The container should be a robust, sealable plastic bag or a wide-mouthed screw-top bottle.

  • Labeling: The waste container must be labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials.

C. Liquid Waste Disposal Procedure

  • Containerization: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the chemical name(s) of the contents (including solvents), approximate concentrations, and the date.

  • Storage: Store the sealed liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.

D. Final Disposal

The ultimate disposal of the collected hazardous waste must be managed by your institution's EHS department or a licensed hazardous waste disposal contractor. Adhere to your organization's specific procedures for waste pickup and documentation.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical flow of the disposal process, emphasizing the critical decision points and safety measures.

This compound Disposal Workflow start Start: Identify Waste for Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type (Solid or Liquid) solid_waste Solid Waste (Unused reagent, contaminated labware) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) assess_waste->liquid_waste Liquid solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ppe->assess_waste store_solid Store in Designated Waste Accumulation Area solid_container->store_solid store_liquid Store in Secondary Containment in Designated Area liquid_container->store_liquid contact_ehs Contact EHS for Pickup and Final Disposal store_solid->contact_ehs store_liquid->contact_ehs

Caption: Workflow for the safe disposal of this compound.

By implementing these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within their research endeavors. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

Essential Safety and Operational Guide for Handling Fmoc-D-Val-D-Cit-PAB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Fmoc-D-Val-D-Cit-PAB, a key linker used in the development of Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. The individual components also present specific hazards that necessitate a stringent PPE protocol.

Summary of Hazards:

ComponentCAS NumberHazards
This compound 1350456-69-7Harmful if swallowed, Very toxic to aquatic life.[1]
L-Citrulline 372-75-8May cause skin, eye, and respiratory irritation.[2]
p-Aminobenzyl alcohol (PAB) 623-04-1Combustible solid, harmful if swallowed, may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

A risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for all handling procedures to protect against splashes and dust.
Face ShieldRecommended when handling bulk quantities or during procedures with a high risk of splashing.
Hand Protection Nitrile GlovesChemical-resistant nitrile gloves are mandatory. Double-gloving is recommended when handling concentrated solutions.
Body Protection Laboratory CoatA standard laboratory coat is required to protect clothing and skin.
Respiratory Protection N95 Respirator or higherNecessary when weighing or handling the lyophilized powder to prevent inhalation of fine particles.

Operational Plan for Safe Handling

A systematic approach from receipt to disposal is essential for minimizing exposure and contamination risks.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. The compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from light and moisture.

  • Lyophilized Powder: Store at -20°C for long-term stability.

  • In Solvent: Store at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.

Weighing and Aliquoting

Due to the potent nature of this compound, weighing should be performed in a ventilated balance enclosure (VBE) or a fume hood to minimize inhalation exposure.

Experimental Protocol: Weighing

  • Don the appropriate PPE as outlined in the table above.

  • Ensure the VBE or fume hood is functioning correctly.

  • Use dedicated, clean spatulas and weighing paper.

  • Carefully transfer the desired amount of the compound, avoiding the creation of dust.

  • Clean the weighing area and all equipment thoroughly after use.

  • Dispose of contaminated weighing paper and gloves as chemical waste.

Reconstitution

Reconstitution should be performed in a fume hood.

Experimental Protocol: Reconstitution

  • Bring the vial of lyophilized powder to room temperature before opening to prevent condensation.

  • Add the appropriate solvent (e.g., DMSO, DMF) slowly to the vial.

  • Gently swirl or vortex the vial to dissolve the compound completely. Avoid vigorous shaking.

  • If not for immediate use, aliquot the solution into smaller, single-use vials to prevent contamination and degradation from multiple freeze-thaw cycles.

Purification

Purification is typically performed using flash column chromatography or preparative HPLC.

Experimental Protocol: Purification (General Overview)

  • Prepare the mobile phase and equilibrate the chromatography column.

  • Load the crude sample onto the column.

  • Run the purification protocol, collecting fractions.

  • Analyze the fractions to identify those containing the pure compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • All waste from the purification process should be collected and disposed of as hazardous chemical waste.

Disposal Plan

Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste Collect unused or waste this compound in a designated, clearly labeled hazardous waste container.
Liquid Waste Collect all solutions containing the compound in a labeled hazardous waste container. Do not pour down the drain.
Contaminated Materials Dispose of all materials that have come into contact with the compound (e.g., gloves, pipette tips, vials) in the designated hazardous waste container.

All waste must be disposed of through a licensed chemical waste disposal service, following institutional and local regulations.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]

In the event of a spill, evacuate the area and wear appropriate PPE before cleaning. For small spills, use an absorbent material, and for large spills, contain the spill and follow institutional procedures for hazardous material cleanup.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safe handling and decision-making.

Safe Handling Workflow Safe Handling Workflow for this compound Receiving Receiving and Inspection Storage Secure Storage (-20°C or -80°C) Receiving->Storage Intact Weighing Weighing in Ventilated Enclosure Storage->Weighing Reconstitution Reconstitution in Fume Hood Weighing->Reconstitution Use Experimental Use Reconstitution->Use Disposal Waste Disposal Use->Disposal

Caption: Workflow for the safe handling of this compound.

PPE Decision Pathway PPE Decision Pathway node_rect node_rect Start Handling This compound? IsPowder Is it a powder? Start->IsPowder IsSplashRisk Risk of splashing? IsPowder->IsSplashRisk No AddRespirator Add N95 Respirator IsPowder->AddRespirator Yes StandardPPE Standard PPE: Lab Coat, Goggles, Nitrile Gloves IsSplashRisk->StandardPPE No AddFaceShield Add Face Shield IsSplashRisk->AddFaceShield Yes AddRespirator->IsSplashRisk AddFaceShield->StandardPPE

Caption: Decision pathway for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.